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(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide Documentation Hub

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  • Product: (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide
  • CAS: 6224-56-2

Core Science & Biosynthesis

Foundational

The Strategic Utility of (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide in Medicinal Chemistry and Asymmetric Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide (CAS: 6224-56-2) Executive Summary & Structural Paradigm The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide (CAS: 6224-56-2)

Executive Summary & Structural Paradigm

The compound (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide (CAS 6224-56-2) is a highly privileged chiral scaffold in modern drug discovery and organic synthesis. While traditional thiophenes are susceptible to oxidative metabolism, the oxidation of the sulfur atom to a 1,1-dioxide (sulfone) fundamentally alters the electronic landscape of the molecule. The sulfone moiety acts as a powerful hydrogen-bond acceptor, withdrawing electron density from the bicyclic core and dramatically enhancing metabolic stability.

Crucially, the (+)-enantiomer features a stereocenter at the C2 position (bearing the methyl group). This specific 3D spatial projection is not merely a structural feature; it is a critical determinant for chiral recognition in biological target pockets. The rigid, saturated C2-C3 bond ensures a predictable conformational geometry, making this molecule an ideal bioisostere for complex therapeutic agents targeting metabolic and oncological pathways.

Pharmacological Applications & Target Engagement

The utility of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide core spans several high-value therapeutic areas. The (+)-2-methyl derivative is specifically utilized to fine-tune steric interactions and improve pharmacokinetic properties, such as Blood-Brain Barrier (BBB) penetrance.

A. STAT3 Inhibition in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous malignancies. Benzothiophene 1,1-dioxides (such as the well-known inhibitor Stattic and its derivatives) function by binding to the SH2 domain of STAT3. This binding prevents the phosphorylation of Tyr705, thereby blocking STAT3 dimerization and subsequent nuclear translocation . The inclusion of a chiral methyl group at the C2 position provides a sterically tuned vector that enhances binding affinity to the SH2 domain while minimizing off-target kinase inhibition.

STAT3_Pathway CR Cytokine Receptor JAK JAK Kinase CR->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation (Tyr705) Dimer STAT3 Dimerization STAT3->Dimer SH2 Domain Binding Inhibitor (+)-2-Methylbenzothiophene 1,1-dioxide Scaffold Inhibitor->STAT3 Blocks SH2 Domain Tx Gene Transcription (Tumor Progression) Dimer->Tx

STAT3 signaling inhibition by chiral benzothiophene 1,1-dioxide derivatives.

B. PPAR Agonism for NAFLD and NASH

In the realm of metabolic diseases, 1,3-disubstituted ketene compounds derived from the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold act as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. These compounds primarily activate PPARα and PPARδ, regulating lipid metabolism and reducing hepatic inflammation—key mechanisms in the treatment of Non-Alcoholic Steatohepatitis (NASH) .

Asymmetric Synthesis: The Rhodium-Catalyzed Frontier

Synthesizing the pure (+)-enantiomer of 2,3-dihydro-2-methylbenzo[b]thiophene-1,1-dioxide via traditional racemic resolution is highly inefficient, often resulting in >50% material loss. The modern, self-validating approach relies on Transition-Metal Catalyzed Asymmetric Hydrogenation of prochiral 2-methylbenzo[b]thiophene 1,1-dioxide .

By utilizing a cationic Rhodium(I) precursor paired with a bifunctional chiral ferrocenyl bisphosphine-thiourea ligand, the reaction achieves >99% enantiomeric excess (ee). The thiourea moiety of the ligand is the mechanistic linchpin: it forms highly directional hydrogen bonds with the sulfone oxygens of the substrate, locking the prochiral alkene into a rigid transition state that strictly dictates facial selectivity during hydride transfer.

Hydrogenation_Workflow Substrate Prochiral Substrate Reactor High-Pressure Hydrogenation Substrate->Reactor Catalyst Rh(I) + Chiral Thiourea Ligand Catalyst->Reactor Product (+)-Enantiomer (CAS 6224-56-2) Reactor->Product H2 (50 atm) MeOH, 25°C Analysis Chiral HPLC (ee > 99%) Product->Analysis Validation

Asymmetric hydrogenation workflow for (+)-2,3-dihydro-2-methylbenzo(b)thiophene-1,1-dioxide.

Self-Validating Experimental Protocol: Asymmetric Hydrogenation

To ensure maximum trustworthiness and reproducibility, the following protocol integrates causality and in-process validation steps.

Step 1: Catalyst Assembly (Glovebox Operations)

  • Action: Inside an argon-filled glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral ferrocenyl bisphosphine-thiourea ligand (1.1 mol%) in anhydrous methanol. Stir for 30 minutes.

  • Causality: Rh(I) complexes are highly sensitive to oxidation. The non-coordinating BF4⁻ counterion is critical as it leaves coordination sites vacant. Methanol is chosen because its protic nature stabilizes the polar transition state via supplementary hydrogen bonding.

Step 2: Substrate Pre-coordination

  • Action: Add 2-methylbenzo[b]thiophene 1,1-dioxide (1.0 equiv) to the catalyst solution. Transfer the mixture to a stainless-steel autoclave. Stir for 15 minutes prior to pressurization.

  • Causality: This pre-incubation period allows the thiourea moiety of the chiral ligand to establish strong hydrogen bonds with the substrate's sulfone group, ensuring the substrate is locked into the correct chiral pocket before reduction begins.

Step 3: High-Pressure Hydrogenation

  • Action: Purge the autoclave with H2 gas three times, then pressurize to 50 atm. Stir at 25°C for 12 hours.

  • Causality: Despite the electron-withdrawing nature of the sulfone, the benzothiophene ring retains significant aromatic stabilization energy. High pressure (50 atm) is required to drive the reduction of the C2-C3 double bond at room temperature; elevating the temperature instead would increase the degrees of freedom in the transition state, severely degrading the enantioselectivity.

Step 4: Workup and Chiral Validation (Self-Validating System)

  • Action: Vent the H2 gas slowly. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc). Analyze the purified product via Chiral HPLC (Chiralpak AS-H column, Hexane/IPA eluent).

  • Causality: The system is self-validating. The exact retention time of the synthesized (+)-enantiomer must be compared against a synthetically prepared racemic standard. An ee of >99% confirms the structural integrity of the catalyst-substrate hydrogen-bonding network.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantiomeric excess, demonstrating why the optimized conditions (Entry 3) are strictly required.

EntryCatalyst PrecursorLigand TypeSolventH₂ PressureConversion (%)Enantiomeric Excess (ee %)
1[Rh(COD)₂]BF₄Standard Ferrocenyl (L1)DCM10 atm45%72%
2[Rh(COD)₂]BF₄Standard Ferrocenyl (L1)MeOH10 atm85%88%
3 [Rh(COD)₂]BF₄ Bifunctional Thiourea (L2) MeOH 50 atm >99% >99% (+)-isomer
4[Ir(COD)Cl]₂Chiral N,P-LigandTHF50 atm60%45%

Data Interpretation: The shift from DCM to MeOH (Entry 1 vs 2) highlights the necessity of a protic solvent. The introduction of the thiourea hydrogen-bonding ligand and high pressure (Entry 3) is the definitive turning point for achieving quantitative conversion and perfect chiral induction.

References

  • Title: Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Source: ResearchGate / Journal of Medicinal Chemistry URL: [Link]

  • Title: 1,3-Disubstituted Ketene Compound and Application Thereof (EP3653613A1).
  • Title: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Source: Tetrahedron: Asymmetry (Almac Group) URL: [Link]

Exploratory

The Chemical and Physical Dynamics of C9H10O2S (Benzyl 2-Mercaptoacetate): A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic causality, and self-validating synthetic workflows. Executive Summary & Core Iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic causality, and self-validating synthetic workflows.

Executive Summary & Core Identity

In the landscape of organosulfur chemistry, the molecular formula C9H10O2S is most prominently represented by Benzyl 2-mercaptoacetate (also known as benzyl thioglycolate). This compound is a highly versatile, trifunctional building block widely utilized in advanced organic synthesis, material science, and pharmaceutical development .

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dynamic system. Its strategic value lies in the orthogonal reactivity of its three functional domains: a highly nucleophilic thiol, a hydrolyzable ester core, and a lipophilic, sterically shielding benzyl group. This guide deconstructs the physical properties and mechanistic causality of Benzyl 2-mercaptoacetate, providing field-proven, self-validating protocols for its application in complex syntheses, including the development of ubiquitin-specific protease (USP28) inhibitors.

Quantitative Data: Physicochemical & Spectroscopic Profile

To ensure rigorous analytical tracking during multistep syntheses, the foundational physical and spectroscopic properties of Benzyl 2-mercaptoacetate are summarized below. These metrics serve as the baseline for all validation checkpoints in the protocols that follow.

ParameterValueAnalytical Significance
IUPAC Name Benzyl 2-sulfanylacetateStandard nomenclature for regulatory and patent filing
Molecular Formula C9H10O2SCore stoichiometric basis
Molecular Weight 182.24 g/mol Required for precise molar equivalency calculations
CAS Registry Number 7383-63-3Primary identifier for sourcing and safety
Melting Point -10°CIndicates liquid state at standard operating temperatures
Boiling Point 230°CHigh boiling point allows for high-temperature refluxing without significant volatilization
IR Absorption: C=O 1755–1740 cm⁻¹Diagnostic peak for confirming ester linkage integrity
IR Absorption: -SH 2580–2575 cm⁻¹Diagnostic peak for verifying free thiol availability
IR Absorption: C-O 1155–1150 cm⁻¹Secondary confirmation of esterification

Mechanistic Reactivity & Functional Group Dynamics

Understanding the causality behind the reactivity of Benzyl 2-mercaptoacetate is critical for designing successful synthetic routes. The molecule operates via three distinct reactivity nodes:

  • The Thiol (-SH) Terminus: Due to the large atomic radius and high polarizability of sulfur, the thiol group is a "soft," highly reactive nucleophile. It readily undergoes alkylation, acylation, and oxidation (e.g., disulfide formation or conversion to sulfones) .

  • The Ester (-COO-) Core: The ester linkage acts as a hydrolyzable bridge. Under strictly controlled acidic or basic conditions, it can be cleaved via hydrolysis or transesterification, allowing the compound to function as a transient protecting group .

  • The Benzyl (-CH2Ph) Shield: The bulky, lipophilic benzyl group provides steric hindrance, protecting the ester from premature cleavage while enhancing the molecule's solubility in non-polar organic solvents .

G Core Benzyl 2-Mercaptoacetate (C9H10O2S) Thiol Thiol Group (-SH) Nucleophilic Center Core->Thiol Alkylation & Oxidation Ester Ester Linkage (-COO-) Hydrolyzable Core Core->Ester Transesterification Benzyl Benzyl Moiety (-CH2Ph) Lipophilic/Protecting Group Core->Benzyl Steric Shielding

Figure 1: Structural nodes and functional group reactivity of Benzyl 2-mercaptoacetate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) and an analytical checkpoint.

Protocol 1: Synthesis of Benzyl 2-Mercaptoacetate via Azeotropic Esterification

This protocol details the foundational synthesis of the compound from thioglycolic acid and benzyl alcohol .

  • Mechanistic Causality: Fischer esterification is a classic equilibrium reaction. By utilizing toluene—which forms a minimum-boiling azeotrope with water—and a Dean-Stark apparatus, we continuously remove the water byproduct. According to Le Chatelier’s principle, this thermodynamic sink prevents reverse hydrolysis and drives the reaction to near-quantitative yields.

  • Step-by-Step Execution:

    • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Reagent Loading: Add thioglycolic acid (1.0 eq), benzyl alcohol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) into 200 mL of anhydrous toluene.

    • Reflux: Heat the mixture to 110°C under continuous stirring.

    • Validation Checkpoint 1 (Volumetric): Monitor the water collection in the Dean-Stark trap. The reaction is thermodynamically complete when the theoretical volume of water (1.0 eq) is collected and water ceases to separate.

    • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the catalyst and unreacted acid) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Regioselective SNAr for USP28 Inhibitor Precursors

Benzyl 2-mercaptoacetate is a critical intermediate in synthesizing carboxamides that act as ubiquitin-specific protease (USP28 and USP25) inhibitors, which are vital in oncology for destabilizing oncoproteins .

  • Mechanistic Causality: 2,6-Difluoronicotinonitrile contains two highly electrophilic fluorinated carbons. Conducting the reaction at -70°C imposes strict kinetic control, ensuring that the soft thiol nucleophile attacks regioselectively at the most activated position. Sodium acetate (NaOAc) is selected as a mild base; it is strong enough to deprotonate the thiol but weak enough to prevent the degradation of the ester linkage or the polymerization of the nitrile, which would inevitably occur with stronger bases like NaH .

  • Step-by-Step Execution:

    • Setup: Purge a flame-dried flask with Argon.

    • Reagent Loading: Dissolve 2,6-difluoronicotinonitrile (1.0 eq) and NaOAc (1.6 eq) in anhydrous THF.

    • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -70°C.

    • Addition: Add Benzyl 2-mercaptoacetate (1.0 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

    • Incubation: Stir for 30 minutes at -70°C, then allow the system to slowly warm to room temperature.

    • Validation Checkpoint 1 (Chromatographic): Monitor the reaction via TLC (eluting with 2:25 EtOAc/Petroleum Ether). The reaction is complete upon the disappearance of the starting thiol spot and the emergence of a single, highly UV-active product spot.

    • Workup & Validation Checkpoint 2 (Mass Spectrometry): Quench with water, extract with DCM (3x), dry, and concentrate. Confirm the regioselective mono-substitution via LC-MS before proceeding to silica gel purification .

G A 2,6-Difluoronicotinonitrile (Electrophile) C NaOAc / THF Kinetic Control (-70°C) A->C B Benzyl 2-Mercaptoacetate (Nucleophile) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Dropwise Addition E Thioether Intermediate (USP28 Inhibitor Precursor) D->E Regioselective Attack

Figure 2: Regioselective SNAr workflow for synthesizing USP28 inhibitor precursors.

References

  • ChemBK. Mercaptoacetic acid benzyl ester. Retrieved from:[Link]

  • Google Patents (WIPO).WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
Foundational

The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract Benzothiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, stands as a "privileged structure" in the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Benzothiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic properties and structural versatility allow for diverse functionalization, enabling interaction with a wide array of biological targets.[2][3] This has led to its incorporation into numerous FDA-approved drugs and a vast library of derivatives with potent pharmacological activities.[4] This guide provides a comprehensive exploration of the biological significance of the benzothiophene scaffold, delving into its synthesis, key therapeutic applications, mechanisms of action, and the experimental methodologies crucial for its evaluation. We will examine its role in oncology, infectious diseases, and neurodegenerative disorders, supported by quantitative data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The Benzothiophene Core: Structural Significance and Synthesis

The benzothiophene scaffold's appeal lies in its rigid, planar structure and the electron-rich sulfur atom, which enhances binding affinity with various enzymes and receptors.[3] Its aromatic nature confers stability, while also providing multiple sites for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[5] The development of efficient synthetic routes is paramount to exploring the chemical space of benzothiophene derivatives.

Key Synthetic Strategies

Accessing the benzothiophene core can be achieved through various methods, from classical cyclization reactions to modern transition-metal-catalyzed approaches.[1][6] Common strategies include:

  • Electrophilic Cyclization: A widely used method involving the cyclization of substituted thiophenols with alkynes or other electrophilic partners, often catalyzed by iodine or other reagents.[7]

  • Palladium-Catalyzed C-H Functionalization: An atom-economical approach that allows for the direct coupling of an aryl C-H bond with a tethered thiol group, avoiding the need for pre-functionalized starting materials.[1][8]

  • Domino Reactions: Multi-step reactions that proceed in a single pot, such as the Friedlander annulation, which can be used to construct complex fused systems like benzothieno[3,2-b]pyridines from 3-amino-2-formyl benzothiophenes.[9][10]

  • Base-Catalyzed Rearrangements: Efficient metal-free methods, such as the base-promoted propargyl–allenyl rearrangement followed by cyclization, offer a straightforward route to functionalized benzothiophenes.[11]

Below is a generalized workflow illustrating the path from synthesis to biological evaluation for novel benzothiophene derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., Thiophenol, Alkyne) Reaction Synthetic Reaction (e.g., Coupling, Cyclization) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization PrimaryScreen Primary Screening (e.g., NCI-60 Panel) Characterization->PrimaryScreen Test Compound HitID Hit Identification PrimaryScreen->HitID SecondaryAssay Secondary Assays (e.g., IC50, MIC Determination) HitID->SecondaryAssay Active Compounds SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Inactive Compounds Tox Toxicity Assays (e.g., HEK293 cells) SecondaryAssay->Tox Tox->SAR Data for SAR SAR->Reaction Design New Analogs LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: From Synthesis to Candidate: A Drug Discovery Workflow.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell proliferation, survival, and angiogenesis pathways.[12][13] Their mechanisms are diverse, ranging from enzyme inhibition to disruption of the cytoskeleton.

Mechanism of Action: Multi-Kinase and Tubulin Inhibition

A prominent strategy in oncology is the simultaneous inhibition of multiple kinases involved in tumor progression.[12] Certain benzothiophene derivatives have been identified as potent multi-kinase inhibitors, while others disrupt microtubule dynamics, a clinically validated anticancer mechanism.[12][14]

  • Kinase Inhibition: 5-Hydroxybenzothiophene derivatives have shown potent inhibitory activity against a panel of kinases, including Clk4 and DRAK1, which are involved in cell cycle regulation and apoptosis.[12] Others function as dual VEGFR-2/EGFR inhibitors, targeting key pathways in tumor angiogenesis and proliferation.[15]

  • Tubulin Polymerization Inhibition: Several benzothiophene acrylonitrile analogs, structurally similar to combretastatin A4, exhibit potent cytotoxic activity by interacting with tubulin.[14] They disrupt microtubule formation, leading to mitotic arrest and apoptosis. An important feature of some of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated drug resistance.[14]

  • Topoisomerase I Inhibition: Topoisomerase I (Topo I) is a crucial enzyme that regulates DNA topology during replication.[16] Novel benzothienopyran derivatives have been shown to inhibit Topo I more effectively than the clinical drug topotecan, inducing cell cycle arrest and apoptosis.[16]

The diagram below illustrates the central role of the STAT3 signaling pathway, a transcription factor often constitutively activated in cancer and a target for therapeutic intervention.

G Ligand Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor (e.g., gp130) Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Dimer->Transcription Initiates Proteins Target Proteins (Bcl-2, Cyclin D1, VEGF) Transcription->Proteins Leads to BT_deriv Benzothiophene Derivative BT_deriv->JAK Inhibits BT_deriv->STAT3_active Inhibits

Caption: Inhibition of the JAK/STAT3 Signaling Pathway.

Quantitative Data: Anticancer Activity

The cytotoxic potential of benzothiophene derivatives is typically quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values against various human cancer cell lines.

Compound ClassSpecific DerivativeTarget/MechanismCancer Cell Line(s)Activity (GI₅₀/IC₅₀)Reference
AcrylonitrileAnalog 5 Tubulin DestabilizerProstate (PC3), Leukemia (CCRF-CEM)10-66.5 nM[14]
AcrylonitrileAnalog 6 Tubulin DestabilizerCNS (SNB-75), Leukemia (K-562)21.2–50.0 nM[14]
AcrylonitrileAnalog 13 (E-isomer)Tubulin DestabilizerMost NCI-60 lines< 10.0 nM[14]
Benzothieno[3,2-b]pyranCompound 3e Apoptosis InductionColon (HCT-116)0.05 µM[17]
5-HydroxybenzothiopheneCompound 16b Multi-kinase (Clk4)Glioblastoma (U87MG)7.2 µM[12]
BenzothienopyranCompound 5c Topoisomerase ILeukemia (SR)18.79 µM[16]

Antimicrobial Activity: A Scaffold to Combat Resistance

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[18][19] Benzothiophene derivatives have shown promising activity against a range of bacteria and fungi.[18]

Spectrum of Activity
  • Antibacterial: Derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Enterococcus faecium.[18][20][21] While activity against Gram-negative bacteria is often limited due to the outer membrane barrier, co-administration with a permeabilizing agent like polymyxin B can markedly improve efficacy against species like E. coli.[19]

  • Antifungal: Significant activity has been observed against pathogenic fungi, particularly Candida species.[19] The FDA-approved drug Sertaconazole, which contains a benzothiophene core, is used to treat superficial skin mycoses.[15]

  • Antitubercular: The scaffold has been explored for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][18]

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeTarget MicroorganismActivity (MIC)Reference
AcylhydrazoneII.bS. aureus (MRSA)4 µg/mL[20]
Substituted BenzothiopheneJSF-3269E. faecium4.2 µM[21]
Arylethynyl Benzothiophene12E S. aureusNot specified, but high activity[22]
Arylethynyl Benzothiophene12L S. aureusNot specified, but high activity[22]
Novel DerivativesMultipleC. albicans, C. tropicalis32-64 µg/mL[19]

CNS and Neuroprotective Applications

Neurodegenerative disorders like Alzheimer's (AD) and Parkinson's disease (PD) represent a significant and growing health burden.[23] Benzothiophene derivatives have emerged as promising agents targeting key pathological mechanisms in these diseases.[7][23]

Mechanism of Action: Enzyme Inhibition in Neurodegeneration
  • Monoamine Oxidase B (MAO-B) Inhibition: Elevated MAO-B activity is linked to neurodegeneration through increased oxidative stress.[23] MAO-B is a key enzyme in the degradation of dopamine. Inhibiting it can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. Several 2-aroylbenzothiophene analogues have been identified as potent and selective MAO-B inhibitors.[23]

  • Cholinesterase Inhibition: A key feature of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine (ACh).[24] Benzothiophene-chalcone hybrids have been developed as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh breakdown.[12][24]

The diagram below shows the role of MAO-B in dopamine metabolism and its inhibition by benzothiophene derivatives.

G cluster_0 Dopaminergic Neuron L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Decarboxylation MAO_B MAO-B Enzyme Dopamine->MAO_B Metabolized by DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC BT_deriv Benzothiophene MAO-B Inhibitor BT_deriv->MAO_B Inhibits Neuron Presynaptic Neuron

Caption: MAO-B Inhibition for Dopamine Preservation.

Quantitative Data: Neuroprotective Activity
Compound ClassTarget EnzymeActivity (IC₅₀)Potential IndicationReference
2-Aroylbenzothiophene (4 )hMAO-BPotent and selectiveParkinson's Disease[23]
Benzothiophene-chalcone (5h )BChE24.35 µMAlzheimer's Disease[24]
Benzothiophene-chalcone (5f )AChE62.10 µMAlzheimer's Disease[24]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of benzothiophene derivatives.

Protocol: Synthesis of Benzothieno[3,2-b]pyridine via Friedlander Reaction

This protocol is adapted from general procedures for the Friedlander annulation to create fused pyridine systems from amino-aldehyde precursors.[9][10]

Objective: To synthesize a benzothieno[3,2-b]pyridine derivative from a 3-amino-2-formyl benzothiophene and a ketone.

Materials:

  • 3-amino-2-formyl benzothiophene derivative (1.0 equiv)

  • Ketone (e.g., cyclohexanone, 1.4 equiv)

  • Ethanol (solvent)

  • Aqueous Sodium Hydroxide (NaOH, 7 M) (catalyst)

  • Hydrochloric Acid (HCl, 10%)

  • Distilled water

  • 50 mL round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a 50 mL round-bottom flask, sequentially add the 3-amino-2-formyl benzothiophene (0.5 mmol, 1.0 equiv), ethanol (10 mL), the desired ketone (0.7 mmol, 1.4 equiv), and 0.5 mL of 7 M aqueous NaOH.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 5 mL of 10% HCl to neutralize the base. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected precipitate thoroughly with distilled water to remove any residual salts.

  • Dry the final product under vacuum to yield the desired benzothieno[3,2-b]pyridine derivative.

  • Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Protocol: Anticancer Cell Viability (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[25]

Objective: To determine the GI₅₀ value of a benzothiophene derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiophene test compound, dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.

Conclusion

The benzothiophene scaffold is a remarkably versatile and pharmacologically significant core in drug discovery.[6][26] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[12][18][23] The capacity for diverse chemical modification allows for the fine-tuning of activity against specific biological targets and the optimization of drug-like properties. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies and robust biological evaluation, will undoubtedly lead to the development of novel benzothiophene-based therapeutics to address pressing medical needs.[13]

References

  • G. B. F. de Souza, T. C. Ramalho, V. H. S. de Oliveira, A. C. S. de Oliveira, L. F. C. C. Leite, and E. I. de Souza, "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus," PMC, Available: [Link].

  • P. Kumar, "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives," Bentham Science, 2024. Available: [Link].

  • F. A. El-Mariah, "Perspectives on antimicrobial potential of benzothiophene derivatives," ResearchGate, 2017. Available: [Link].

  • P. Kumar, "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives," Ingenta Connect, 2024. Available: [Link].

  • M. Ghaleb, "Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents," University of West Florida, 2023. Available: [Link].

  • S. R. Guda, S. Shankaraiah, G. G. Kumar, B. Parsa, C. Thatiparthi, A. K. V. D. S. S. R. K. Varma, and N. Shankaraiah, "Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents," ACS Publications, 2024. Available: [Link].

  • A. S. Krishnanjali, "Benzothiophene: Assorted Bioactive Effects," International Journal of Pharmaceutical Sciences, 2024. Available: [Link].

  • M. Ghaleb, "Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria," University of West Florida, 2024. Available: [Link].

  • R. P. S. de Oliveira, M. J. R. P. Queiroz, F. Borges, and S. V. F. M. F. Soares, "Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity," MDPI, 2026. Available: [Link].

  • A. A. El-Gamal, "Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action.," ResearchGate, 2018. Available: [Link].

  • S. Rani, "A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives," ResearchGate, 2022. Available: [Link].

  • G. S. K. Keri, S. A. Budagumpi, R. K. Pai, and R. G. Balakrishna, "An overview of benzo[b]thiophene-based medicinal chemistry," PubMed, 2017. Available: [Link].

  • S. Kulkarni, H. Akolkar, V. M. Khedkar, and A. K. Haghi, "Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene," Royal Society of Chemistry, 2024. Available: [Link].

  • N. Penthala, S. Janganati, S. Madadi, B. S. S. R. B. Ampati, and L. Crooks, "Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents," PMC, 2014. Available: [Link].

  • M. Ghaleb, "Synthesis and biological evaluation of novel benzothiophene derivatives," Indian Academy of Sciences, 2018. Available: [Link].

  • J. S. Foster, J. R. Lobb, A. M. Trizha, J. C. I. Arnolds, C. D. Spilling, and S. R. J. Lovett, "Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection," ACS Publications, 2024. Available: [Link].

  • S. R. Guda, S. Shankaraiah, G. G. Kumar, B. Parsa, C. Thatiparthi, A. K. V. D. S. S. R. K. Varma, and N. Shankaraiah, "Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents," PMC, 2024. Available: [Link].

  • Y. Wang, "Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration," Beilstein Journals, 2017. Available: [Link].

  • J. D. Firth, "Regioselective synthesis of C3 alkylated and arylated benzothiophenes," PMC, 2017. Available: [Link].

  • T. M. Dhanya, K. J. Rajimon, N. K. Mohanan, and P. V. Mohanan, "FDA-approved benzothiophene-based drugs," ResearchGate, 2025. Available: [Link].

  • C. M. K. Gelbke, "Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene," PubMed, 2007. Available: [Link].

  • H. H. H. Abdellatif, "Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation," Taylor & Francis Online, 2022. Available: [Link].

  • R. P. S. de Oliveira, M. J. R. P. Queiroz, F. Borges, and S. V. F. M. F. Soares, "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies," PMC, 2024. Available: [Link].

  • M. Ghaleb, "Synthesis and biological evaluation of novel benzothiophene derivatives," ResearchGate, 2018. Available: [Link].

  • L. Björk, H. Shirani, Y. Todarwal, M. Linares, R. Vidal, B. Ghetti, P. Norman, T. Klingstedt, and K. P. R. Nilsson, "Distinct Heterocyclic Moieties Govern the Selectivity of Thiophene-Vinylene-Based Ligands towards Aβ or Tau Pathology in Alzheimer's Disease," Diva-portal.org, 2018. Available: [Link].

  • "Drugs containing benzothiophenes," ResearchGate. Available: [Link].

  • "A brief summary of structure–activity relationship for benzothiophene nucleus," ResearchGate. Available: [Link].

  • P. Tapolcsányi, "Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold," MDPI, 2025. Available: [Link].

  • W. M. Eldehna, "Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives," Taylor & Francis Online, 2016. Available: [Link].

  • W. M. Eldehna, "Design, synthesis and docking studies of new benzothiophene and benzothienopyran derivatives as topoisomerase I inhibitors with potential immunomodulatory action via cGAS-STING signaling pathway," PubMed, 2026. Available: [Link].

  • Y. Chou, "Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors," PubMed, 2003. Available: [Link].

  • Y. Chou, "Structure–Activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors," ResearchGate, 2003. Available: [Link].

Sources

Exploratory

The 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide Scaffold: A Versatile Pharmacophore and Phototheranostic Hub

Executive Summary The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide architecture has evolved from a niche synthetic intermediate into a privileged scaffold in modern drug discovery and material science. Characterized by its r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide architecture has evolved from a niche synthetic intermediate into a privileged scaffold in modern drug discovery and material science. Characterized by its rigid bicyclic framework and highly tunable sulfone moiety, this structure offers unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its applications across medicinal chemistry, phototheranostics, and asymmetric synthesis, offering actionable protocols and mechanistic insights for drug development professionals.

Structural Rationale: The Power of the Sulfone Moiety

The parent compound, benzo[b]thiophene 1,1-dioxide, features an electron-deficient C2-C3 double bond due to the strong electron-withdrawing nature of the cyclic sulfone. This makes the unsaturated molecule highly susceptible to Michael additions, acting as a covalent "warhead" that binds indiscriminately to cellular thiols (e.g., glutathione or cysteine residues)[1].

By reducing this double bond to form 2,3-dihydrobenzo[b]thiophene 1,1-dioxide , researchers eliminate indiscriminate Michael reactivity while retaining the rigid, polar sulfone core[1]. This saturation transforms the molecule from a reactive covalent binder into a stable, highly specific pharmacophore capable of precise non-covalent interactions via hydrogen bonding and dipole-dipole interactions.

Medicinal Chemistry Applications

STAT3 Inhibition and Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor overexpressed in numerous malignancies. The small molecule "Stattic" (6-nitrobenzo[b]thiophene 1,1-dioxide) was originally identified as a potent STAT3 inhibitor, but its high thiol reactivity limited its clinical viability[1].

Recent drug development efforts have focused on saturated derivatives. For instance, K2071 , a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, exhibits substantially weaker thiol reactivity due to the saturated C2-C3 bond, yet it potently inhibits STAT3 by binding to its SH2 domain[1]. Furthermore, K2071 demonstrates STAT3-independent antimitotic toxicity, arresting cancer cells in prophase[1]. Similarly, the derivative HJC0416 has shown potent antiproliferative effects against breast and pancreatic cancer cell lines, with IC50 values in the nanomolar range[2].

STAT3_Pathway Receptor Receptor Tyrosine Kinase (Activation) STAT3_Monomer STAT3 Monomer (SH2 Domain) Receptor->STAT3_Monomer Phosphorylation STAT3_Dimer STAT3 Dimerization STAT3_Monomer->STAT3_Dimer SH2-pTyr Binding K2071 K2071 / Saturated Analogs (2,3-dihydrobenzo[b]thiophene 1,1-dioxide) K2071->STAT3_Monomer Binds SH2 Domain K2071->STAT3_Dimer Blocks Dimerization Nuclear_Trans Nuclear Translocation & Gene Transcription STAT3_Dimer->Nuclear_Trans Translocation Apoptosis Apoptosis & Cell Cycle Arrest Nuclear_Trans->Apoptosis Inhibition of Survival Genes

Diagram 1: Mechanism of STAT3 pathway inhibition by saturated 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.

Ophthalmic Indications: LFA-1/ICAM-1 Antagonism

Beyond oncology, the scaffold is utilized in treating inflammatory conditions like Dry Eye Disease (DED). Lifitegrast is a well-known LFA-1/ICAM-1 antagonist. Researchers have successfully synthesized Lifitegrast analogs by incorporating the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide moiety (e.g., compound 1b)[3]. In vivo murine models demonstrate that these analogs significantly reduce ocular surface epithelial cell damage, increase goblet cell density, and decrease corneal apoptosis[3].

Emerging Therapeutic Targets

The structural versatility of this scaffold extends to several other critical targets:

  • Antifungals (IMPDH Inhibitors): 3-substituted thio-benzo[b]thiophene 1,1-dioxides have been identified via high-throughput screening as potent inhibitors of Cryptococcus neoformans Inosine monophosphate dehydrogenase (IMPDH), exhibiting strong whole-cell antifungal activity[2].

  • Antivirals & Endocrinology: Derivatives such as NSC-380292 act as potential HIV-1 reverse transcriptase inhibitors, while 2,3-dihydroraloxifene analogs serve as selective estrogen receptor modulators (SERMs)[4][5].

Material Science: Phototheranostics and AIEgens

In material science, the scaffold is leveraged to create Aggregation-Induced Emission luminogens (AIEgens). Traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ). However, complex derivatives like Triphenylamine-thiophene-3-(dicyanomethylene)-2,3-dihydrobenzo[b]thiophene-1,1-dioxide nanoparticles (TSD NPs) exhibit strong fluorescence in the aggregated state[6].

Under near-infrared (NIR) laser irradiation, TSD NPs generate massive amounts of Reactive Oxygen Species (ROS) for Photodynamic Therapy (PDT)[6]. Crucially, this localized ROS generation upregulates PD-L1 expression in Oral Squamous Cell Carcinoma (OSCC) cells, priming the tumor for combination therapy with αPD-L1 Immune Checkpoint Blockade (ICB), leading to complete eradication of solid tumors in vivo[6].

AIE_Mechanism TSD_NPs TSD NPs (AIEgen Scaffold) Aggregated_State Aggregated State (Restricted Motion) TSD_NPs->Aggregated_State NIR_Irradiation NIR Laser Irradiation Fluorescence Strong Fluorescence (Bioimaging) NIR_Irradiation->Fluorescence Radiative Decay ROS_Gen ROS Generation (Photodynamic Therapy) NIR_Irradiation->ROS_Gen Intersystem Crossing Aggregated_State->NIR_Irradiation Tumor_Eradication Tumor Eradication (OSCC) Fluorescence->Tumor_Eradication Image-Guided ICB_Therapy Upregulation of PD-L1 + αPD-L1 ICB ROS_Gen->ICB_Therapy Immune Priming ICB_Therapy->Tumor_Eradication

Diagram 2: Dual-action phototheranostic mechanism of AIEgen-based TSD NPs in OSCC treatment.

Quantitative Data Summary

The following table summarizes the diverse applications and performance metrics of key 2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives:

Compound / DerivativePrimary TargetField of ApplicationKey Performance Metric / Outcome
K2071 STAT3 (SH2 Domain)OncologyInduces prophase arrest; low off-target thiol reactivity[1].
HJC0416 STAT3OncologyIC50 in low micromolar to nanomolar range (Breast/Pancreatic)[2].
Compound 1b LFA-1/ICAM-1OphthalmologySignificantly reduces ocular surface damage in Dry Eye Disease[3].
TSD NPs ROS Gen / PD-L1PhototheranosticsComplete tumor eradication when combined with αPD-L1 ICB[6].
NSC-380292 HIV-1 RTVirologyPotent Reverse Transcriptase inhibition[4][5].
Chiral 4a N/A (Building Block)Organic Synthesis83% conversion, >25:1 dr, and 98% ee via Rh-catalysis[4].

Experimental Protocols: Asymmetric Synthesis

Because chiral heterocycles are vital for drug discovery, developing stereocontrolled syntheses for 2,3-dihydrobenzo[b]thiophene 1,1-dioxides is a major priority[7]. The following protocol details the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, a self-validating workflow ensuring high enantioselectivity[4].

Step-by-Step Methodology: Rh-Catalyzed Asymmetric Hydrogenation

Causality Note: The use of a chiral Rh(I) precatalyst combined with a chiral diene ligand creates a sterically demanding coordination sphere, ensuring highly selective facial hydride transfer.

  • Catalyst Complexation: In an argon-filled glovebox, dissolve [Rh(COD)Cl]2 (1.0 mol %) and a chiral diene ligand (2.2 mol %) in anhydrous dichloromethane (DCM). Stir for 30 minutes at 25°C.

    • Self-Validation: Pre-stirring prevents unliganded Rh from catalyzing non-selective background reduction, ensuring the measured enantiomeric excess (ee) is solely product-driven.

  • Substrate Addition: Add the prochiral benzo[b]thiophene 1,1-dioxide substrate (0.2 mmol) directly to the activated catalyst solution.

  • Hydrogenation: Transfer the reaction vial to a high-pressure hydrogenation autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 50 atm H₂. Stir at 25°C for 24 hours[4].

    • Causality Note: High pressure overcomes the steric hindrance of tetrasubstituted cyclic olefins, driving the conversion forward.

  • Reaction Monitoring: Vent the H₂ gas slowly. Concentrate an aliquot under reduced pressure and analyze via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard to validate crude conversion[4].

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Enantiomeric Excess (ee) Determination: Analyze the purified product via chiral stationary phase HPLC.

    • Self-Validation: Always run a racemic mixture (synthesized using an achiral Pd/C catalyst) prior to the chiral sample to validate baseline separation of enantiomers.

Synthesis_Workflow Step1 Step 1: Substrate Preparation (Benzo[b]thiophene 1,1-dioxide) Step3 Step 3: Asymmetric Hydrogenation (50 atm H2, DCM, 25°C) Step1->Step3 Step2 Step 2: Catalyst Preparation (Rh(I) precatalyst + Chiral Diene) Step2->Step3 Step4 Step 4: NMR Conversion Check (Internal Standard Validation) Step3->Step4 Step4->Step3 If <95% Conversion Step5 Step 5: Flash Chromatography (Hexanes/EtOAc) Step4->Step5 If Complete Step6 Step 6: Chiral HPLC (ee% Determination vs Racemate) Step5->Step6

Diagram 3: Self-validating experimental workflow for the asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides.

Conclusion & Future Perspectives

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold bridges the gap between traditional small-molecule drug discovery and advanced material science. By carefully modulating the saturation of the C2-C3 bond, researchers can eliminate off-target covalent toxicity while preserving the molecule's potent binding affinity for targets like STAT3 and LFA-1. Furthermore, its integration into AIEgens for phototheranostics represents a paradigm shift in precision oncology. Future research should focus on expanding the asymmetric functionalization of this core to unlock novel stereospecific biological activities.

References

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes. ACS Publications. Available at:[Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides. ResearchGate. Available at:[Link]

  • Preparation of 2,3-Dihydrobenzo[b]thiophene Bearing Benzylic Quaternary Carbon by Palladium-Catalyzed Cascade Reaction. Clockss. Available at:[Link]

  • Application of aggregation-induced emission materials in gastrointestinal diseases. World Journal of Gastroenterology. Available at:[Link]

Sources

Foundational

The Weinreb Amide: A Privileged Synthetic Intermediate in Modern Organic Synthesis and Drug Discovery

Executive Summary For researchers and professionals in drug development, the efficient and controlled synthesis of ketones and aldehydes is a cornerstone of organic chemistry. Traditional methods of reacting carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and professionals in drug development, the efficient and controlled synthesis of ketones and aldehydes is a cornerstone of organic chemistry. Traditional methods of reacting carboxylic acid derivatives (such as esters or acid chlorides) with organometallic reagents frequently suffer from a critical flaw: over-addition . Because the intermediate ketone is often more electrophilic than the starting material, a second nucleophilic attack occurs rapidly, yielding an undesired tertiary alcohol.

The introduction of the Weinreb amide (N-methoxy-N-methylamide) by Steven M. Weinreb and Steven Nahm in 1981 revolutionized this paradigm[1]. By forming a highly stable, chelated tetrahedral intermediate, Weinreb amides halt the reaction at the mono-addition stage. This whitepaper provides an in-depth technical analysis of the Weinreb amide, detailing the mechanistic causality of its stability, validated synthetic protocols, and its modern application in the kilogram-scale synthesis of critical active pharmaceutical ingredients (APIs) like Remdesivir.

Mechanistic Causality: The Chelation-Stabilized Intermediate

The defining characteristic of the Weinreb amide is its ability to act as a self-regulating electrophile. When a Weinreb amide is treated with an organolithium or Grignard reagent, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate.

Unlike the unstable intermediates formed from standard esters, the Weinreb intermediate is stabilized by bidentate chelation . The metal cation (Li⁺ or Mg²⁺) coordinates simultaneously with the negatively charged carbonyl oxygen and the lone pairs of the N-methoxy oxygen[1][2]. This forms a rigid, thermodynamically favored five-membered ring.

This chelated structure is entirely stable at low temperatures (typically 0 °C to -78 °C). It refuses to collapse into a ketone while the highly reactive organometallic reagent is still present in the reaction mixture. Only upon the introduction of an aqueous acidic quench does the intermediate protonate and collapse, safely releasing the ketone after all excess nucleophile has been destroyed[2].

Mechanism A Acyl Chloride / Ester B Weinreb Amide (N-methoxy-N-methylamide) A->B MeO(Me)NH·HCl Base C Chelated Tetrahedral Intermediate B->C R-MgX or R-Li Nucleophilic Attack C->C Stable at Low Temp (Prevents Over-addition) D Ketone Product C->D Aqueous Acidic Quench (Hydrolysis)

Fig 1: Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated intermediate.

Quantitative Yield Analysis Across Substrate Classes

The synthesis of the Weinreb amide itself can be achieved through various coupling strategies depending on the sensitivity of the substrate. Below is a comparative data summary of high-yielding methodologies utilized in modern synthesis:

Substrate ClassRepresentative Starting MaterialCoupling Reagent / CatalystYield (%)Ref.
Aliphatic Acids Saturated Aliphatic AcidsDeoxo-Fluor / DIPEA73–92%[3]
Amino Acids N-Fmoc-L-PheCDI / NMM89%[4]
Aryl Halides IodobenzenePd(OAc)₂ / DABCO / CO95%[5]
Lactones 2,3,5-tri-O-benzyl-d-ribonolactoneMeMgBr65%*[6]

*Represents the overall yield across a 3-step continuous sequence including the final Grignard addition.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered to highlight the causality behind each experimental manipulation.

Protocol A: Synthesis of Nα-Protected Amino Acid Weinreb Amides via CDI

This protocol utilizes N,N'-carbonyldiimidazole (CDI) to prevent the racemization of sensitive chiral centers, a common issue in peptide chemistry[4].

  • Activation: Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C and add CDI (1.1 eq) portion-wise.

    • Causality: CDI converts the carboxylic acid into a highly reactive acyl imidazole, releasing CO₂ gas. Maintaining 0 °C prevents thermal degradation of the intermediate and suppresses the formation of oxazolone intermediates, thereby preserving stereochemical integrity.

  • Amine Free-Basing: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Add N-methylmorpholine (NMM) (1.2 eq) dropwise.

    • Causality: The amine is supplied as a stable hydrochloride salt, which is non-nucleophilic. NMM acts as a mild base to neutralize the HCl, generating the free, nucleophilic N,O-dimethylhydroxylamine in situ without causing side reactions.

  • Coupling: Transfer the free-based amine solution to the acyl imidazole mixture at 0 °C. Allow it to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash removes unreacted amine and the imidazole byproduct. The NaHCO₃ wash neutralizes and extracts any unreacted starting carboxylic acid.

Protocol B: Controlled Ketone Synthesis via Grignard Addition

This procedure demonstrates the conversion of a Weinreb amide to a ketone, leveraging the chelation effect[2].

  • Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF under argon. Cool the solution to 0 °C.

  • Nucleophilic Addition: Add the desired Grignard reagent (R-MgX, 1.2–1.5 eq) dropwise via syringe. Stir for 1–2 hours.

    • Causality: A slight excess of the Grignard reagent ensures complete conversion. The reaction halts at the tetrahedral intermediate stage due to the bidentate coordination of the Mg²⁺ ion by the methoxy and carbonyl oxygens.

  • Quench and Hydrolysis: Carefully add cold 1M aqueous HCl to the reaction mixture at 0 °C.

    • Causality: The acidic quench serves a dual, highly specific purpose: it irreversibly protonates and destroys the excess Grignard reagent, and it hydrolyzes the chelated intermediate, triggering its collapse into the desired ketone and water-soluble N,O-dimethylhydroxylamine hydrochloride.

Industrial Application: The Synthesis of Remdesivir

The utility of the Weinreb amide extends far beyond academic methodology; it is a critical enabler in modern drug discovery. A premier example is the kilogram-scale synthesis of Remdesivir , the first FDA-approved antiviral drug for COVID-19[6].

The synthesis of Remdesivir's core C-nucleoside analogue requires the precise addition of a heteroaryl group to a ribonolactone derivative. Direct addition of organometallic reagents to the lactone is notoriously prone to over-addition and poor stereocontrol. To circumvent this, process chemists developed a highly efficient Weinreb amide approach[6].

Remdesivir A 2,3,5-tri-O-benzyl-d-ribonolactone B Weinreb Amidation (MeO(Me)NH·HCl, MeMgBr) A->B C Magnesium Alkoxide Intermediate B->C D O-TMS Protection (TMSCl) C->D Hydroxyl Protection E Grignard Addition (Heteroaryl-MgBr) D->E F Key Remdesivir Intermediate E->F 65% Yield (Kilogram Scale)

Fig 2: Scalable synthesis workflow of the key Remdesivir intermediate via a Weinreb amide.

By treating 2,3,5-tri-O-benzyl-d-ribonolactone with N,O-dimethylhydroxylamine hydrochloride and MeMgBr, the lactone is opened to form a stable Weinreb amide magnesium alkoxide intermediate. Following hydroxyl protection with TMSCl, the intermediate seamlessly undergoes Grignard addition with a heteroaryl-MgBr reagent. Because the Weinreb amide prevents over-addition, this continuous sequence achieves a remarkable 65% overall yield at the kilogram scale, proving indispensable for global supply chain demands[6].

Conclusion

The Weinreb amide remains one of the most elegantly designed synthetic intermediates in organic chemistry. By exploiting fundamental principles of organometallic chelation and thermodynamic stability, it provides an absolute solution to the problem of nucleophilic over-addition. Whether employed in the delicate synthesis of chiral peptides or the aggressive scale-up of life-saving antiviral therapeutics, the Weinreb amide is a mandatory tool in the arsenal of the modern synthetic chemist.

References

  • Wikipedia: Weinreb ketone synthesis , Wikipedia,[Link]

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent , Organic Letters (ACS Publications),[Link]

  • Synthesis of Weinreb amides by the aminocarbonylation of aryl iodides , ResearchGate,[Link]

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole , Semantic Scholar (ARKIVOC),[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate , The Journal of Organic Chemistry (ACS Publications),[Link]

Sources

Exploratory

Aromaticity, Reactivity, and Therapeutic Potential of Thiophene 1,1-Dioxides: A Technical Guide

Executive Summary The oxidation of thiophene to thiophene 1,1-dioxide (TDO) represents a profound electronic reprogramming of a classic heteroaromatic system. By tying up the sulfur atom's lone pairs in sulfonyl bonds, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxidation of thiophene to thiophene 1,1-dioxide (TDO) represents a profound electronic reprogramming of a classic heteroaromatic system. By tying up the sulfur atom's lone pairs in sulfonyl bonds, the molecule is stripped of its aromaticity, transforming into a highly reactive, electron-deficient cyclic diene. This whitepaper dissects the structural causality behind this loss of aromaticity, details the self-validating experimental protocols required to isolate these transient species, and explores their modern applications as privileged scaffolds in drug discovery and optoelectronics.

The Aromaticity Paradox: Structural and Electronic Reprogramming

Thiophene is a canonical 6π-electron heteroaromatic ring, where the sulfur atom contributes two electrons from its unhybridized p-orbital to the conjugated system. However, upon oxidation to 1[1], the electronic landscape is drastically altered. The sulfur lone pairs are entirely consumed by the formation of two S=O double bonds, forcing the sulfur atom into a tetrahedral geometry that breaks the continuous π-conjugation[1].

This dearomatization is quantitatively validated by computational metrics such as the Nucleus-Independent Chemical Shift (NICS) and Isomerization Stabilization Energy (ISEc). While the parent thiophene exhibits strong aromatic stabilization, TDO behaves as a non-aromatic, localized cyclic diene[2][3].

Table 1: Quantitative Aromaticity Indices of Thiophene Derivatives
CompoundNICS(0) (ppm)ISEc (kcal/mol)Electronic Character
Thiophene -9.0 to -10.0~ 25.0Highly Aromatic (6π system)
Thiophene 1-Oxide -5.21.1Borderline / Slightly Aromatic
Thiophene 1,1-Dioxide > 0 (Positive)Highly ReducedNon-Aromatic / Cyclic Diene
Phosphole (Reference)-5.4-2.7Borderline Aromatic
(Data synthesized from computational benchmarks[2][3])

Reactivity Profile: Exploiting the Cyclic Diene

Stripped of its aromatic stabilization, TDO is exceptionally reactive. Its dominant chemical behavior is defined by [4+2] cycloadditions and cheletropic eliminations[1][4].

  • Dimerization: The parent TDO is notoriously unstable at room temperature because it rapidly undergoes self-dimerization. In this process, one TDO molecule acts as an electron-deficient diene, while another acts as a dienophile[5][6].

  • Diels-Alder Cycloadditions: Depending on the substrate, TDOs exhibit a reactivity dichotomy. They can act as electron-deficient dienes in inverse electron-demand Diels-Alder reactions with electron-rich alkenes[1][4]. Conversely, when paired with highly reactive dienes (e.g., cyclopentadiene), TDO acts strictly as a dienophile[4][5].

  • SO₂ Extrusion: A hallmark of TDO reactivity is the cheletropic extrusion of sulfur dioxide from its cycloadducts. This loss of SO₂ is entropically favorable and frequently drives the reaction toward a fully aromatized final product[7][8].

Reactivity TDO Thiophene 1,1-Dioxide (Non-Aromatic Diene) DA_Diene Acts as Diene (Inverse Demand) TDO->DA_Diene + Electron-rich Alkene DA_Dienophile Acts as Dienophile (Normal Demand) TDO->DA_Dienophile + Diene (e.g., Cyclopentadiene) Dimer Cyclodimerization ([4+2] Adduct) TDO->Dimer Self-Reaction (Fast) Extrusion SO2 Extrusion (Cheletropic Elimination) DA_Diene->Extrusion -SO2 Dimer->Extrusion -SO2 Aromatic Aromatized Product (e.g., Benzene Derivatives) Extrusion->Aromatic Rearrangement

Reactivity pathways of thiophene 1,1-dioxides including Diels-Alder and SO2 extrusion.

Experimental Methodology: Synthesis and Isolation

Historically, the parent thiophene 1,1-dioxide eluded isolation due to its rapid cyclodimerization[7]. The methodological breakthrough relied on the use of6 under strictly controlled cryogenic conditions to prevent self-reaction[6].

Protocol: Synthesis and Isolation of Parent Thiophene 1,1-Dioxide

Causality & Rationale: DMD is selected over traditional peracids (like mCPBA) because it operates under strictly neutral conditions, and its sole byproduct is volatile acetone. This allows for a direct, solvent-removal workup without aqueous extraction, which would otherwise induce thermal degradation or dimerization of the highly reactive TDO[1][6].

Step-by-Step Procedure:

  • Preparation: Dissolve thiophene in a highly dilute acetone solution. Logic: High dilution minimizes the intermolecular collisions that lead to dimerization.

  • Oxidation: Add 3 equivalents of dimethyldioxirane (DMD) at -20 °C. Logic: The excess DMD ensures complete conversion, as the transient thiophene 1-oxide intermediate oxidizes faster than the parent thiophene[6].

  • Incubation: Stir the reaction mixture for 36 hours at -20 °C.

  • Cryogenic Workup (Critical Step): Remove the acetone solvent and unreacted volatile materials under reduced pressure while strictly maintaining the temperature below -40 °C[5][6]. Logic: Failure to maintain < -40 °C results in a 9:1 mixture of TDO and its dimer.

  • Isolation: The parent TDO is isolated as pure, colorless crystals that melt at ~6 °C (with decomposition and dimerization occurring rapidly upon melting)[5][6].

Oxidation Thiophene Thiophene Substrate Conditions -20 °C, 36 h Acetone Solvent Thiophene->Conditions Reagent Dimethyldioxirane (DMD) 3 Equivalents Reagent->Conditions Intermediate Thiophene 1-Oxide (Transient) Conditions->Intermediate Fast Oxidation Workup Cryogenic Solvent Removal < -40 °C (Crucial) Intermediate->Workup Faster Oxidation Product Pure Thiophene 1,1-Dioxide (Colorless Crystals) Workup->Product Prevents Dimerization

Step-by-step workflow for the oxidation of thiophene to thiophene 1,1-dioxide using DMD.

Applications in Drug Discovery and Materials Science

The unique electronic properties of the TDO scaffold—specifically its strong electron-withdrawing sulfone group and altered geometry—make it a privileged pharmacophore and a valuable moiety in optoelectronics[9][10].

  • Therapeutics (STAT3 Inhibitors & Senolytics): Benzo[b]thiophene 1,1-dioxides have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. For instance, Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) was originally developed as an anticancer agent[10]. Recent structural optimizations have yielded10, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative. The reduction of the nitro group to an amine, followed by functionalization, optimized the physicochemical properties for Blood-Brain Barrier (BBB) penetration. K2071 exhibits potent antimitotic and senotherapeutic activities against glioblastoma models, where the C2-C3 double bond in the TDO core acts as a crucial Michael acceptor for covalent target binding[10].

  • Optoelectronics: Incorporating the strongly electron-withdrawing 1,1-dioxide group into thiophene oligomers lowers the HOMO-LUMO bandgap. This modification enhances photoluminescence efficiency and induces 11, making these molecules highly useful in fluorescent probes and OLED materials[9][11].

References

  • Analogy between sulfuryl and phosphino groups: The aromaticity of thiophene-oxide. ResearchGate. URL:[Link]

  • Thiophene 1,1-Dioxide: Synthesis, Isolation, and Properties. Bulletin of the Chemical Society of Japan (Oxford Academic). URL:[Link]

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group (UT Austin). URL:[Link]

  • Synthesis, Isolation, and Full Characterization of the Parent Thiophene 1,1-Dioxide. Journal of the American Chemical Society. URL:[Link]

  • Reactions of acceptor substituted thiophene-1,1-dioxides with cyclopentadiene: control of selectivity by substitution. ResearchGate. URL:[Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. URL:[Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PMC (NIH). URL:[Link]

  • Ruthenium(II)-Catalyzed Construction of 2,3-Disubstituted Benzo[b]thiophene-1,1-dioxides and Naphtho[1,2-b]thiophene-1,1-dioxides. Organic Letters - ACS Publications. URL:[Link]

Sources

Foundational

Engineering Efficacy: The Mechanism of Action of Benzothiophene Derivatives as Targeted Enzyme Inhibitors

Executive Summary The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery. As an isostere of indole and naphthalene, it offers enhanced lipophilicity and metabolic stability while retaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery. As an isostere of indole and naphthalene, it offers enhanced lipophilicity and metabolic stability while retaining the ability to participate in critical π−π stacking and hydrophobic interactions within enzyme active sites. As a Senior Application Scientist, I have observed firsthand how the strategic functionalization of the benzothiophene core can shift a molecule from a promiscuous binder to a highly selective enzyme inhibitor. This technical guide elucidates the mechanistic paradigms of benzothiophene derivatives across diverse enzymatic targets, providing actionable insights and self-validating protocols for drug development professionals.

Mechanistic Paradigms Across Target Classes

Dual-Site Inhibition of Acetylcholinesterase (AChE)

In the context of neurodegenerative diseases like Alzheimer's, benzothiophene derivatives have emerged as potent AChE inhibitors. The mechanism of action relies on the scaffold's ability to span the narrow gorge of the AChE enzyme. High-resolution molecular docking and crystallographic studies reveal that these molecules function as dual-site inhibitors[1]. The benzothiophene core typically anchors in the Catalytic Active Site (CAS) via π−π stacking with Trp86, while extended functional groups (e.g., spirooxindole or chalcone moieties) reach the Peripheral Anionic Site (PAS), interacting with Trp286[1][2]. This dual binding not only prevents acetylcholine hydrolysis but also sterically hinders the AChE-induced aggregation of β -amyloid, a secondary pathogenic mechanism.

Allosteric and Active-Site Modulation of Viral Polymerases

Recent high-throughput screening campaigns have identified benzothiophene derivatives as broad-spectrum inhibitors of flavivirus RNA-dependent RNA polymerase (RdRp)[3]. The mechanism involves binding to the highly conserved "Triple-D" structural motif at the active site[3]. The sulfur-bicyclic ring of the benzothiophene acts as a critical anchor, forming robust hydrophobic contacts that lock the polymerase in a pre-initiation state, thereby halting viral RNA synthesis[3].

ATP-Competitive Kinase and Protease Inhibition

For kinase targets such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), benzothiophene derivatives act as ATP-competitive inhibitors[4]. The sulfur atom and adjacent substituents form critical hydrogen bonds with the kinase hinge region, while the aromatic system occupies the adenine-binding pocket[4]. Similarly, in the coagulation cascade, benzothiophene carboxylates inhibit Factor IXa (FIXa) by inducing an S1 β site opening and a secondary binding interaction at the S3/S4 site due to a dramatic Tyr99 residue shift[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the structure-activity relationship, Table 1 summarizes the inhibitory potency of key benzothiophene derivatives against their respective enzymatic targets.

Compound Class / DerivativeTarget EnzymeIC50 / Ki ValueKey Mechanistic Interaction
Spirooxindole-Benzothiophene (IIc) AChE20.84 µMDual CAS/PAS binding; π -stacking with Trp86/Trp286[1]
Benzothiophene-Chalcone (5f) AChE62.10 µMHydrophobic anchoring in CAS[2]
Donepezil Analog (Compound 3j) AChE0.498 µMHigh-affinity dual-site spanning
Benzothiophene Carboxylate (40) Factor IXaKi = ~55 nMS1 β site opening; Tyr99 99-loop shift[5]
Benzothiophene (OFB Series) Flavivirus RdRpBroad-spectrumTriple-D motif binding[3]

Visualizing the Mechanism of Action

Mechanism A Benzothiophene Derivative B Catalytic Active Site (CAS) Trp86 Interaction A->B pi-pi stacking C Peripheral Anionic Site (PAS) Trp286 Interaction A->C Hydrophobic contacts D AChE Enzyme Inhibition B->D C->D E Acetylcholine Accumulation D->E Blocks hydrolysis

Caption: Dual-site inhibition mechanism of benzothiophene derivatives in Acetylcholinesterase.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal checks to differentiate true target engagement from assay interference (e.g., pan-assay interference compounds or PAINS).

Protocol A: Kinetic Evaluation of AChE Inhibition (Modified Ellman’s Assay)

Causality & Rationale: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because its rapid reaction with thiocholine ensures the enzymatic cleavage of acetylthiocholine (ATCh) remains the rate-limiting step. To validate that the benzothiophene is a true inhibitor and not merely a thiol-reactive false positive, a pre-incubation step without the substrate is mandatory.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the benzothiophene derivative in DMSO (final assay DMSO concentration must be 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the inhibitor solution. Self-Validation Step: Include a positive control (e.g., Donepezil) and a negative control (1% DMSO vehicle). Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCh to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC50 using non-linear regression. Quality Control: Ensure the Z'-factor of the vehicle vs. fully inhibited control is > 0.6.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: Colorimetric assays cannot confirm direct physical binding. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, confirming that the thermodynamic profile matches the biochemical IC50.

  • Sensor Chip Functionalization: Immobilize recombinant target enzyme onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for small-molecule binding.

  • Analyte Preparation: Dilute the benzothiophene inhibitor in running buffer (e.g., PBS-P+ with 1% DMSO) in a 2-fold concentration series bracketing the calculated IC50 (e.g., 0.1x to 10x IC50).

  • Binding Cycle: Inject the analyte series over the functionalized flow cell and a reference flow cell at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Solvent Correction: Critical Step: Because benzothiophenes require DMSO for solubility, perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Workflow S1 Compound Synthesis S2 Colorimetric Enzyme Assay S1->S2 Screen S3 Hit Identification S2->S3 IC50 < 10 µM S4 SPR Binding Kinetics S3->S4 Orthogonal Validation S5 Lead Optimization S4->S5 Confirmed Kd

Caption: Self-validating experimental workflow for benzothiophene inhibitor characterization.

Conclusion

The benzothiophene scaffold is far more than a simple hydrophobic placeholder; it is a dynamic, electron-rich core capable of orchestrating complex, multi-site interactions within enzyme binding pockets. Whether acting as a dual-site inhibitor in cholinesterases, an ATP-competitor in kinases, or an allosteric modulator in viral polymerases, its mechanism of action is fundamentally rooted in its unique physicochemical properties. By employing rigorous, self-validating experimental workflows, drug development professionals can confidently advance benzothiophene derivatives from screening hits to optimized lead candidates.

References[1] Title: Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Source: MDPI. URL:Verify Source[2] Title: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Source: PMC / NIH. URL:Verify Source[5] Title: Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Source: PubMed / NIH. URL:Verify Source[3] Title: Development of new donepezil analogs: synthesis, biological screening and in silico study. Source: cu.edu.eg / Springer. URL:Verify Source[6] Title: Studies of Benzothiophene Template as Potent Factor IXa (FIXa) Inhibitors in Thrombosis. Source: ACS Publications. URL:Verify Source[4] Title: Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. Source: PMC / NIH. URL:Verify Source

Sources

Exploratory

Thermodynamic Profiling of 2,3-Dihydrobenzo[b]thiophene: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals dealing with organosulfur compounds, precise thermodynamic data is the cornerstone of process modeling and synthesis optimization. 2,3-Dihydrobenzo[b]t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals dealing with organosulfur compounds, precise thermodynamic data is the cornerstone of process modeling and synthesis optimization. 2,3-Dihydrobenzo[b]thiophene (DHBT) is a critical intermediate in the deep hydrodesulfurization (HDS) of petroleum fractions[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the thermodynamic properties of DHBT. This guide details the self-validating experimental protocols used to derive these properties, ensuring scientific integrity and actionable insights for chemical engineering and catalytic design.

Introduction & Industrial Relevance

The catalytic hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene is a pivotal step in the removal of sulfur from gasoline and distillate fuels[2],[3]. Because deep HDS processes operate under high temperatures and pressures, the reaction is heavily constrained by thermodynamic equilibrium. If the operational temperature is too high, the reverse dehydrogenation reaction becomes spontaneous, limiting the total sulfur conversion[2].

To accurately model this equilibrium and design next-generation ruthenium or palladium sulfide catalysts[2],[3], engineers require highly accurate ideal-gas thermodynamic properties—specifically the standard molar Gibbs free energy of formation ( Δf​G∘ ). These values are synthesized from a matrix of rigorous, interdependent calorimetric and manometric measurements[4].

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for DHBT, grounded in the foundational measurements by and archived in the [1],[4].

Table 1: Enthalpy of Vaporization ( Δvap​H )

Translating condensed-phase data to the ideal-gas state requires precise vaporization enthalpies across a broad temperature range.

Temperature (K) Δvap​H (kJ/mol)Experimental MethodReference
34056.3 ± 0.2Inclined-Piston (IP), Ebulliometry (EB)[1]
38053.8 ± 0.2Inclined-Piston (IP), Ebulliometry (EB)[1]
42051.4 ± 0.2Inclined-Piston (IP), Ebulliometry (EB)[1]
46049.0 ± 0.2Inclined-Piston (IP), Ebulliometry (EB)[1]
50046.4 ± 0.3Inclined-Piston (IP), Ebulliometry (EB)[1]
Table 2: Phase Change & Condensed Phase Data
PropertyValueTemperature (K)Reference
Enthalpy of Fusion ( Δfus​H )14.84 kJ/mol269.8[1]

Experimental Methodologies & Causality

To establish a self-validating thermodynamic profile, no single analytical technique is sufficient. We must employ a tripartite approach: Adiabatic Calorimetry, Combustion Calorimetry, and Vapor Pressure Measurement[4]. Below are the step-by-step protocols and the physical causality behind each choice.

Protocol 1: Adiabatic Heat-Capacity Calorimetry

Causality: To determine the absolute entropy ( S∘ ) of DHBT via the Third Law of Thermodynamics, we must integrate the heat capacity ( Cp​ ) from near absolute zero to the standard temperature (298.15 K). Adiabatic conditions ensure zero heat exchange with the environment, meaning all electrical energy input directly translates to a measurable temperature rise, yielding ultra-precise Cp​ values[4].

Step-by-Step Workflow:

  • Sample Preparation: Purify the DHBT sample via fractional melting to >99.9% purity.

  • Loading: Seal the sample inside a platinum calorimeter cell under an inert helium atmosphere to facilitate thermal conduction and prevent oxidation.

  • Cryogenic Cooling: Submerge the system in liquid helium to cool the cell to approximately 5 K.

  • Incremental Heating: Apply a precisely quantified electrical energy pulse to the calorimeter's internal heater.

  • Equilibration & Measurement: Allow the system to reach thermal equilibrium. Record the temperature change ( ΔT ) and calculate Cp​=Q/ΔT .

  • Phase Transition Capture: Continuously monitor for isothermal heat absorption at 269.8 K to determine the exact enthalpy of fusion ( Δfus​H )[1].

Protocol 2: Combustion Calorimetry

Causality: The standard enthalpy of formation ( Δf​H∘ ) of DHBT cannot be measured directly from its constituent elements (C, H, S). Instead, we completely oxidize the compound to measure the enthalpy of combustion ( Δc​H∘ ). Using Hess's Law and the known formation enthalpies of the products ( CO2​ , H2​O , H2​SO4​ ), we back-calculate the target Δf​H∘ [4].

Step-by-Step Workflow:

  • Bomb Preparation: Place a weighed DHBT sample into a platinum crucible within a rotating bomb calorimeter. Add a small, known volume of water to the bomb to ensure all SO2​ / SO3​ gases are absorbed and converted entirely to aqueous sulfuric acid ( H2​SO4​ ).

  • Pressurization: Purge the bomb and pressurize it with high-purity oxygen to 3 MPa.

  • Ignition: Ignite the sample electrically using a platinum wire and a combustible cotton fuse.

  • Data Acquisition: Monitor the temperature rise of the surrounding isothermal water bath using a quartz crystal oscillator thermometer.

  • Post-Combustion Titration: Recover the bomb washings and titrate to quantify the exact amounts of sulfuric and nitric acids formed. Apply Washburn corrections to derive the standard-state Δc​H∘ [4].

Protocol 3: Vapor Pressure Measurement (Manometry & Ebulliometry)

Causality: To translate condensed-phase formation enthalpies to the ideal-gas state—which is required for predictive gas-phase HDS modeling—the enthalpy of vaporization ( Δvap​H ) must be determined. Combining inclined-piston manometry (for low pressures) and comparative ebulliometry (for high pressures) creates an overlapping, self-validating data set[1],[4].

Step-by-Step Workflow:

  • Degassing: Vigorously degas the liquid DHBT sample under vacuum to remove dissolved volatile impurities that would artificially inflate pressure readings.

  • Manometric Measurement (Low T): Introduce the sample into an inclined-piston gauge. Measure the exact pressure required to balance the piston against the sample's vapor pressure at strictly controlled temperatures.

  • Ebulliometric Measurement (High T): Place the sample in a comparative ebulliometer alongside a well-characterized reference fluid (e.g., decane). Boil both fluids simultaneously at a controlled system pressure and record their condensation temperatures.

  • Data Integration: Fit the combined vapor pressure data to the Cox equation. Derive Δvap​H across the temperature spectrum using the Clapeyron equation[1].

Logical Workflow Visualization

The following diagram illustrates how the distinct experimental protocols converge to validate the ideal-gas thermodynamic properties of DHBT.

G N1 DHBT Sample Preparation & Purification N2 Combustion Calorimetry (Δc H°) N1->N2 N3 Adiabatic Calorimetry (Cp, Δfus H) N1->N3 N4 Vapor Pressure Measurements (Ebulliometry & Manometry) N1->N4 N5 Standard Enthalpy of Formation (Δf H° at 298.15 K) N2->N5 N6 Absolute Entropy (S° at 298.15 K) N3->N6 N7 Enthalpy of Vaporization (Δvap H) N4->N7 N8 Ideal-Gas Thermodynamic Properties (Δf G°, Δf H°, S°) N5->N8 N6->N8 N7->N8

Thermodynamic property derivation workflow for 2,3-dihydrobenzo[b]thiophene.

Synthesis of Ideal-Gas Properties

The final step in the thermodynamic profiling of DHBT is the synthesis of the ideal-gas properties. By combining the standard enthalpy of formation ( Δf​H∘ ) from combustion calorimetry[4], the absolute entropy ( S∘ ) from adiabatic calorimetry[4], and the enthalpy of vaporization ( Δvap​H ) from vapor pressure measurements[1], we can calculate the ideal-gas Gibbs free energy of formation ( Δf​G∘ ) using the fundamental relation:

Δf​G∘(g)=Δf​H∘(g)−TΔf​S∘(g)

Where Δf​H∘(g)=Δf​H∘(l)+Δvap​H . This derived Δf​G∘(g) is the exact parameter utilized by chemical engineers to predict the thermodynamic limits of the benzothiophene hydrogenation reaction under industrial HDS conditions[2].

References

  • National Institute of Standards and Technology (NIST). "Benzo[b]thiophene, 2,3-dihydro-", NIST Chemistry WebBook, SRD 69. Available at:[Link][1]

  • Steele, W.V., Chirico, R.D., Cowell, A.B., Nguyen, A., Knipmeyer, S.E. "Possible precursors and products of deep hydrodesulfurization of gasoline and distillate fuels. Part 2. The thermodynamic properties of 2,3-dihydrobenzo[b]thiophene", The Journal of Chemical Thermodynamics, 2003, 35(8), 1253-1276. Available at:[Link][1],[4]

  • Zirka, A.A., et al. "Hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene", Reaction Kinetics and Catalysis Letters, 1990. Available at:[Link][2]

  • "Reactivity of the Bis(dihydrogen) Complex[RuH2(η2-H2)2(PCy3)2] toward S-Heteroaromatic Compounds. Catalytic Hydrogenation of Thiophene", Organometallics, ACS Publications. Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Rh-Catalyzed Asymmetric Hydrogenation of Benzo[b]thiophene 1,1-Dioxides

Scientific Context & Strategic Importance Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are privileged scaffolds in medicinal chemistry, serving as critical structural motifs in biologically active compounds such as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Importance

Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are privileged scaffolds in medicinal chemistry, serving as critical structural motifs in biologically active compounds such as tumor necrosis factor- α converting enzyme (TACE) inhibitors, antidiabetics, and HIF-2 α inhibitors[1]. Historically, the asymmetric synthesis of these chiral sulfones relied on Iridium-catalyzed systems (e.g., Ir–P,N complexes), which provided excellent enantioselectivities for aryl-substituted substrates but struggled with poor conversions and moderate stereocontrol when applied to 2-alkyl-substituted derivatives[2],[3].

Recent breakthroughs in Rhodium catalysis have resolved these limitations. By employing highly specialized chiral ligands—such as the rigid spiro-backbone f-spiroPhos or the hydrogen-bond donating ZhaoPhos —researchers can now achieve near-perfect enantioselectivities (up to 99.9% ee) and exceptional turnover numbers (TON up to 5000) across a broad substrate scope, regardless of steric hindrance or electronic properties[2],[4].

Mechanistic Insights & Catalyst Design

The success of Rh-catalyzed asymmetric hydrogenation for these substrates hinges on precise catalyst-substrate interactions. Understanding these mechanisms allows researchers to rationally optimize reaction conditions:

  • Steric Control via Rh-(R,R)-f-spiroPhos: The rigid spirocyclic backbone of f-spiroPhos creates a deeply defined chiral pocket. When the Rh(I) center coordinates to the alkene of the benzo[b]thiophene 1,1-dioxide, this pocket dictates the facial selectivity of the incoming hydride transfer. This steric enforcement is the primary reason this system overcomes the historical poor reactivity of 2-alkyl-substituted substrates, yielding up to 99.4% ee under just 10 atm of H2​ [2].

  • Secondary Interactions via Rh/ZhaoPhos: The ZhaoPhos ligand features an N-methylated bisphosphine-thiourea structure. The thiourea motif acts as a potent hydrogen-bond donor, interacting directly with the sulfonyl oxygen atoms of the substrate. This H-bonding anchors the substrate during the enantio-determining migratory insertion step, rigidifying the transition state. This dual-activation mode is responsible for the system's ultra-high efficiency (S/C ratio of 5000)[4],[1].

Mechanism Substrate Benzo[b]thiophene 1,1-dioxide Complex Substrate-Catalyst Complex Substrate->Complex Catalyst Rh(I) / Chiral Ligand (e.g., ZhaoPhos) Catalyst->Complex Coordination & H-bonding Product Chiral 2,3-dihydro- benzo[b]thiophene 1,1-dioxide (>99% ee) Complex->Product Stereoselective Insertion H2 H2 Addition H2->Complex 10-80 atm

Rh-catalyzed asymmetric hydrogenation mechanism highlighting substrate-catalyst coordination.

Quantitative Data & Substrate Scope Comparison

The following table summarizes the performance metrics of the leading catalytic systems for the asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides.

Catalyst SystemKey Substrate ScopeCatalyst Loading (mol%) H2​ PressureMax YieldMax Enantiomeric Excess (ee)Ref
Rh-(R,R)-f-spiroPhos 2-alkyl, 2-aryl, 3-aryl1.0 mol%10 atm>95%99.4%[2]
Rh/ZhaoPhos (L2) 2-aryl, 3-aryl, 2-alkyl0.02 - 1.0 mol%10 - 50 atm99%>99.0%[4]
Ir-P,N complexes 2-aryl, 3-aryl1.0 - 2.0 mol%50 atmVariable99.0%[3]

Experimental Protocol: Self-Validating Methodology

This protocol describes the general procedure for the highly enantioselective hydrogenation of benzo[b]thiophene 1,1-dioxides using the Rh-(R,R)-f-spiroPhos system[2].

Preparation of the Rh-Ligand Precatalyst

Causality Check: Rh(I) species are highly susceptible to oxidation. All manipulations must be performed using strict Schlenk techniques or within an argon-filled glovebox to prevent catalyst deactivation.

  • Inside an argon-filled glovebox, charge a dry Schlenk tube with [Rh(COD)2​]BF4​ (0.01 mmol, 1.0 mol%) and the chiral ligand (R,R)-f-spiroPhos (0.011 mmol, 1.1 mol%).

  • Add 2.0 mL of anhydrous, degassed solvent (1,4-dioxane or CH2​Cl2​ ).

  • Stir the mixture at room temperature for 30 minutes. The solution will transition to a characteristic clear yellow/orange color, indicating complete complexation.

General Hydrogenation Workflow

Causality Check: Adding the substrate after pre-complexation prevents the uncoordinated substrate from competitively binding to the bare Rh metal center, which would otherwise lead to a racemic background reduction.

  • Substrate Loading: To the pre-formed catalyst solution, add the benzo[b]thiophene 1,1-dioxide substrate (1.0 mmol).

  • Reactor Setup: Transfer the reaction mixture to a stainless-steel autoclave equipped with a magnetic stir bar. Seal the autoclave tightly and remove it from the glovebox.

  • Purging: Connect the autoclave to a high-purity H2​ gas line. Purge the reactor by pressurizing to 5 atm with H2​ and carefully venting. Repeat this purge cycle exactly 5 times to ensure complete removal of trace argon/oxygen.

  • Hydrogenation: Pressurize the autoclave to the target H2​ pressure (10 atm for standard 2-alkyl substrates).

  • Kinetics & Mass Transfer: Stir vigorously ( 800 rpm) at room temperature for 1 to 24 hours. High stirring rates are mandatory to eliminate gas-liquid mass transfer limitations, ensuring the reaction rate is kinetically controlled by the catalyst.

Workup and In-Process Control (IPC) Analysis
  • Carefully vent the H2​ gas in a well-ventilated fume hood.

  • IPC Step: Take a 50 μ L aliquot, evaporate the solvent, and analyze via crude 1H NMR to confirm 100% conversion before proceeding to chiral analysis. This self-validating step prevents the waste of expensive chiral chromatography resources on incomplete reactions.

  • Concentrate the remaining reaction mixture under reduced pressure.

  • Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the Rh metal complex.

  • Determine the enantiomeric excess (ee) via Supercritical Fluid Chromatography (SFC) or chiral HPLC using an appropriate chiral stationary phase.

Workflow Step1 1. Glovebox Preparation Weigh Rh-precatalyst & Ligand Step2 2. Complexation Stir in anhydrous solvent (RT, 30 min) Step1->Step2 Step3 3. Substrate Addition Add Benzo[b]thiophene 1,1-dioxide Step2->Step3 Step4 4. Autoclave Setup Transfer to high-pressure reactor Step3->Step4 Step5 5. Hydrogenation Purge with H2, pressurize, stir Step4->Step5 Strict anaerobic conditions Step6 6. Workup & Analysis Vent H2, concentrate, SFC/HPLC Step5->Step6 Monitor for complete conversion

Step-by-step experimental workflow for the Rh-catalyzed asymmetric hydrogenation in an autoclave.

Troubleshooting & Best Practices

  • Issue: Incomplete Conversion / Stalled Reaction

    • Causality: Trace impurities (especially sulfur-containing byproducts from substrate synthesis) can act as potent poisons for the Rh(I) catalyst.

    • Solution: Recrystallize the substrate prior to use. Ensure the solvent is strictly anhydrous and degassed.

  • Issue: Lowered Enantioselectivity

    • Causality: If using the Rh/ZhaoPhos system, the presence of trace water disrupts the critical hydrogen-bonding network between the thiourea ligand and the sulfone substrate, leading to a looser transition state and eroded stereocontrol[1].

    • Solution: Dry solvents over activated molecular sieves (3Å) for 48 hours prior to use.

  • Issue: Pressure Optimization

    • Causality: While higher H2​ pressure accelerates the reaction, it can sometimes decrease the ee if the enantio-determining step becomes overly sensitive to the local H2​ concentration (shifting the rate-determining step).

    • Solution: Maintain pressure at 10 atm for 2-alkyl substrates; only increase to 50-80 atm for highly sterically hindered tetrasubstituted olefins.

References

  • Zhang, Z., Hou, G. et al. "Highly Efficient Enantioselective Synthesis of Chiral Sulfones by Rh-Catalyzed Asymmetric Hydrogenation." Journal of the American Chemical Society, 2019, 141(4), 1749–1756. URL: [Link]

  • Pfaltz, A. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Benzo[b]thiophene 1,1-Dioxides." Angewandte Chemie International Edition, 2017, 56(16), 4579-4582. URL: [Link]

  • Liu, G. et al. "Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation." Chemical Science, 2019, 10, 2419-2423. URL: [Link]

Sources

Application

Application Note: Evaluation of Benzothiophene 1,1-Dioxides as Targeted STAT3 SH2-Domain Inhibitors

Introduction & Scientific Rationale Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates cell proliferation, survival, and immune response. While transient STAT3 ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates cell proliferation, survival, and immune response. While transient STAT3 activation is essential for normal cellular function, its constitutive hyperactivation is a well-documented driver in various malignancies and fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) .

Historically, targeting STAT3 has been challenging due to the lack of traditional druggable pockets. However, benzothiophene 1,1-dioxides (BTOs) —exemplified by the pioneering molecule Stattic and its modern derivatives—have emerged as highly potent, small-molecule inhibitors. Unlike upstream kinase inhibitors, BTOs directly target the STAT3 Src Homology 2 (SH2) domain. By physically occupying this pocket, BTOs prevent the binding of STAT3 to phosphorylated receptor complexes, thereby blocking its phosphorylation at Tyrosine 705 (Tyr705), subsequent homodimerization, and nuclear translocation.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating experimental framework for evaluating novel BTO-based STAT3 inhibitors.

Mechanistic Visualization: STAT3 Pathway & BTO Intervention

STAT3_Inhibition IL6 IL-6 / Growth Factors Receptor Receptor Complex (e.g., gp130) IL6->Receptor JAK JAK / Src Kinases Receptor->JAK Activates STAT3_mon STAT3 Monomer (Inactive) JAK->STAT3_mon Recruits STAT3_p Phospho-STAT3 (Tyr705) STAT3_mon->STAT3_p Phosphorylates STAT3_dimer STAT3 Homodimer (Active) STAT3_p->STAT3_dimer SH2 Domain Interaction BTO Benzothiophene 1,1-Dioxides (e.g., Stattic, Cmpd 15) BTO->STAT3_dimer Blocks Dimerization Nucleus Nuclear Translocation STAT3_dimer->Nucleus Genes Target Gene Transcription (Bcl-2, MMP-9, c-Myc) Nucleus->Genes

Fig 1: STAT3 signaling pathway and targeted disruption of homodimerization by benzothiophene dioxides.

Comparative Efficacy of Key Benzothiophene Dioxide Derivatives

Recent structural optimizations of the benzo[b]thiophene 1,1-dioxide scaffold have yielded compounds with exceptional potency and favorable drug-likeness. The table below summarizes the quantitative data and mechanistic readouts of leading BTO derivatives.

Compound DesignationChemical ScaffoldTarget ApplicationKey Quantitative Data & Mechanistic ReadoutsReference
Compound 15 Aminobenzo[b]thiophene 1,1-dioxideOncology (Various Cancers)IC50: 0.33–0.75 μM; ↓ Bcl-2 expression; Unaltered p-JAK2/p-Src
Compound 8b Benzo[b]thiophene 1,1-dioxideOncology (Tumor Cells)Significant ↓ in Firefly luciferase; ↓ Mitochondrial potential
Compound 6o 2-carbonylbenzo[b]thiophene 1,1-dioxideOncology (General)↓ p-STAT3 (Tyr705); ↑ ROS generation leading to apoptosis
Compound 10K Benzo[b]thiophene 1,1-dioxideIdiopathic Pulmonary FibrosisBlocks TGF-β1 EMT; In vivo efficacy ≈ Nintedanib

Experimental Protocols & Validation Systems

To ensure scientific integrity, every protocol must act as a self-validating system. A common pitfall in STAT3 research is misinterpreting reduced p-STAT3 levels as definitive proof of direct SH2 inhibition, when an upstream JAK inhibitor would yield the exact same readout. The following protocols are designed to prove causality and specificity.

Protocol A: Validation of Direct STAT3 Inhibition vs. Upstream Kinase Off-Targeting

Causality Rationale: The hallmark of a true SH2-targeted BTO is the suppression of p-STAT3 (Tyr705) without altering the phosphorylation status of upstream kinases. If p-JAK2 decreases alongside p-STAT3, your compound is an upstream kinase inhibitor, not a direct STAT3 inhibitor.

  • Cell Preparation: Seed MDA-MB-231 or A549 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Serum Starvation: Wash cells with PBS and culture in serum-free media for 12 hours to reduce basal kinase activity and establish a clean baseline.

  • Compound Pre-treatment: Treat cells with the BTO derivative (e.g., 0.1, 0.5, 1.0, and 5.0 μM) or vehicle (DMSO) for 2 hours.

  • Pathway Hyperactivation: Stimulate cells with 50 ng/mL recombinant human IL-6 for exactly 30 minutes. This creates a high-signal baseline to clearly observe inhibition.

  • Harvest & Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving p-Tyr705).

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validating Probes: Probe independently for p-STAT3 (Tyr705) , Total STAT3 , p-JAK2 (Tyr1007/1008) , Total JAK2 , and GAPDH .

    • Expected Result: Dose-dependent decrease in p-STAT3, with constant levels of Total STAT3, p-JAK2, and Total JAK2.

Protocol B: STAT3 Dimerization Interruption Assay (Co-Immunoprecipitation)

Causality Rationale: While Western blotting confirms the biochemical state of the monomer, it relies on the assumption that unphosphorylated STAT3 cannot dimerize. To definitively prove that the BTO physically occupies the SH2 domain and prevents protein-protein interaction, a Co-Immunoprecipitation (Co-IP) assay utilizing differentially tagged STAT3 constructs is mandatory.

  • Co-Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged STAT3 and HA-tagged STAT3 using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with the BTO inhibitor for 4 hours, followed by IL-6 stimulation (50 ng/mL) for 30 minutes to induce dimerization.

  • Immunoprecipitation: Lyse cells in a mild, non-denaturing NP-40 buffer. Incubate 500 μg of total protein lysate with anti-FLAG magnetic beads overnight at 4°C.

  • Elution & Detection: Wash beads three times, elute with boiling SDS sample buffer, and perform Western blotting. Probe the membrane with an anti-HA antibody.

    • Expected Result: The vehicle control will show a strong HA band (indicating FLAG-STAT3 and HA-STAT3 dimerized). BTO-treated samples will show a dose-dependent loss of the HA band, proving physical disruption of the dimer.

Protocol C: Functional Readout via STAT3-Dependent Dual-Luciferase Reporter Assay

Causality Rationale: Biochemical blockade is meaningless if it does not translate to transcriptional silencing. This assay provides a highly sensitive, quantitative readout of STAT3-driven promoter activity.

  • Transfection: Co-transfect cells with a STAT3-responsive Firefly luciferase reporter plasmid (containing hSIE promoter elements) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Treatment: 24 hours post-transfection, treat cells with the BTO inhibitor for 12 hours.

  • Measurement: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence. A specific STAT3 inhibitor will drastically reduce this ratio compared to the vehicle control.

Workflow Visualization: Inhibitor Screening Pipeline

BTO_Workflow Synth Compound Synthesis (BTO Scaffold) Viability Cell Viability Assays (MTT / CellTiter-Glo) Synth->Viability Mech Mechanistic Validation (p-STAT3 WB & Co-IP) Viability->Mech Func Functional Readouts (Luciferase & ROS) Mech->Func InVivo In Vivo Efficacy (Tumor / IPF Models) Func->InVivo

Fig 2: Standardized experimental workflow for the evaluation of novel BTO-based STAT3 inhibitors.

References

  • Li, W.-Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design.[Link]

  • Wang, Y., et al. (2023). Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry.[Link]

  • Zhang, W., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry.[Link]

  • Ji, P., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters.[Link]

Method

Application Note: Electrochemically-Promoted Synthesis of Benzo[b]thiophene-1,1-dioxides via Strained Quaternary Spirocyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Standardized Protocols Executive Summary & Scientific Context Benzo[b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Standardized Protocols

Executive Summary & Scientific Context

Benzo[b]thiophene-1,1-dioxides are privileged structural motifs in medicinal chemistry and materials science. They serve as the core scaffold for potent STAT3 inhibitors (e.g., HJC0416) in oncology[1] and act as crucial building blocks for aggregation-induced emission (AIE) luminogens[2]. Historically, the synthesis of these heavily functionalized heterocycles has relied on transition-metal catalysis (such as Cu or Ru) or the use of stoichiometric oxidants[3][4]. These traditional methods often suffer from poor atom economy, toxic metal waste, and harsh reaction conditions.

Mechanistic Rationale & Causality

To successfully scale and troubleshoot this protocol, one must understand the electrochemical cascade driving the transformation. The reaction is not a simple coupling; it is a precisely tuned sequence of anodic oxidations and structural rearrangements[3][7].

  • Anodic Oxidation & Radical Generation: The sulfonhydrazide undergoes anodic oxidation at the graphite felt (GF) electrode. The extrusion of nitrogen gas (N₂) and protons (H⁺) drives the formation of a highly reactive sulfonyl radical[4].

  • Addition & Secondary Oxidation: The sulfonyl radical adds across the internal alkyne to generate a vinyl radical. This intermediate is rapidly oxidized at the anode to form a highly electrophilic vinyl cation[2].

  • Spirocyclization (ipso-attack): Instead of the sterically hindered ortho-attack (which typically yields sulfonylated enethers[5]), the vinyl cation undergoes a selective ipso-attack on the arene ring. This forms a highly strained quaternary spirocyclic intermediate[3][7].

  • 1,2-Sulfur Migration: Driven by the thermodynamic release of ring strain, the spirocyclic intermediate undergoes a 1,2-sulfur migration (via a Wheland-like intermediate) to re-aromatize and yield the final benzo[b]thiophene-1,1-dioxide[2][3].

Mechanism N1 Sulfonhydrazide N2 Sulfonyl Radical N1->N2 Anodic Oxidation -e⁻, -N₂, -H⁺ N3 Vinyl Radical N2->N3 + Internal Alkyne N4 Vinyl Cation N3->N4 Anodic Oxidation -e⁻ N5 Spirocyclic Intermediate N4->N5 Selective ipso-attack N6 Benzo[b]thiophene- 1,1-dioxide N5->N6 1,2-S-migration

Mechanistic pathway of electrochemically-promoted spirocyclization and 1,2-sulfur migration.

Reaction Optimization & Quantitative Data

The success of the ipso-attack pathway hinges on stabilizing the vinyl cation intermediate while preventing the over-oxidation of the final product. The table below summarizes the critical optimization parameters established during method development using 1-propynylbenzene and 4-methylbenzenesulfonhydrazide[3][5].

Table 1: Optimization of Electrochemical Conditions

EntryVariation from Standard ConditionsYield (%)Causality / Scientific Rationale
1 None (Standard Conditions) *75% Optimal balance of conductivity and intermediate stabilization.
2CH₃OH instead of HFIP/CH₃NO₂22%Poor stabilization of the vinyl cation; competing solvent oxidation[8].
3nBu₄NPF₆ instead of Et₄NPF₆48%Increased steric bulk of the electrolyte cation reduces ionic mobility.
410.0 mA instead of 5.0 mA35%High current density leads to over-oxidation and product decomposition[8].
5Divided cell instead of undividedTraceDisruption of the coupled anodic/cathodic redox balance; increased resistance.

*Standard Conditions: Graphite felt (GF) anode and cathode, 5.0 mA constant current, Et₄NPF₆ (electrolyte), HFIP/CH₃NO₂ (co-solvent), room temperature, undivided cell[3].

Crucial Insight: The choice of Hexafluoro-2-propanol (HFIP) is non-negotiable. Its strong hydrogen-bond donating ability and high ionizing power stabilize the cationic intermediates, suppressing undesired nucleophilic attacks by the solvent[3].

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (such as gas evolution) and specific setup geometries are integrated to ensure reproducibility.

Workflow S1 1. Cell Setup Undivided Cell, GF Electrodes S2 2. Reagent Addition Alkyne, Sulfonhydrazide, Et₄NPF₆ S1->S2 S3 3. Electrolysis Constant Current (5.0 mA), RT S2->S3 S4 4. Workup & Purification Extraction, Chromatography S3->S4

Step-by-step experimental workflow for the electrochemical synthesis of benzothiophene dioxides.

Materials & Equipment
  • Electrodes: Graphite felt (GF) pads (1.0 cm × 1.0 cm × 0.5 cm). Note: GF provides a high surface area, promoting efficient electron transfer at low overpotentials[3].

  • Power Supply: DC regulated power supply capable of maintaining a constant current of 5.0 mA.

  • Reaction Vessel: 10 mL undivided glass electrolytic cell.

  • Reagents: 1-propynylbenzene (0.2 mmol), 4-methylbenzenesulfonhydrazide (0.4 mmol), Tetraethylammonium hexafluorophosphate (Et₄NPF₆, 0.1 M).

  • Solvents: HFIP and Nitromethane (CH₃NO₂) (1:1 v/v ratio, 4.0 mL total).

Step-by-Step Methodology

Step 1: Cell Assembly

  • Equip the 10 mL undivided cell with a magnetic stir bar.

  • Suspend the GF anode and GF cathode parallel to each other with an inter-electrode distance of approximately 1.0 cm. Ensure the electrodes do not touch to prevent short-circuiting.

Step 2: Reagent Charging

  • Add 1-propynylbenzene (0.2 mmol, 1.0 equiv) and 4-methylbenzenesulfonhydrazide (0.4 mmol, 2.0 equiv) to the cell.

  • Add the supporting electrolyte, Et₄NPF₆ (0.4 mmol).

  • Inject the solvent mixture: 2.0 mL HFIP and 2.0 mL CH₃NO₂.

  • Stir gently for 5 minutes to ensure complete dissolution of the electrolyte.

Step 3: Constant Current Electrolysis

  • Connect the electrodes to the DC power supply.

  • Initiate the reaction by applying a constant current of 5.0 mA at room temperature[3].

  • Self-Validation Checkpoint: Upon applying current, you should immediately observe micro-bubbles (N₂ and H₂ gas) evolving at the electrodes. The absence of gas evolution indicates a disconnected circuit or passivated electrode.

  • Allow the electrolysis to proceed for exactly 4 hours (until complete consumption of the alkyne is verified via TLC).

Step 4: Workup & Purification

  • Turn off the power supply and disconnect the electrodes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the crude residue with 15 mL of Ethyl Acetate (EtOAc) and wash with distilled water (3 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel (Eluent: Petroleum Ether / Ethyl Acetate gradient) to isolate the pure benzo[b]thiophene-1,1-dioxide[2].

References

  • Li, R., Yuan, D., Ping, M., Zhu, Y., Ni, S., Li, M., Wen, L., & Zhang, L.-B. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(34), 9940-9946.[Link]

  • Du, W.-B., Wang, N.-N., Pan, C., & Zhang, L.-B. (2021). Regio- and stereoselective electrochemical synthesis of sulfonylated enethers from alkynes and sulfonyl hydrazides. Green Chemistry, 23(6), 2420-2426.[Link]

  • Chen, H., et al. (2014). Discovery of a novel STAT3 inhibitor HJC0416 as an orally bioavailable anticancer agent. European Journal of Medicinal Chemistry, 82, 195-203. [Link]

Sources

Application

Application Note: Advanced Stille Coupling Protocols for the Synthesis of Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives

Introduction & Mechanistic Rationale Benzo[b]thieno[2,3-d]thiophene (BTT) and its derivatives have emerged as premier p-type organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzo[b]thieno[2,3-d]thiophene (BTT) and its derivatives have emerged as premier p-type organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1]. The BTT core is a highly planar, sulfur-rich thienoacene; its rigid structure promotes dense intermolecular π−π stacking and strong S···S interactions, which are critical for achieving high charge-carrier mobility in thin-film devices[2].

To functionalize the BTT core and extend its conjugated backbone, palladium-catalyzed Stille cross-coupling is the methodology of choice[3]. Unlike Kumada or Negishi couplings—which utilize highly reactive Grignard or organozinc reagents that can compromise sensitive functional groups—the Stille coupling relies on air-stable organostannanes. This allows for the precise, modular assembly of extended π -conjugated systems without premature degradation of the electrophilic partner, making it ideal for synthesizing [1].

Logical Workflow and Catalytic Cycle

The synthesis of BTT derivatives follows a strict two-phase workflow: the activation of the BTT core via stannylation, followed by the palladium-catalyzed cross-coupling with an aryl halide.

G N1 BTT Core N2 Lithiation (-78°C) N1->N2 n-BuLi N3 Stannylation (RT, 24h) N2->N3 Bu3SnCl N4 BTT-Stannane N3->N4 Isolation N5 Stille Coupling (120°C, 16h) N4->N5 Ar-Br, Pd cat. N6 BTT Derivative N5->N6 Purification

Logical workflow for the Stille coupling synthesis of BTT derivatives.

CatalyticCycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM BTT-SnBu3 RE Reductive Elimination TM->RE Bu3SnBr RE->Pd0 BTT-Ar

The palladium-catalyzed Stille cross-coupling catalytic cycle.

Causality in Experimental Design

As an application scientist, executing these reactions requires an understanding of the thermodynamic and kinetic forces at play:

  • Regioselective Lithiation (Kinetic vs. Thermodynamic Control): The synthesis begins with the lithiation of the BTT core. The reaction must be initiated at –78 °C to ensure kinetic deprotonation exclusively at the α -position (C-2) of the thiophene ring[1]. Allowing the temperature to rise to –40 °C temporarily ensures complete metalation, but the reaction must be cooled back to –78 °C before adding tributyltin chloride. Failing to do so can trigger thermodynamically driven ring-opening side reactions common in sulfur heterocycles.

  • Catalyst and Solvent Selection: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is selected because its electron-rich phosphine ligands facilitate the oxidative addition of unactivated aryl bromides. Toluene is chosen as the solvent and heated to 120 °C; this high temperature is strictly necessary because extended BTT derivatives exhibit notoriously low solubility[1]. The thermal energy ensures the intermediates remain solvated throughout the catalytic cycle, preventing premature precipitation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane

This protocol details the activation of the BTT core into a reactive organostannane intermediate.

Materials:

  • Benzo[b]thieno[2,3-d]thiophene (300.0 mg, 1.58 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • n-Butyllithium (n-BuLi, 2.5 M in n-hexane) (0.694 mL, 1.73 mmol)

  • Tributyltin chloride ( Bu3​SnCl ) (0.428 mL, 1.58 mmol)

Procedure:

  • Preparation: Purge a flame-dried Schlenk flask with high-purity nitrogen. Add the BTT core and anhydrous THF, stirring until completely dissolved.

  • Lithiation: Submerge the flask in a dry ice/acetone bath to reach –78 °C. Add n-BuLi dropwise over a period of 15 minutes to prevent localized heating.

  • Maturation: Stir the resulting blend at –78 °C for 1 hour. Remove the bath and allow the temperature to rise to –40 °C, stirring for exactly 30 minutes to drive the metalation to completion[1].

  • Stannylation: Cool the reaction back to –78 °C. Inject tributyltin chloride in a single steady stream.

  • Completion: Remove the cooling bath and allow the solution to stir at room temperature for 24 hours[1].

  • Workup: Quench with water, extract with dichloromethane ( CH2​Cl2​ ), and dry the organic layer over anhydrous MgSO4​ . Evaporate the solvent under reduced pressure.

Self-Validation Checkpoint: Organostannanes are sensitive to acidic environments. When monitoring reaction completion via Thin Layer Chromatography (TLC), use neutral alumina plates rather than standard silica to prevent protodestannylation. The desired intermediate should appear as a highly non-polar spot.

Protocol B: Stille Cross-Coupling for BTT Derivatives

This protocol details the coupling of the BTT-stannane with an aryl bromide (e.g., 6-bromobenzo[b]thiophene) to yield the final semiconductor.

Materials:

  • BTT-stannane (Compound 1) (331.3 mg, 0.69 mmol)

  • 6-Bromobenzo[b]thiophene (147.2 mg, 0.69 mmol)

  • Pd(PPh3​)4​ Catalyst (39.9 mg, ~4.3 mol%)

  • Anhydrous Toluene (30 mL)

Procedure:

  • Assembly: In a nitrogen-filled glovebox or using standard Schlenk techniques, combine the BTT-stannane, the aryl bromide, and the palladium catalyst in a heavy-walled reaction vessel.

  • Solvation: Add anhydrous toluene. Seal the vessel and transfer it to a pre-heated oil bath.

  • Coupling: Stir the mixture vigorously at 120 °C for 16 hours[1].

  • Extraction: Cool the reaction to room temperature. Extract the mixture with CH2​Cl2​ and wash with brine to remove residual tin byproducts. Dry over anhydrous MgSO4​ .

  • Purification: Eliminate the solvent under vacuum conditions. Purify the resulting residue by crystallization using hot hexane to yield the final compound (e.g., Compound 3) as a yellow solid[1].

Self-Validation Checkpoint: Observe the catalyst upon heating. The solution should transition to a deep, homogeneous color. If a black precipitate (Pd black) forms immediately, the catalyst has undergone premature reductive elimination or oxygen ingress has occurred, indicating a failed catalytic cycle.

Quantitative Data & Physicochemical Properties

The electronic and thermal properties of BTT derivatives synthesized via this exact Stille coupling methodology dictate their viability in commercial OFET applications. The table below summarizes key performance metrics for two distinct BTT derivatives[1].

CompoundAryl Bromide PartnerYield (%)Hole Mobility ( cm2/Vs )Current On/Off RatioApplication
Compound 2 2-Bromodibenzo[b,d]thiophene~45~0.003> 105 OFET Active Layer
Compound 3 6-Bromobenzo[b]thiophene45.60.005> 106 OFET Active Layer

Data summarized from OFET device characterizations utilizing solution-shearing fabrication methods.

References

  • Title: Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors Source: Polymers (MDPI) URL: [Link]

  • Title: Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Note: Engineering Benzothiophene Derivatives as Organic Semiconductors for Advanced Bioelectronics

Executive Summary The transition from rigid, silicon-based electronics to flexible, biocompatible systems has positioned organic semiconductors (OSCs) at the forefront of modern bioelectronics. For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from rigid, silicon-based electronics to flexible, biocompatible systems has positioned organic semiconductors (OSCs) at the forefront of modern bioelectronics. For researchers and drug development professionals, organic field-effect transistors (OFETs) serve as the critical transducer engines in next-generation wearable biosensors, enabling real-time pharmacokinetic monitoring and non-invasive drug efficacy screening.

Among the vast array of OSCs, thienoacene-based molecules—specifically [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) —have emerged as the gold standard. These derivatives overcome the historical limitations of organic materials by offering unprecedented charge carrier mobilities and exceptional ambient stability. This application note provides an in-depth mechanistic analysis and self-validating protocols for integrating these high-performance molecules into functional device architectures.

Mechanistic Insights: The Benzothiophene Advantage

The superior performance of BTBT and DNTT derivatives is not accidental; it is the direct result of deliberate molecular and crystallographic engineering. Understanding the causality behind their behavior is essential for optimizing device fabrication.

  • Orbital Overlap & Herringbone Packing: Early thienoacenes suffered from moderate hole mobilities (~0.1 cm²/Vs) because their sulfur atoms contributed poorly to intermolecular orbital overlap. In contrast, the unique fused structure of BTBT provides an optimal Highest Occupied Molecular Orbital (HOMO) spatial distribution. In the solid state, these molecules adopt a highly ordered "herringbone" packing motif, facilitating strong 2D intermolecular orbital coupling and enabling 1[2].

  • Charge Delocalization & Band-Like Transport: Alkylated derivatives, such as C8-DNTT-C8, exhibit a distinctive band structure that allows for temperature-dependent charge delocalization. This shifts the charge transport mechanism from sluggish "hopping" between localized states to highly efficient 3[3].

  • Morphological Orientation: The physical alignment of the molecules relative to the substrate dictates device success. For maximum in-plane π−π orbital overlap, DNTT molecules must align with their long axis perpendicular to the substrate. If deposited on bare, untreated SiO₂, a fraction of the molecules adopt a "horizontal" orientation, creating4[4].

Performance Benchmarking

The table below summarizes the quantitative performance metrics of key benzothiophene derivatives based on their processing methodologies.

Semiconductor DerivativeProcessing MethodHole Mobility (cm²/Vs)On/Off Ratio ( Ion​/Ioff​ )Key Mechanistic Feature
DNTT Vacuum Thermal EvaporationUp to 8.3 >107 .
C8-BTBT Solution-Shearing / Spin-Coating4.3 – 16.4 >106 5[5].
Ph-BTBT-C10 Adaptive Surface Doping (ASD)Up to 30.7 >107 6[6].

Device Engineering Workflow

G Substrate Substrate Preparation (Si/SiO2 or Flexible Polymer) Interface Interface Engineering (UV-Ozone / SAMs / Doping) Substrate->Interface Reduces trap states Deposition Semiconductor Deposition (Solution Shearing / Evaporation) Interface->Deposition Tunes surface energy Morphology Morphology Control (Perpendicular Alignment / Herringbone) Deposition->Morphology Promotes 2D pi-pi overlap Electrodes Electrode Patterning (Source/Drain Deposition) Morphology->Electrodes Defines channel Validation Device Validation (Mobility & Hysteresis Extraction) Electrodes->Validation Self-validating system

Fig 1: Workflow for engineering high-mobility benzothiophene-based organic field-effect transistors.

Experimental Protocols: Self-Validating Systems

Building reliable OFETs requires strict control over the dielectric-semiconductor interface. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Solution-Processed C8-BTBT OFETs via Polymer Blending

Ideal for fabricating flexible, large-area biosensor arrays.

Step 1: Substrate Preparation & Interface Tuning

  • Action: Clean Si/SiO₂ or flexible polymer substrates via sequential sonication in acetone and isopropanol. Expose to UV-Ozone for exactly 1 minute.

  • Causality: UV-Ozone removes residual organics and7[7]. This prevents dewetting, a common failure mode in solution-processed small molecules.

Step 2: Precursor Solution Formulation

  • Action: Dissolve C8-BTBT and Polystyrene (PS) in toluene at a 10:1 mass ratio (total concentration ~10 mg/mL).

  • Causality: Small molecules possess low solution viscosity, leading to inhomogeneous nucleation.8[8]. During spin-coating, vertical phase separation occurs spontaneously: the PS sinks to passivate the dielectric interface, while the C8-BTBT rises to form a highly crystalline, self-encapsulated top layer.

Step 3: Deposition & Electrode Patterning

  • Action: Spin-coat the precursor solution at 2000 rpm for 60 seconds. Anneal at 100°C for 30 minutes in a nitrogen glovebox. Deposit 50 nm of Gold (Au) or Silver (Ag) via thermal evaporation through a shadow mask to define the Source/Drain electrodes.

Step 4: Validation & Quality Control (Self-Validating Step)

Action: Measure the transfer ( ID​

VG​ ) characteristics. Calculate the reliability factor ( r ) using the formula:

r=(∣VG​∣max​∣ID​∣max​​−∣ID​∣min​​​)2×2Lμclaimed​Ci​W​
  • Validation Check: If r<80% , the extracted mobility is artificially inflated by contact resistance or gate-voltage-dependent non-linearities. Reject the batch and re-optimize the PS blend ratio. Check for hysteresis (forward vs. backward sweep); a threshold voltage shift >2V indicates residual trap states at the dielectric interface, requiring longer UV-ozone treatment.

  • Protocol B: Vacuum-Deposited DNTT for Ultra-Stable Transducers

    Ideal for implantable devices requiring long-term stability in aqueous biological environments.

    Step 1: Dielectric Passivation with SAMs

    • Action: Treat the cleaned SiO₂ dielectric with a self-assembled monolayer (SAM) of Octadecyltrichlorosilane (OTS) in a vacuum desiccator for 12 hours.

    • Causality: Bare SiO₂ forces a fraction of DNTT molecules into a horizontal orientation.4[4], maximizing the critical in-plane π−π overlap required for high mobility.

    Step 2: Thermal Evaporation

    • Action: Load the substrate into a thermal evaporator. Deposit DNTT at a strictly controlled rate of 0.1 Å/s under high vacuum ( <10−6 Torr) until a thickness of 30 nm is achieved.

    Step 3: Validation & Quality Control (Self-Validating Step)

    • Action: Perform X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) prior to electrode deposition.

    • Validation Check: AFM must show terrace-like step edges corresponding to the exact molecular length of DNTT (~1.6 nm). XRD must show strong (00l) diffraction peaks. If (hk0) peaks are present, it indicates horizontal molecular alignment (a critical defect). The substrate must be re-cleaned and the SAM re-applied.

    Strategic Applications in Drug Development

    For drug development professionals, the integration of BTBT and DNTT into bioelectronics opens new avenues for pharmacokinetic profiling:

    • In Vitro Drug Screening: OFETs functionalized with specific biological receptors act as highly sensitive amplifiers. The high mobility of DNTT ensures massive signal-to-noise ratios, allowing for the detection of trace drug metabolites in complex biological fluids without the need for fluorescent tagging.

    • Wearable Pharmacokinetics: The ultra-thin, flexible nature of solution-processed C8-BTBT circuits allows them to conform seamlessly to human skin. This enables the continuous, real-time monitoring of drug metabolism and physiological markers via sweat or interstitial fluid analysis, providing richer data than discrete blood draws during clinical trials.

    References

    • Transiently delocalized states enhance hole mobility in organic molecular semiconductors. Max Planck Institute for Polymer Research. 3

    • Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure. Accounts of Chemical Research. 1

    • Organic Field Effect Transistors Based on DNTT. Sigma-Aldrich.

    • From Structure to Performance: The Critical Role of DNTT Morphology in Organic TFTs. ACS Applied Materials & Interfaces. 4

    • 320-nm Flexible Solution-Processed 2,7-dioctyl[1]benzothieno[3,2-b]benzothiophene Transistors. MDPI. 5

    • High mobility solution-processed C8-BTBT organic thin-film transistors via UV-ozone interface modification. Journal of Materials Chemistry C. 7

    • Wettability Control of Interfaces for High-Performance Organic Thin-Film Transistors by Soluble Insulating Polymer Films. ACS Applied Optical Materials. 8

    • Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping. PNAS. 6

    Sources

    Application

    Application Note: Development of Antitumor Agents from 2-Carbonylbenzo[b]thiophene 1,1-Dioxides

    Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for STA...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for STAT3 pathway inhibitors.

    Introduction & Mechanistic Rationale

    The signal transducer and activator of transcription 3 (STAT3) protein is a critical convergence point for numerous oncogenic signaling pathways. In healthy cells, STAT3 activation is transient and tightly regulated; however, in various human cancers, it is constitutively activated, driving tumor proliferation, survival, and metastasis[1].

    Historically, targeting transcription factors has been notoriously difficult due to the lack of deep, druggable binding pockets. However, the discovery of small molecules that bind to the Src Homology 2 (SH2) domain of STAT3 has revolutionized this space. Among these, benzo[b]thiophene 1,1-dioxide derivatives —and specifically the 2-carbonylbenzo[b]thiophene 1,1-dioxides —have emerged as a highly potent class of inhibitors[2].

    The Dual Mechanism of Action

    The efficacy of 2-carbonylbenzo[b]thiophene 1,1-dioxides is driven by a dual-pronged mechanism:

    • Direct STAT3 SH2 Domain Inhibition: By occupying the SH2 domain, these compounds prevent the phosphorylation of Tyrosine 705 (Tyr705). Without this phosphorylation event, STAT3 cannot form the active homodimers required for nuclear translocation and subsequent gene transcription[3].

    • ROS-Mediated Apoptosis: The benzo[b]thiophene 1,1-dioxide core inherently triggers the intracellular accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to the loss of mitochondrial membrane potential and triggers the apoptotic cascade, effectively dismantling the cancer cell from within[4].

    STAT3_Pathway IL6 Cytokines (e.g., IL-6) Receptor Receptor Complex IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 PTyr Phosphorylation (Tyr705) STAT3->PTyr Inhibitor 2-Carbonylbenzo[b]thiophene 1,1-Dioxides Inhibitor->PTyr Dimer STAT3 Homodimerization (SH2 Domain Interaction) PTyr->Dimer Nucleus Nuclear Translocation Dimer->Nucleus GeneExp Gene Expression (Proliferation, Survival) Nucleus->GeneExp

    Fig 1: Mechanism of STAT3 pathway inhibition by 2-carbonylbenzo[b]thiophene 1,1-dioxides.

    Structure-Activity Relationship (SAR) & Quantitative Data

    The parent compound, 6-nitrobenzo[b]thiophene 1,1-dioxide (commonly known as Stattic), was one of the first non-peptidic STAT3 inhibitors[5]. However, to improve potency and reduce off-target toxicity, medicinal chemists have focused on the 2-carbonyl position.

    Incorporating basic, flexible groups through an amide bond linkage at the 2-position significantly enhances antiproliferative potency[3]. Molecular modeling reveals that these basic flexible chains occupy the SH2 domain pocket in a highly favorable conformation, stabilizing the inhibitor-protein complex[4]. Furthermore, modifications such as 6-carboxamide substitutions have been shown to induce cell cycle arrest at the S phase and inhibit tumor cell growth at nanomolar concentrations[6].

    Table 1: Quantitative SAR Data of Key Benzo[b]thiophene 1,1-Dioxide Derivatives

    Compound / ClassStructural ModificationPrimary Target / MechanismBiological Effect / PotencyRef.
    Stattic 6-Nitro substitutionSTAT3 SH2 DomainApoptosis, ROS generation (IC50 ~5.1 µM)[5]
    Compound 6o 2-Carbonyl + basic flexible amideSTAT3 (Tyr705)Decreased p-STAT3, high ROS accumulation[3]
    Compound 8b 2-Carbonyl scaffold optimizationSTAT3 SH2 DomainLoss of mitochondrial membrane potential[4]
    BTC Series 6-Carboxamide substitutionROS / ApoptosisNanomolar growth inhibition (HTB-54, HeLa)[6]
    K2071 6-Amino + methoxybenzylaminoSTAT3 / Mitotic spindleHigh BBB penetrance, Antimitotic[5]

    Experimental Workflows & Protocols

    To successfully develop and validate novel 2-carbonylbenzo[b]thiophene 1,1-dioxides, researchers must utilize a self-validating screening cascade. This ensures that observed cytotoxicity is genuinely a result of on-target STAT3 inhibition and ROS generation, rather than non-specific chemical reactivity.

    Workflow Syn Compound Synthesis (m-CPBA Oxidation) Screen In Vitro Cytotoxicity (Cell Viability) Syn->Screen Mech1 Target Validation (p-STAT3 Western Blot) Screen->Mech1 Mech2 Functional Assays (ROS & Luciferase) Screen->Mech2 Lead Lead Selection (In Vivo Studies) Mech1->Lead Mech2->Lead

    Fig 2: Experimental workflow for screening and validating benzo[b]thiophene 1,1-dioxide agents.

    Protocol A: Validation of STAT3 (Tyr705) Inhibition via Western Blotting

    Objective: To confirm target engagement by measuring the dose-dependent reduction of phosphorylated STAT3 (p-STAT3) without altering total STAT3 levels[2].

    Scientist's Note (Causality): Why focus strictly on Tyr705? The SH2 domain specifically recognizes the p-Tyr705 residue to facilitate dimerization. If your compound binds the SH2 domain effectively, Tyr705 phosphorylation by upstream JAK kinases will be sterically hindered. Monitoring total STAT3 acts as your internal negative control to prove the compound isn't simply degrading the protein.

    Step-by-Step Methodology:

    • Cell Culture: Seed human breast cancer cells (e.g., MCF-7 or MDA-MB-231, which possess constitutively active STAT3) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

    • Treatment: Treat cells with the test compound (e.g., Compound 6o or 8b) at varying concentrations (0, 2, 4, and 6 µM) for 24 hours. Include Stattic as a positive control.

    • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of Tyr705 during extraction).

    • Protein Quantification & SDS-PAGE: Quantify using a BCA assay. Load 30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies).

    • Antibody Incubation: Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control) overnight at 4°C.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

    Protocol B: ROS-Mediated Apoptosis Assay (Flow Cytometry)

    Objective: To establish that the generation of Reactive Oxygen Species (ROS) is the direct causative agent of apoptosis induced by the compounds[6].

    Scientist's Note (Causality): Why use N-acetyl-cysteine (NAC)? Benzo[b]thiophene 1,1-dioxides are known to induce ROS. However, to prove that ROS is the cause of apoptosis and not merely a byproduct of cell death, you must introduce a self-validating control. Pre-treating cells with the antioxidant NAC will abrogate ROS generation. If NAC pre-treatment rescues the cells from apoptosis, you have proven a direct causal link[6].

    Step-by-Step Methodology:

    • Cell Preparation: Seed CCRF-CEM or MCF-7 cells in 6-well plates.

    • Pre-treatment (The Control): Pre-treat half of the wells with 5 mM N-acetyl-cysteine (NAC) for 1 hour prior to compound exposure.

    • Compound Exposure: Add the 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative at its established IC50 concentration for 12-24 hours.

    • ROS Staining: Harvest cells, wash with PBS, and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark at 37°C. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

    • Apoptosis Staining: In a parallel set of wells, stain cells with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptotic fractions.

    • Flow Cytometry: Analyze fluorescence. You should observe a rightward shift in DCFDA fluorescence in treated cells, which is completely reversed in the NAC pre-treated cohort.

    Protocol C: STAT3-Dependent Dual-Luciferase Reporter Assay

    Objective: To confirm that the physical inhibition of STAT3 dimerization translates to functional inhibition of downstream gene transcription[3].

    Step-by-Step Methodology:

    • Transfection: Co-transfect cells with a STAT3-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control) using Lipofectamine 3000.

    • Incubation: Allow 24 hours for plasmid expression.

    • Treatment: Treat the cells with the test compounds (e.g., 0.1 to 10 µM) for 18 hours.

    • Stimulation: Stimulate the cells with IL-6 (50 ng/mL) for 6 hours to heavily activate the STAT3 pathway.

    • Measurement: Lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a dual-luciferase assay system. Normalize Firefly activity against Renilla activity to account for well-to-well variations in cell viability and transfection efficiency.

    References

    • Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentr
    • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling P
    • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
    • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling P
    • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
    • Targeting Transcription Factors for Cancer Tre

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Asymmetric Synthesis of Chiral Dihydrobenzo[b]thiophene Dioxides

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the stereocontrolled synthesis of 2,3-dihydrobenzo[b]thio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face during the stereocontrolled synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. These chiral heterocycles are vital building blocks in drug discovery (e.g., TACE inhibitors, HIF-2a inhibitors)[1].

    This guide abandons generic advice in favor of mechanistic causality, self-validating experimental workflows, and field-proven troubleshooting strategies.

    Part 1: Troubleshooting & FAQs (Mechanistic Insights)

    Q1: My Rh-catalyzed asymmetric hydrogenation of 2-substituted benzo[b]thiophene 1,1-dioxides stalls at ~50% conversion, especially with bulky aryl groups. How can I drive this to completion?

    The Causality: This is a classic issue of steric clash within the catalyst's chiral pocket. While traditional Ir-based systems struggle with sterically hindered substrates, a Rhodium-based system paired with a ZhaoPhos ligand (L1 or L2) overcomes this[1]. The secondary coordination sphere of the ZhaoPhos ligand forms critical hydrogen-bonding interactions with the sulfone oxygens of the substrate. This anchors the substrate in a favorable conformation for hydride transfer, overriding steric repulsion[2]. The Solution: Switch to [Rh(NBD)2]BF4 with ZhaoPhos L1. If conversion remains low at 50 °C, increase the temperature to 70 °C. The Rh/ZhaoPhos system is thermally robust, and this temperature bump typically pushes conversion to >99% without eroding the enantiomeric excess (ee)[2].

    Q2: I need to introduce an all-carbon quaternary stereocenter at the 3-position, but standard asymmetric hydrogenation only yields tertiary stereocenters. What is the alternative?

    The Causality: Asymmetric hydrogenation inherently adds hydrogen across the double bond, making it chemically impossible to form an all-carbon quaternary center directly[3]. Furthermore, high-pressure H 2​ can indiscriminately reduce other sensitive olefin moieties in your complex substrates. The Solution: Transition to a Rh(I)-catalyzed enantioselective hydroarylation or hydroalkenylation [3]. By utilizing a chiral diene ligand and organoboranes (arylboronic acids or alkenylboronates), you can add a carbon-based group across the double bond. Downstream alkylation of the resulting intermediate traps the enolate-like species, diastereodivergently forming the quaternary stereocenter[3].

    Q3: We are scaling up library synthesis and need a more cost-effective alternative to Rhodium or Iridium. Are base-metal catalysts viable for these sulfones?

    The Causality: Yes. Nickel-catalyzed asymmetric hydrogenation has emerged as a highly efficient, economical alternative[4]. The mechanism differs from traditional 1,4-hydride addition; deuterium-labeling studies indicate it proceeds via Ni-H insertion followed by hydrogenolysis[4]. The Solution: Use Ni(OAc)2 pre-complexed with the chiral diphosphine ligand (S,S)-Ph-BPE. This system achieves 95–99% yields and 90–99% ee for 3-substituted benzo[b]thiophene 1,1-dioxides under 60 atm H 2​ [4]. Note: Nickel systems are highly sensitive to protic interference; generate the catalyst in situ in rigorously anhydrous MeOH.

    Q4: How can I synthesize complex polycyclic or spirocyclic dihydrobenzo[b]thiophene dioxides without high-pressure hydrogenation?

    The Causality: High-pressure reactors are not always accessible, and hydrogenation cannot build polycyclic frameworks. The Solution: Employ organocatalytic cascade reactions or 1,3-dipolar cycloadditions. For example, a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides utilizes benzo[b]thiophene 1,1-dioxides as excellent dipolarophiles[5]. This yields tricyclic pyrrolidine-fused derivatives with up to >25:1 dr and 99% ee[5].

    Part 2: Quantitative Data & Method Comparison

    To facilitate rapid decision-making, the following table summarizes the operational parameters and limitations of the primary synthetic strategies.

    Synthesis StrategyCatalyst SystemSubstrate ScopeYieldEnantioselectivity (ee)Key Limitation / Challenge
    Asymmetric Hydrogenation [Rh(NBD)2]BF4 / ZhaoPhos L12- or 3-Aryl/Alkyl substituted98–99%83–99%Requires high H 2​ pressure (50 atm); cannot form quaternary centers[2].
    Base-Metal Hydrogenation Ni(OAc)2 / (S,S)-Ph-BPE3-Substituted95–99%90–99%Highly sensitive to O 2​ /moisture; requires 60 atm H 2​ [4].
    Hydroarylation / Alkylation Rh(I) precatalyst / Chiral DieneArylboronic acids / AlkenylboronatesGoodHighRequires stoichiometric organoboranes and downstream alkylating agents[3].
    1,3-Dipolar Cycloaddition Cu(I) / Chiral LigandAzomethine ylidesUp to 99%Up to 99% (dr >25:1)Limited to pyrrolidine-fused polycyclic architectures[5].

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Gram-Scale Rh-Catalyzed Asymmetric Hydrogenation

    This protocol incorporates built-in validation checks to prevent downstream failures[1],[2].

    • Glovebox Preparation: In an argon-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm), weigh [Rh(NBD)2]BF4 (0.02 mol%) and ZhaoPhos ligand L2 (0.022 mol%).

    • Pre-complexation (Critical Step): Dissolve the metal and ligand in anhydrous CH 2​ Cl 2​ (0.1 mL per 0.1 mmol substrate). Stir at room temperature for 30 minutes.

      • Self-Validation Check: Visually inspect the solution. A distinct color change (typically to a deep orange/red) confirms active complex formation. If the solution remains pale, abort the reaction; check the anhydrous state of your CH 2​ Cl 2​ . Unligated Rh will cause racemic background reduction.

    • Substrate Addition: Add the prochiral benzo[b]thiophene 1,1-dioxide (e.g., 3-phenyl derivative, 1.0 g) dissolved in CF 3​ CH 2​ OH (1.0 mL per 0.1 mmol).

      • Mechanistic Note: Fluorinated alcohols enhance the hydrogen-bonding networks required for stereocontrol[2].

    • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H 2​ gas three times to remove residual argon, then pressurize to 50 atm.

    • Reaction Execution: Stir at 70 °C for 40 hours.

    • Endpoint Validation: Vent the reactor carefully. Analyze a 10 µL aliquot via crude 1 H-NMR.

      • Self-Validation Check: The disappearance of the alkene proton signal confirms >99% conversion. Only proceed to chiral HPLC analysis if conversion is confirmed; otherwise, re-pressurize and increase the temperature by 10 °C.

    Part 4: Mechanistic & Decision-Making Visualizations

    Mechanism A Precatalyst: [Rh(NBD)2]BF4 + Chiral Ligand (ZhaoPhos) B Active Rh(I) Complex (Pre-complexation in CH2Cl2) A->B Activation C Substrate Coordination (H-Bonding via Sulfone Oxygens) B->C Substrate Binding D Oxidative Addition (50 atm H2) C->D H2 Addition E Migratory Insertion (Enantioselective Hydride Transfer) D->E Stereocontrol Step F Reductive Elimination E->F Hydride Shift F->B Catalyst Regeneration G Chiral 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide F->G Product Release

    Caption: Mechanistic pathway of Rh-catalyzed asymmetric hydrogenation highlighting the stereocontrol step.

    Troubleshooting Start Target: Chiral Dihydrobenzo[b]thiophene 1,1-dioxide Q1 Require all-carbon quaternary stereocenter or tolerate olefins? Start->Q1 Hydroarylation Rh(I)-Catalyzed Hydroarylation (Chiral Diene + Organoboranes) Q1->Hydroarylation Yes Hydrogenation Asymmetric Hydrogenation (High Pressure H2) Q1->Hydrogenation No Organo Organocatalytic Cascade (e.g., Azomethine Ylides) Hydroarylation->Organo For Polycyclic Derivatives Q2 Is substrate highly sterically hindered? Hydrogenation->Q2 RhCat Rh(NBD)2BF4 + ZhaoPhos L1/L2 (Increase Temp to 70°C) Q2->RhCat Yes NiCat Ni(OAc)2 + (S,S)-Ph-BPE (Cost-effective base metal) Q2->NiCat No

    Caption: Decision tree for selecting the optimal asymmetric synthesis strategy based on substrate constraints.

    References

    • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC. nih.gov. Available at:[Link]

    • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - Semantic Scholar. semanticscholar.org. Available at:[Link]

    • Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes | Organic Letters. acs.org. Available at:[Link]

    • Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Alkenyl Sulfones, Benzo[b]thiophene 1,1-Dioxides, with Mechanistic Studies | Organic Letters. acs.org. Available at:[Link]

    • Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides | Request PDF. researchgate.net. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: 2,3-Dihydrothiophene Handling &amp; Reaction Optimization

    Welcome to the technical support center for 2,3-dihydrothiophene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and u...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2,3-dihydrothiophene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this versatile heterocyclic compound. The primary focus is to provide in-depth, field-proven insights into preventing its acid-catalyzed polymerization, a frequent cause of experimental failure.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the stability and reactivity of 2,3-dihydrothiophene.

    Q1: Why is 2,3-dihydrothiophene so susceptible to polymerization?

    2,3-Dihydrothiophene is highly prone to cationic polymerization, especially in the presence of even trace amounts of acid.[1] The underlying cause is the electron-rich nature of the sulfur atom and the double bond within the five-membered ring. The process is initiated when a proton (H⁺) or other Lewis acid protonates the double bond, creating a resonance-stabilized secondary carbocation. This cation is highly electrophilic and rapidly reacts with the double bond of another monomer molecule, propagating a chain reaction that can sometimes occur with explosive rapidity.[1]

    Q2: What are the primary initiators of this unwanted polymerization?

    The polymerization can be initiated by a variety of acidic sources, which are often present as unnoticeable impurities. Key initiators include:

    • Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) or even residual acidic impurities on glassware can trigger violent polymerization.[2]

    • Lewis Acids: Reagents such as BF₃·OEt₂, AlCl₃, or Sc(OTf)₃, often used as catalysts in organic synthesis, are potent initiators.[3][4]

    • Acidic Surfaces: Impurities on silica gel or acidic alumina can initiate polymerization during chromatographic purification.

    • Oxidative Degradation: Prolonged exposure to air can lead to the formation of acidic byproducts, which can then initiate polymerization.

    • Contaminated Solvents: Solvents may contain acidic impurities (e.g., unstabilized chloroform can contain HCl).

    Q3: How should 2,3-dihydrothiophene be properly stored to ensure its stability?

    Proper storage is the first and most critical line of defense against polymerization.[3] The goal is to eliminate exposure to potential initiators like acid, moisture, and air.

    Parameter Recommendation Rationale
    Temperature Store at low temperature (2-8°C) in a refrigerator.[1][3]Reduces the kinetic rate of any potential polymerization or degradation reactions.
    Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][3]Prevents oxidation and exposure to atmospheric moisture, which can hydrolyze other reagents to form acids.
    Container Use a clean, dry, tightly sealed amber glass bottle.[3]Amber glass protects the compound from light, which can potentially initiate radical pathways, while a tight seal prevents atmospheric contamination.
    Additives For long-term storage, consider adding a small amount of a non-nucleophilic base like potassium carbonate.Neutralizes any acidic impurities that may form over time.

    Q4: What is the most effective strategy to prevent polymerization during a reaction?

    The most robust approach is a multi-faceted one:

    • Monomer Purification: Always start with high-purity, acid-free monomer. Vacuum distillation is the recommended method.[3]

    • Use of Acid Scavengers: Incorporate a weak, non-nucleophilic base into the reaction mixture to neutralize any trace acidity.[3]

    • Strict Control of Reaction Conditions: Maintain the lowest effective temperature and ensure all glassware and solvents are scrupulously dried.[3][5][6]

    Troubleshooting Guide

    This section provides solutions to specific problems encountered during experiments involving 2,3-dihydrothiophene.

    Problem 1: Upon adding a reagent, my reaction mixture immediately turned into a dark, insoluble solid.

    • Probable Cause: You have experienced rapid, uncontrolled acid-catalyzed polymerization. This indicates the presence of a significant amount of an acidic initiator in your starting material, reagent, or solvent.

    • Recommended Solutions:

      • Re-evaluate All Reagents: Test the pH of all solvents and aqueous solutions. Ensure any catalysts used are not excessively acidic or are added in a controlled manner.

      • Purify the Monomer: If you did not purify your 2,3-dihydrothiophene before use, this is the most likely source of the problem. Follow the detailed purification protocol below.

      • Optimize Conditions: Drastically lower the reaction temperature (e.g., to -78 °C) before and during the addition of potentially acidic reagents.[7] Add the reagent dropwise to a well-stirred solution to avoid localized high concentrations.

    Problem 2: The yield of my desired product is low, and my TLC/LC-MS analysis shows a smear of high molecular weight species.

    • Probable Cause: A slower, but still significant, polymerization side-reaction is consuming your starting material. This is often caused by low levels of acidic impurities or running the reaction at too high a temperature.

    • Recommended Solutions:

      • Incorporate an Acid Scavenger: This is the most direct solution. Adding a compound that selectively neutralizes acid without interfering with your primary reaction can dramatically improve yields. See the table below for recommendations.

      • Reduce Reaction Temperature: Higher temperatures accelerate the rate of all reactions, including unwanted polymerization.[5][6] Determine the lowest temperature at which your desired reaction proceeds at an acceptable rate.

      • Check for Autocatalysis: Some reactions may produce acidic byproducts. If this is the case, adding a buffer or a stoichiometric amount of a non-nucleophilic base is essential.

    Mechanism of Acid-Catalyzed Polymerization

    The diagram below illustrates the cationic chain-growth polymerization mechanism initiated by a Brønsted acid.

    G Acid-Catalyzed Polymerization of 2,3-Dihydrothiophene cluster_init Initiation cluster_prop Propagation Monomer 2,3-Dihydrothiophene Initiation_arrow + H_plus H⁺ (Acid) Carbocation Resonance-Stabilized Carbocation Monomer2 2,3-Dihydrothiophene (n molecules) Propagation_arrow + Polymer Poly(2,3-dihydrothiophene) Initiation_arrow->Carbocation Protonation Propagation_arrow->Polymer Chain Growth G Start Unwanted Polymerization Observed? CheckPurity Is the monomer freshly distilled? Start->CheckPurity Distill ACTION: Purify monomer via vacuum distillation. CheckPurity->Distill No CheckConditions Are reaction conditions optimized? CheckPurity->CheckConditions Yes Distill->CheckConditions LowerTemp ACTION: Lower reaction temp. (e.g., 0°C or -78°C). CheckConditions->LowerTemp No CheckScavenger Is an acid scavenger present? CheckConditions->CheckScavenger Yes LowerTemp->CheckScavenger AddScavenger ACTION: Add a non-nucleophilic base (e.g., Proton Sponge). CheckScavenger->AddScavenger No Recheck Re-run experiment with all modifications. CheckScavenger->Recheck Yes AddScavenger->Recheck

    Caption: A logical workflow for troubleshooting polymerization.

    References

    • Block, E. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1). Science of Synthesis.
    • BenchChem. (2025). Preventing polymerization during Dihydro-2(3H)-thiophenone reactions.
    • Han, C.-C., et al. (2012). Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Bronsted acids. Polymer Chemistry, RSC Publishing.
    • Djambo, et al. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. ResearchGate.
    • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.
    • Djambo, et al. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Journal of Chemistry.
    • Sanda, F. (1995). Cationic polymerization of 2,3-dihydrofuran. Study on the relationship between glass transition temperature and tacticity of the polymer. Semantic Scholar.

    Sources

    Troubleshooting

    Optimizing current and solvent conditions in electrochemical synthesis.

    Welcome to the Electrochemical Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Electrochemical Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In electro-organic synthesis, a failed reaction is rarely due to a single bad reagent; it is typically a systemic failure in managing the electrical double layer (EDL), mass transport, or interfacial kinetics.

    This guide provides field-proven, self-validating protocols to help you diagnose and optimize current and solvent conditions. We will focus on the causality behind experimental choices so you can engineer your reactions with precision.

    Section 1: Solvent & Supporting Electrolyte Selection

    Q1: My reaction is failing despite using a solvent with a wide electrochemical window. What is going wrong? A wide electrochemical window only dictates the thermodynamic limits of the bulk solvent; it does not account for chemical compatibility or intermediate stabilization. For example, while N,N-Dimethylformamide (DMF) dissolves a wide range of organic compounds, it slowly decomposes under electrolysis into dimethylamine and formic acid, which can quench sensitive radical intermediates[1]. Conversely, Acetonitrile (MeCN) is highly stable but acts as a remarkably poor hydrogen atom donor in radical processes[1].

    Self-Validation Check: If your substrate is unreactive in DMF but degrades in MeCN, check your cyclic voltammograms (CV). If the oxidation peak of your substrate shifts significantly between the two solvents, the solvent is actively solvating and stabilizing the intermediate, altering its redox potential.

    Q2: How do I choose the right supporting electrolyte? Does it really affect selectivity? Yes, profoundly. Supporting electrolytes do more than provide ionic conductivity; they dictate the polarizability and structure of the electrical double layer (EDL) at the electrode surface. For instance, replacing a bulky electrolyte like tetrabutylammonium tetrafluoroborate ( TBABF4​ ) with a smaller one like lithium perchlorate ( LiClO4​ ) drastically alters the electric field gradient at the interface. This difference in EDL polarizability has been shown to severely decrease the enantioselectivity of asymmetric hydrocyanations[2]. Furthermore, coordinating counter-ions can directly stabilize charged organometallic catalytic intermediates, altering their lifetimes and reaction pathways[2].

    Table 1: Quantitative Matrix for Solvent & Electrolyte Optimization
    Solvent / ElectrolyteDielectric Constant (ε)Anodic / Cathodic Limits (V)Application Scientist Causality Notes
    Acetonitrile (MeCN) 35.9+2.5 / -2.5High conductivity; poor H-atom donor. Easily removed during workup[1].
    DMF 36.7+1.5 / -2.5Excellent solubility; prone to chemical breakdown into amines/acids[1].
    Dichloromethane (DCM) 8.9+1.8 / -1.7Poor conductivity. Cathodic decomposition releases Cl− , risking electrode passivation[1].
    HFIP 16.7+3.0 / -1.0Strong H-bond donor. Protects products from over-oxidation, enabling high current densities[3].
    TBABF4​ / TBAPF6​ N/AWide WindowBulky cations expand the EDL; non-coordinating anions prevent intermediate quenching[1].
    LiClO4​ N/ANarrower WindowSmall cation increases EDL polarizability; can alter stereoselectivity[2].

    Section 2: Current Density & Mass Transport Optimization

    Q3: I am scaling up my reaction, but increasing the current density drastically reduces my product selectivity. How do I fix this? You have hit a mass transport limitation. At high direct current (DC) densities, the rate of electron transfer exceeds the rate at which organic reactants can diffuse from the bulk solution into the EDL. Once the reactant is depleted at the interface, the potential spikes until a secondary reaction (usually solvent degradation or hydrogen evolution) initiates to carry the excess charge[4].

    The Solution: Implement pulsed electrochemical methods . By applying a square voltage or current waveform, you introduce a relaxation time ( toff​ ) that allows the reactant concentration in the EDL to replenish via diffusion before the next pulse ( ton​ )[4]. This dynamically regulates reactant consumption and maintains high selectivity even at high overall production rates[5].

    G N1 Mass Transport Limitation Detected N2 Assess EDL Depletion Time N1->N2 N3 Apply Pulsed Potential (t_on) N2->N3 Calculate t_on N4 Optimize Relaxation Time (t_off) N3->N4 N5 Check Selectivity & Yield N4->N5 N5->N3 Selectivity < Target N6 Scale-up Process N5->N6 Optimal

    Workflow for optimizing pulsed electrolysis to overcome mass transport limits.

    Q4: My sacrificial Aluminum (Al) anode works in DMF but completely passivates in Tetrahydrofuran (THF), dropping the current to zero. Why? Aluminum has a high affinity for oxygen, rapidly forming an insulating Al2​O3​ layer on its surface. In THF, standard supporting electrolytes (like TBABF4​ or TBAClO4​ ) cannot penetrate this oxide layer, preventing Al dissolution and halting the reaction[6].

    The Solution: Introduce halide salts (e.g., TBACl or NaI ) as co-supporting electrolytes. Halides induce local pitting and disintegration of the oxide layer, enabling bulk Al stripping under electrolysis conditions[6].

    Anode I1 Voltage Spike / Low Current I2 Analyze Anode Surface (XPS/Visual) I1->I2 I3 Al2O3 / Oxide Passivation Confirmed I2->I3 I4 Add Halide Co-electrolyte (e.g., TBACl, NaI) I3->I4 Disrupt Oxide I5 Current Restored: Bulk Stripping Enabled I4->I5

    Troubleshooting logic for resolving sacrificial anode passivation in organic solvents.

    Section 3: Standard Operating Protocols (SOPs)

    Protocol 1: Diagnosing Mass Transport Limits via Chronopotentiometry

    Purpose: To determine the maximum viable current density before solvent degradation occurs.

    • Setup: Assemble a 3-electrode cell with your target solvent, 0.1 M supporting electrolyte, and substrate.

    • Baseline: Run a Cyclic Voltammogram (CV) at 50 mV/s to identify the substrate's oxidation/reduction peak ( Ep​ ) and the solvent breakdown potential ( Elimit​ ).

    • Step-Current Application: Apply a constant current density ( j , starting at 5 mA/cm2 ).

    • Monitor Potential: Record the working electrode potential over time ( E vs. t ).

    • Validation: If the potential remains stable near Ep​ , the current density is supported by substrate diffusion. If the potential rapidly drifts toward Elimit​ , the current density exceeds the mass transport limit.

    • Iteration: Decrease j or switch to a pulsed current waveform until the potential stabilizes at Ep​ .

    Protocol 2: Overcoming Sacrificial Anode Passivation in Ethers

    Purpose: To enable stable Al or Zn sacrificial anode stripping in low-polarity solvents like THF.

    • Electrolyte Preparation: Prepare a solution of 0.1 M TBABF4​ in anhydrous THF.

    • Initial Test: Apply a linear sweep voltammetry (LSV) scan from Open Circuit Voltage (OCV) to +1.0 V. If current remains <1 mA/cm2 , passivation is confirmed[6].

    • Halide Dosing: Add 10-20 mol% (relative to substrate) of a halide co-electrolyte, such as Tetrabutylammonium chloride ( TBACl ) or Sodium Iodide ( NaI )[6].

    • Electrode Polishing: Mechanically polish the Al anode, rinse with dry THF, and re-submerge.

    • Validation: Re-run the LSV. A sharp increase in anodic current at lower potentials confirms the halide has successfully disrupted the native oxide layer, permitting bulk metal stripping.

    Section 4: Advanced Reactor Design

    Q5: The downstream separation of supporting electrolytes is ruining my isolated yields. Can I run these reactions without them? Yes, but it requires moving away from traditional batch cells. The requirement for supporting electrolytes can be bypassed using a four-compartment electrochemical reactor equipped with active species diffusion membranes.

    In this setup, the chemical compartments (containing the organic reactants in pure solvent) are physically separated from the electrochemical compartments (containing the aqueous supporting electrolytes)[7]. The membrane allows the active species (e.g., in-situ generated hydrogen or halogens) to diffuse into the pure organic phase, enabling high-yield electrosynthesis (like hydrogenation or halogenation) without contaminating the product stream with conductive salts[7]. Alternatively, if using batch cells, consider utilizing ionic byproducts of the reaction itself as "in-situ electrolytes" to minimize waste[8].

    References

    • Leech, M. C., & Lam, K. "A Practical Guide to Electrosynthesis." University of Greenwich / Nature Reviews Chemistry. Available at: [Link]

    • RSC Publishing. "Exploring electrolyte effects on metal–alkyl bond stability: impact and implications for electrosynthesis." Chemical Science. Available at: [Link]

    • Blanco, D. E., et al. "Optimizing organic electrosynthesis through controlled voltage dosing and artificial intelligence." ChemRxiv / PMC. Available at:[Link]

    • Ware, S. D., et al. "Enabling Al sacrificial anodes in tetrahydrofuran electrolytes for reductive electrosynthesis." Chemical Science (RSC). Available at: [Link]

    • PNAS. "A supporting-electrolyte-free four-compartment electrochemical reactor for aqueous and organic phase electrosynthesis." Proceedings of the National Academy of Sciences. Available at: [Link]

    • Schulz, L., & Waldvogel, S. R. "Solvent Control in Electro-Organic Synthesis." Synlett. Available at: [Link]

    • Al-Romema, A. A., et al. "In‐Situ Electrolyte for Electrosynthesis: Scalable Anodically‐Enabled One‐Pot Sequence." D-NB. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Purification Strategies for 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxide Products

    Welcome to the Technical Support Center. 2,3-dihydro-benzo[b]thiophene 1,1-dioxides are critical synthetic intermediates and active pharmacophores found in STAT3 inhibitors[1], HIF-2α antagonists[2], and enantiopure chir...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2,3-dihydro-benzo[b]thiophene 1,1-dioxides are critical synthetic intermediates and active pharmacophores found in STAT3 inhibitors[1], HIF-2α antagonists[2], and enantiopure chiral ligands[3]. However, the unique physicochemical properties of the 1,1-dioxide (sulfone) moiety—specifically its high dipole moment and strong hydrogen-bond accepting capability—often complicate downstream isolation.

    This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-purity product recovery.

    The Physicochemical Challenge

    The core difficulty in purifying 2,3-dihydro-benzo[b]thiophene 1,1-dioxides stems from the highly polarized S=O bonds. These bonds act as aggressive hydrogen-bond acceptors, causing the molecules to interact strongly with the acidic silanol groups on standard normal-phase silica gel. This interaction frequently leads to severe band broadening, streaking, and poor resolution from structurally similar byproducts (such as unreacted starting materials or over-reduced amines)[1]. Understanding this causality is essential: successful purification requires either masking the silica's acidity, utilizing highly specific solvent gradients, or abandoning normal-phase chromatography entirely in favor of reverse-phase systems[2].

    Validated Purification Methodologies

    Method A: Gradient Silica Gel Chromatography for Standard Sulfones

    This protocol is optimized for simple alkyl- or aryl-substituted 2,3-dihydro-benzo[b]thiophene 1,1-dioxides synthesized via transition-metal catalysis[4].

    • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add 200–300 mesh silica gel (1:3 mass ratio to crude) and evaporate under reduced pressure to a free-flowing powder.

      • Causality: Liquid loading in non-polar solvents causes the highly polar sulfone to precipitate at the column head, ruining the separation band. Dry loading ensures uniform dissolution during elution.

    • Column Packing & Equilibration: Pack the column with silica gel at a 50:1 mass ratio to the crude product[4]. Equilibrate the column with 100% Petroleum Ether.

    • Elution Strategy: Initiate elution with a Petroleum Ether:Ethyl Acetate (50:1 v/v) mixture. Gradually increase the polarity to 10:1[4].

    • Self-Validation Check: Collect fractions and monitor via Thin Layer Chromatography (TLC). The target sulfone typically elutes at an Rf of ~0.35 in 3:1 Hexane/EtOAc. If the product band on the TLC plate shows tailing, immediately increase the EtOAc gradient by 5% to outcompete the silica-sulfone hydrogen bonding.

    • Detection: Visualize fractions under UV (254 nm) or stain with 10% phosphomolybdic acid (PMA) in methanol followed by heating[1].

    Method B: Reverse-Phase Purification for Highly Functionalized Analogs

    For complex cyclic sulfones (e.g., HIF-2α inhibitor precursors) that irreversibly bind to normal-phase silica[2].

    • System Setup: Utilize an automated flash system (e.g., Biotage Isolera) equipped with a KP-C18-HS column[2].

    • Solvent System: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2].

      • Causality: The formic acid suppresses the ionization of basic functional groups and sharpens the elution peak of the sulfone, preventing tailing on the C18 matrix.

    • Gradient Execution: Run a linear gradient from 5% to 95% Mobile Phase B over 4.0 minutes at a column temperature of 40 °C[2].

    • Self-Validation Check: Couple the system to an ESI-MS detector. The desired product will present a distinct [M+H]+ or [M+Na]+ signal. A sharp, symmetrical peak in the total ion chromatogram (TIC) validates that irreversible adsorption has been bypassed.

    G A Crude Mixture (Post-Synthesis) B Liquid-Liquid Extraction (Aqueous Wash) A->B Remove Salts C Metal Scavenging (Remove Rh/Ir Catalysts) B->C Organic Phase D Silica Gel Chromatography (Hexane/EtOAc Gradient) C->D Standard Polarity E Reverse-Phase C18 (Water/MeCN + 0.1% FA) C->E High Polarity/Complex F Chiral HPLC (Enantiomer Resolution) D->F Racemic Mixture G Pure 2,3-dihydro-benzo[b]thiophene 1,1-dioxide D->G Achiral E->G Achiral F->G Enantiopure

    Purification workflow for 2,3-dihydro-benzo[b]thiophene 1,1-dioxide derivatives.

    Quantitative Chromatographic Parameters

    Compound ClassKey Structural FeatureOptimal Purification MethodTypical Eluent / GradientExpected YieldAverage Rf / Rt
    Simple Alkyl/Aryl Sulfones C2/C3 Alkyl/Aryl substitutionsNormal-Phase SilicaPet Ether:EtOAc (50:1 to 10:1)76–85%Rf = 0.35–0.45 (3:1 Hex/EtOAc)
    6-Amino Sulfones Basic aniline moiety (K2071 analogs)TEA-Neutralized SilicaDCM:MeOH (100:0 to 95:5)80–87%Rf = 0.25 (9:1 DCM/MeOH)
    Cyclic Indane Sulfones Highly polar, multi-heteroatomReverse-Phase C18Water:MeCN (5% to 95% + 0.1% FA)60–75%Rt = 2.5–3.0 min (LC-MS)
    Chiral Sulfones Stereogenic center at C2/C3Chiral HPLC (OD-H/AD-H)Hexane:Isopropanol (80:20)>95% recoveryRt varies by enantiomer

    Troubleshooting & FAQs

    Q: During the synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation, my product is contaminated with metal. How do I purify it? A: Transition metals (Rh, Ir) coordinate strongly with the sulfone oxygens[5]. Before chromatography, dissolve the crude mixture in EtOAc and stir with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 2.0 equiv) at 40 °C for 2 hours. Filter through a short pad of Celite. Validation: The filtrate should be colorless, and 1H NMR will show sharpened peaks due to the removal of paramagnetic metal impurities.

    Q: I am synthesizing 6-amino derivatives (like the STAT3 inhibitor K2071). Why is my yield dropping during purification? A: 6-Aminobenzo[b]thiophene 1,1-dioxide derivatives are prone to oxidation and can be highly reactive[1]. Prolonged exposure to acidic silica gel degrades the product. Solution: Neutralize the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes. This masks the acidic silanol groups, preventing product degradation and minimizing streaking.

    Q: How do I resolve the enantiomers of a racemic 2,3-dihydro-benzo[b]thiophene 1,1-dioxide? A: Use Chiral High-Performance Liquid Chromatography (HPLC). A standard validated method employs a Chiralcel OD-H or Chiralpak AD-H column with a Hexane/Isopropanol (80:20) mobile phase at 1.0 mL/min[5]. The rigid chiral environment of the sulfone interacts differentially with the stationary phase, typically yielding >98% ee[5].

    Q: My product is streaking heavily on a normal-phase silica column despite using a Hexane/EtOAc gradient. What should I change? A: The 1,1-dioxide group is a strong hydrogen-bond acceptor. If the compound has additional polar groups, it will interact too strongly with the stationary phase. Switch your solvent system to a Dichloromethane (DCM)/Methanol gradient (starting at 100:0 and moving to 95:5). DCM provides better solvation for the sulfone moiety than hexanes, significantly reducing tailing.

    References

    • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC Source: nih.gov URL:[5]

    • New Enantiopure Bis(thioether) and Bis(sulfoxide) Ligands from Benzothiophene Source: researchgate.net URL:[3]

    • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma Source: acs.org URL:[2]

    • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC Source: nih.gov URL:[1]

    • CN111217847B - A kind of thiosilane ligand, its preparation method and application in aryl boronation catalytic reaction Source: google.com URL:[4]

    Sources

    Troubleshooting

    Managing Side Reactions in 2,3-Dihydrothiophene Synthesis: Technical Support &amp; Troubleshooting Guide

    Welcome to the Technical Support Center for the synthesis and handling of 2,3-dihydrothiophenes (2-thiolenes). As a highly reactive class of partially saturated sulfur heterocycles, 2,3-dihydrothiophenes are invaluable C...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and handling of 2,3-dihydrothiophenes (2-thiolenes). As a highly reactive class of partially saturated sulfur heterocycles, 2,3-dihydrothiophenes are invaluable C4-building blocks in drug development and natural product synthesis. However, their unique electronic structure—specifically the conjugation of the sulfur lone pair with the adjacent π -bond—makes them notoriously fragile.

    This guide provides field-proven insights, causal explanations, and self-validating protocols to help you troubleshoot the three most common failure modes: acid-catalyzed polymerization, base-induced isomerization, and spontaneous aromatization (over-oxidation).

    Part 1: Troubleshooting & FAQs

    Q1: During the workup of my 2,3-dihydrothiophene synthesis, the reaction mixture suddenly turned into a dark, viscous tar. What caused this, and how can I prevent it?

    A1: Acid-Catalyzed Cationic Polymerization.

    • The Causality: 2,3-Dihydrothiophene is a vinyl thioether. The sulfur atom donates electron density into the adjacent double bond via resonance, making the β -carbon (C4) exceptionally nucleophilic. Even trace amounts of Brønsted or Lewis acids will protonate the C4 position, generating a highly stabilized thionium ion at C3. This intermediate is rapidly attacked by unreacted 2,3-dihydrothiophene monomers, triggering a runaway cationic polymerization cascade that can occasionally proceed with explosive rapidity [1].

    • The Solution: Your entire workflow must be strictly acid-free.

      • Pre-wash all glassware with a base bath.

      • Quench reactions with basic buffers (e.g., saturated NaHCO3​ ).

      • Never use MgSO4​ or CaCl2​ as drying agents. Their inherent Lewis acidity is sufficient to initiate polymerization. Always use anhydrous K2​CO3​ .

      • Store the final product over basic alumina at low temperatures (-20 °C) under an inert nitrogen atmosphere [1].

    Q2: I am synthesizing 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene), but my NMR shows a persistent mixture of isomers. How do I force the reaction to the 2,3-isomer?

    A2: Base-Induced Thermodynamic Equilibration.

    • The Causality: While the parent 2,3-dihydrothiophene is generally more stable than its 2,5-isomer due to conjugation, oxidizing the sulfur to a sulfone (1,1-dioxide) changes the electronic landscape. The strong electron-withdrawing effect of the SO2​ group renders the α -protons highly acidic. In the presence of a base, deprotonation occurs, forming a resonance-stabilized carbanion that allows the double bond to migrate. This creates a thermodynamic equilibrium (e.g., 38% 2,3-isomer and 56% 2,5-isomer in toluene at 80 °C) [1].

    • The Solution: You cannot chemically force 100% conversion via base alone. Instead, you must exploit the thermal instability of the 2,5-isomer. By heating the equilibrium mixture to 180 °C under vacuum, the 2,5-isomer undergoes a cheletropic extrusion of SO2​ gas to form volatile 1,3-butadiene. The thermally stable 2,3-dihydrothiophene 1,1-dioxide remains behind and can be isolated purely [1].

    Q3: My isolated 2,3-dihydrothiophene is slowly converting into thiophene during storage. How is this over-oxidation happening without an added oxidant?

    A3: Spontaneous Aromatization.

    • The Causality: The dihydrothiophene ring is situated on a steep energetic cliff; it is only the loss of two protons and two electrons away from the thermodynamically invincible aromatic thiophene system. Adventitious oxygen ( O2​ ) dissolved in solvents or trapped in the headspace is sufficient to abstract hydrogen atoms and drive aromatization.

    • The Solution: Solvents must be rigorously degassed (via freeze-pump-thaw or sparging). The product must be stored in Schlenk flasks under Argon. If partial S-oxidation (to sulfoxides) is your actual goal, strict stoichiometric control of oxidants at cryogenic temperatures is required to outcompete the aromatization pathway [3].

    Part 2: Visual Workflows & Logical Relationships

    Dihydrothiophene_Degradation Core 2,3-Dihydrothiophene Poly Polymerization (Explosive Tar Formation) Core->Poly Trace Acid (H+) Isom Isomerization to 2,5-Dihydrothiophene Core->Isom Base / Heat Arom Aromatization (Thiophene Formation) Core->Arom O2 / Oxidants Oxid S-Oxidation (Sulfoxide / Sulfone) Core->Oxid H2O2 / mCPBA

    Caption: Logical relationships of 2,3-dihydrothiophene degradation and side-reaction pathways.

    Isolation_Workflow S1 Reaction Completion S2 Quench with NaHCO3 (aq) S1->S2 S3 Extract with Degassed Et2O S2->S3 S4 Dry over K2CO3 (Avoid MgSO4) S3->S4 S5 Store over Basic Alumina S4->S5

    Caption: Step-by-step experimental workflow for the acid-free isolation of 2,3-dihydrothiophene.

    Part 3: Quantitative Data Summaries

    Table 1: Thermodynamic Equilibrium of Dihydrothiophene 1,1-Dioxides [1]

    Compound Equilibrium Ratio (Toluene, 80 °C) Thermal Stability
    2,3-Dihydrothiophene 1,1-dioxide 38% Stable at 180 °C

    | 2,5-Dihydrothiophene 1,1-dioxide | 56% | Unstable (Extrudes SO2​ at >100 °C) |

    Table 2: Chemoselectivity in the Oxidation of Dihydrothiophenes [3]

    Reagent Conditions Major Product Yield / Outcome

    | 30% H2​O2​ | Low Temp (0-5 °C), Neutral | 2,5-Dihydrothiophene-1-oxide (Sulfoxide) | ~48% | | H2​O2​ / AcOH | 20 °C (24h) then reflux (3h) | 2,5-Dihydrothiophene-1,1-dioxide (Sulfone) | High | | m-CPBA (2.0 eq) | THF, 35 °C, 20-50 min | Dihydrothiophene-1,1-dioxide (Sulfone) | High | | DDQ or O2​ | Ambient / Reflux | Thiophene (Aromatization) | Variable (Side Reaction) |

    Part 4: Verified Experimental Protocols

    Protocol A: Acid-Free Isolation and Storage of 2,3-Dihydrothiophene

    This protocol is designed to systematically eliminate Lewis and Brønsted acids to prevent catastrophic polymerization.

    • Inert Quenching: Upon reaction completion, purge the reaction vessel with Argon. Cool the mixture to 0 °C using an ice bath.

    • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to quench the reaction and neutralize any acidic byproducts.

    • Extraction: Extract the aqueous layer with degassed diethyl ether ( Et2​O ) (3 x 100 mL).

    • Drying (Critical Step): Combine the organic extracts and dry them exclusively over anhydrous Potassium Carbonate ( K2​CO3​ ). Do not use MgSO4​ .

    • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C to prevent thermal degradation [2].

    • Storage: Purify the crude liquid via vacuum distillation (bp 48 °C / 100 mm Hg) [2]. Immediately transfer the purified colorless liquid into a Schlenk flask containing basic alumina. Store at -20 °C under a strict nitrogen atmosphere [1].

    Protocol B: Base-Catalyzed Isomerization to 2,3-Dihydrothiophene 1,1-Dioxide

    This protocol utilizes thermodynamic equilibration followed by thermal degradation to isolate the desired isomer.

    • Equilibration: Dissolve 2,5-dihydrothiophene 1,1-dioxide in toluene. Add a catalytic amount of Potassium Hydroxide (KOH) or Sodium Hydride (NaH) to initiate α -deprotonation [1].

    • Stirring: Stir the mixture at room temperature for 15 hours. The system will reach a thermodynamic equilibrium of approximately 38% 2,3-isomer and 56% 2,5-isomer [1].

    • Thermal Extrusion: Transfer the equilibrium mixture to a distillation apparatus. Apply a vacuum of 20−25 Torr and heat the flask to 180 °C.

    • Isolation: At this temperature, the 2,5-isomer will undergo cheletropic decomposition, releasing sulfur dioxide gas (CAUTION: conduct in a well-ventilated fume hood) and volatile butadiene. The remaining stable product is pure 2,3-dihydrothiophene 1,1-dioxide, which can be collected in ~41% overall yield [1].

    References

    • Science of Synthesis 33.1 Alk-1-enyl Sulfur Compounds - Thieme-Connect.
    • Synthesis of 2,3-Dihydrothiophene - ChemicalBook.
    • The Chemical Reactivity of 2,5-Dihydrothiophene: A Technical Guide to its Oxidation and Reduction - Benchchem.
    Optimization

    Technical Support Center: Troubleshooting Stille Couplings of Aryl Bromides

    Welcome to the Advanced Technical Support Center for Stille cross-coupling reactions. While the Stille coupling is a cornerstone of carbon-carbon bond formation in drug development and total synthesis, aryl bromides freq...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for Stille cross-coupling reactions. While the Stille coupling is a cornerstone of carbon-carbon bond formation in drug development and total synthesis, aryl bromides frequently present significant reactivity bottlenecks compared to their iodide counterparts.

    This guide provides field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to rescue low-yielding reactions.

    Diagnostic Troubleshooting Workflow

    Workflow Start Low Yield Detected (Aryl Bromide Stille Coupling) Analyze Analyze Crude Mixture (GC-MS, NMR) Start->Analyze Dec1 Unreacted Aryl Bromide? Analyze->Dec1 Act1 Sluggish Oxidative Addition: Switch to Pd(P(t-Bu)3)2 Dec1->Act1 Yes Dec2 High Stannane Homocoupling? Dec1->Dec2 No Act2 Slow Transmetalation: Add CuI (10-35 mol%) Dec2->Act2 Yes Dec3 Sterically Hindered? Dec2->Dec3 No Act3 Synergistic Effect: Use CuI + CsF in DMF Dec3->Act3 Yes Dec4 Pd Black Precipitation? Dec3->Dec4 No Act4 Catalyst Deactivation: Switch ligand to AsPh3 or ensure anaerobic setup Dec4->Act4 Yes

    Diagnostic workflow for troubleshooting low-yielding Stille couplings of aryl bromides.

    Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Q1: My aryl iodide coupled perfectly, but switching to the aryl bromide analogue dropped the yield to <20%. Why, and how do I fix it? Causality: Aryl bromides possess a significantly higher C-X bond dissociation energy compared to iodides. When using standard catalysts like Pd(PPh3​)4​ , the oxidative addition step becomes the rate-limiting bottleneck, stalling the catalytic cycle. Solution: Switch to an electron-rich, sterically demanding ligand. Tri-tert-butylphosphine ( P(t-Bu)3​ ) dramatically increases the electron density on the palladium center, lowering the activation energy for oxidative addition. Utilizing the commercially available Pd(P(t-Bu)3​)2​ complex enables the efficient cross-coupling of unactivated aryl bromides even at room temperature[1].

    Q2: I am observing massive amounts of stannane homocoupling (R-Sn to R-R) and unreacted aryl bromide. What is the mechanism of this failure? Causality: Homocoupling typically occurs when the transmetalation step is sluggish, allowing side reactions (often promoted by trace oxygen) to outcompete the main catalytic cycle. Strong ligands like PPh3​ can "auto-retard" the reaction by re-coordinating to the Pd center, inhibiting the crucial ligand dissociation required prior to transmetalation[2]. Solution: Leverage the "Copper Effect." Adding 10–35 mol% CuI accelerates the reaction by acting as a phosphine scavenger, effectively removing free ligands from the equilibrium and accelerating transmetalation[2][3]. Furthermore, CuI can facilitate an intermediate Sn-to-Cu transmetalation, generating a highly reactive organocopper species that couples rapidly with the Pd complex[4].

    Q3: My aryl bromide is highly sterically hindered (e.g., ortho-substituted). Even with extended heating, yields are abysmal. What is the ultimate protocol for this? Causality: Severe steric congestion physically blocks the transmetalation transition state between the organostannane and the Pd(II) complex. Solution: Utilize the synergistic "Copper/Fluoride Effect." The combination of CuI and CsF in a polar solvent like DMF is highly effective. CsF coordinates to the organotin to form a hypervalent, highly nucleophilic fluorostannate complex, while CuI scavenges ligands and forms a reactive copper intermediate. For hindered aryl bromides, the specific combination of PdCl2​ / P(t-Bu)3​ / CuI / CsF is optimal[5].

    Q4: Why is my palladium catalyst precipitating as a black powder (Pd black) before the reaction completes? Causality: Palladium black precipitation indicates irreversible catalyst decomposition. This occurs when the reductive elimination step is slow, or when the active Pd(0) species is left uncoordinated and aggregates into bulk metal. Solution: Ensure strictly anaerobic conditions. If using PPh3​ , consider switching to Triphenylarsine ( AsPh3​ ). AsPh3​ is less strongly coordinating; it stabilizes the Pd center without over-saturating it, thereby accelerating transmetalation and preventing Pd(0) aggregation[2][3].

    Quantitative Data Summaries

    Table 1: Impact of Ligands and Additives on Stille Coupling of Aryl Bromides

    Catalyst / Ligand SystemAdditive(s)Solvent / TempTypical YieldMechanistic Benefit
    Pd(PPh3​)4​ NoneToluene, 80–110 °C< 40%Baseline (Often fails for unactivated Ar-Br).
    Pd(P(t-Bu)3​)2​ NoneDioxane, 20–25 °C> 85%Enables room-temperature oxidative addition[1].
    Pd2​(dba)3​ / AsPh3​ CuI (35 mol%)NMP, 60–80 °C> 80%Scavenges ligands; accelerates transmetalation[2][4].
    PdCl2​ / P(t-Bu)3​ CuI + CsFDMF, 45–60 °C> 90%Overcomes severe steric hindrance via synergic effect[5].

    Standard Operating Procedures (SOPs)

    Protocol 1: Room-Temperature Coupling of Aryl Bromides using Pd(P(t-Bu)3​)2​ [1]

    Use this protocol for unactivated but sterically accessible aryl bromides to avoid thermal degradation of sensitive functional groups.

    • Preparation: In a glovebox or under a strict argon atmosphere, charge a flame-dried Schlenk flask with Pd(P(t-Bu)3​)2​ (1–3 mol%).

    • Reagent Addition: Add the aryl bromide (1.0 equiv) and anhydrous dioxane (to achieve a 0.2 M concentration).

    • Stannane Addition: Add the organostannane (1.05–1.2 equiv) dropwise via a gas-tight syringe.

    • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours.

      • Self-Validation Check: Remove a 50 µL aliquot under argon, dilute in EtOAc, and analyze via GC-MS. The reaction is complete when the aryl bromide peak is fully consumed. If unreacted aryl bromide remains after 24h, verify the anaerobic integrity of your setup.

    • Workup: Quench the reaction by adding a saturated aqueous KF solution (2 mL/mmol) and stir vigorously for 1 hour to precipitate insoluble polymeric tin fluorides. Filter the mixture through a pad of Celite®, wash with ethyl acetate, and concentrate the filtrate for column chromatography.

    Protocol 2: Synergistic CuI/CsF-Accelerated Coupling for Hindered Substrates[5]

    Use this protocol for ortho-substituted or highly congested aryl bromides that fail under standard conditions.

    • Preparation: To a flame-dried flask under argon, add PdCl2​ (2–5 mol%), CuI (10–20 mol%), and anhydrous CsF (2.0 equiv). Note: CsF is highly hygroscopic; it must be flame-dried under vacuum prior to use.

    • Solvent & Ligand: Add anhydrous DMF, followed by P(t-Bu)3​ (4–10 mol% — typically supplied as a 1.0 M stock solution in toluene).

    • Substrate Addition: Introduce the sterically hindered aryl bromide (1.0 equiv) and the organostannane (1.2 equiv).

    • Reaction: Heat the mixture to 45–60 °C for 12–16 hours.

      • Self-Validation Check: The maintenance of a homogenous, dark solution without significant metallic mirror or Pd black precipitation on the flask walls indicates a stable and active catalytic cycle.

    • Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (3x) to remove DMF and CsF. Treat the organic layer with aqueous KF (as in Protocol 1) to remove residual tin byproducts. Dry over Na2​SO4​ and purify.

    References

    • Title: Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

    • Title: Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion Source: organic-chemistry.org URL: [Link]

    • Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: Organometallics (ACS Publications) URL: [Link]

    • Title: Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates Source: caltech.edu URL: [Link]

    • Title: The Stille Reaction - Chem 115 Myers Source: harvard.edu URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Method Refinement for Thiophene Hydrodesulfurization (HDS)

    [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color Finalizing the Graphics I'm now revising the graphics for clarity, ensuring adherence to the specified color palette and considering the placement of la...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color

    Finalizing the Graphics

    I'm now revising the graphics for clarity, ensuring adherence to the specified color palette and considering the placement of labels to enhance readability. I'm focusing on the DDS and HYD pathways, addressing the clarity of the reaction steps. I'm focusing on the troubleshooting sections, addressing the clarity of the reaction steps. I've rewritten the diagrams and validated the new colors. I've re-written the diagrams and validated the new colors.

    Finalizing the Document

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    Completing the Final Draft

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    Validating the Protocol

    I've refined the experimental protocol into a self-validating system for continuous-flow HDS evaluation. This involves establishing a 100% thiophene baseline, then conducting the reaction at 350°C and quantifying the products to calculate conversion and selectivity. I'm focusing on the clarity of the diagrams, formatting, citations, and linking of all documents.

    Refining the Troubleshooting

    I'm now revising the troubleshooting section and I'm refining the experimental protocol, incorporating a self-validating system for continuous-flow HDS evaluation, which includes establishing a 100% thiophene baseline. I will then conduct the reaction at 350°C and quantify the products to calculate conversion and selectivity. I am also planning to include a table for Quantitative Data, to help clarify typical values and responses.

    Welcome to the HDS Technical Support Center. Engineered for researchers, chemical engineers, and drug development professionals, this guide provides mechanistic troubleshooting, validated experimental protocols, and actionable FAQs for the hydrodesulfurization of thiophene compounds.

    I. Core Reaction Pathways & Selectivity Control

    Q: What dictates the selectivity between the Direct Desulfurization (DDS) and Hydrogenation (HYD) pathways in thiophene HDS?

    A: The HDS of thiophene proceeds via two parallel, competitive routes [[1]](). In the Direct Desulfurization (DDS) pathway, the C–S bond is cleaved without prior saturation of the aromatic ring, typically yielding 1,3-butadiene, which is subsequently hydrogenated to butenes 2. In the Hydrogenation (HYD) pathway, the thiophene ring is first hydrogenated to tetrahydrothiophene (THT) before C–S scission occurs 3.

    Mechanistic Causality: The DDS pathway is thermodynamically favored but kinetically constrained by a massive activation barrier for the first C–S bond scission in an intact aromatic ring (e.g., ~54.6 kcal/mol on unpromoted catalysts) [[4]](). Pre-hydrogenation of the ring (the HYD pathway) alters the carbon hybridization from sp2 to sp3 , alleviating steric constraints and significantly lowering the C–S bond dissociation energy down to ~24.1 kcal/mol 4.

    HDS_Pathway cluster_DDS Direct Desulfurization (DDS) cluster_HYD Hydrogenation (HYD) Thiophene Thiophene (C4H4S) Butadiene 1,3-Butadiene Thiophene->Butadiene -H2S (C-S Scission) THT Tetrahydrothiophene (THT) Thiophene->THT +2H2 (Ring Saturation) Butene_DDS Butenes Butadiene->Butene_DDS +H2 Butene_HYD Butenes THT->Butene_HYD -H2S Butane Butane Butene_HYD->Butane +H2

    Caption: Thiophene HDS Reaction Pathways: Direct Desulfurization (DDS) vs. Hydrogenation (HYD).

    Q: How does steric hindrance affect the HDS of substituted thiophenes (e.g., 4,6-DMDBT)?

    A: Methyl groups adjacent to the sulfur atom (as seen in 4,6-dimethyldibenzothiophene) physically block the sulfur atom from interacting with the coordinatively unsaturated sites (CUS) on the catalyst surface 1. To overcome this, the catalyst must force the molecule down the HYD pathway to saturate the aromatic rings, which bends the molecule out of a planar configuration and exposes the sulfur atom for oxidative addition by promoter metals like Cobalt 5.

    II. Troubleshooting Catalyst Deactivation

    Q: My CoMo/Al₂O₃ catalyst shows a rapid decline in thiophene conversion. How do I determine if this is due to coking or nitrogen poisoning?

    A: Catalyst deactivation in HDS is primarily driven by carbonaceous fouling (coking) or the competitive adsorption of inhibitors (poisoning) 6. Nitrogen-containing heterocyclic compounds (e.g., pyridine, carbazole) naturally present in feedstocks are severe poisons because they strongly bind to the acidic active sites on the catalyst edge, blocking thiophene adsorption [[6]]().

    Self-Validating Diagnostic Protocol: To isolate the root cause, perform a controlled oxidative regeneration of the spent catalyst at 450 °C in an air/N₂ stream.

    • If initial activity is fully restored upon reuse, the deactivation was caused by reversible coke formation 6.

    • If the activity remains suppressed, the catalyst has suffered from irreversible metal sintering or deep metallic/nitrogen poisoning 6.

    Troubleshooting Start Issue: Drop in HDS Conversion Rate Check Diagnostic: Analyze Spent Catalyst (Oxidative Regeneration Test) Start->Check Coke Carbonaceous Deposits (Fouling) Check->Coke High Carbon Content Poison Nitrogen/Metal Poisoning (e.g., Pyridine) Check->Poison N or Heavy Metals Detected Sintering Active Phase Sintering Check->Sintering Reduced Surface Area (XRD) Regen Solution: Oxidative Regeneration (Restore Activity) Coke->Regen Replace Solution: Replace Catalyst & Pre-treat Feedstock Poison->Replace Temp Solution: Optimize Thermal Control (Reduce Hotspots) Sintering->Temp

    Caption: Troubleshooting workflow for identifying and resolving HDS catalyst deactivation.

    III. Quantitative Process Parameters

    Precise control of reactor conditions is required to maintain the delicate balance between sulfur vacancy creation and catalyst stability. Below is a troubleshooting matrix for critical HDS parameters:

    ParameterOptimal RangeMechanistic FunctionTroubleshooting: Out-of-Range ConsequencesCorrective Action
    Temperature 300 – 450 °CProvides activation energy for C–S scission 7.< 300°C: Low conversion, HYD pathway dominates.> 450°C: Severe coking, thermal runaway, catalyst sintering.Adjust furnace ramping; verify internal thermocouple placement.
    H₂ Partial Pressure 3.0 – 13.0 MPaMaintains sulfur vacancies; drives HYD pathway 3.Low: Rapid deactivation via sulfur vacancy depletion.High: Unnecessary H₂ consumption; over-hydrogenation.Monitor H₂/hydrocarbon ratio; check compressor seals.
    GHSV (Space Velocity) 1.0 – 5.0 h⁻¹Controls residence time for reactant-site interaction.High: Incomplete conversion (kinetic limitation).Low: Secondary cracking reactions; reduced throughput.Adjust feed pump flow rate relative to catalyst bed volume.

    IV. Validated Experimental Protocols

    Q: What is the standard protocol for evaluating thiophene HDS activity in a fixed-bed continuous-flow reactor?

    A: To ensure reproducibility and eliminate mass-transfer artifacts, follow this self-validating workflow for gas-phase thiophene HDS evaluation 7.

    Step 1: In-situ Catalyst Sulfidation

    • Action: Flow a 10% H₂S in H₂ gas mixture over the catalyst bed at 400 °C for 4 hours.

    • Causality: Metal oxide precursors (e.g., MoO₃) are catalytically inactive for HDS. Sulfidation converts the oxides into the active layered MoS₂ phase, generating the necessary coordinatively unsaturated sites 6.

    Step 2: Baseline Calibration (Self-Validation Step)

    • Action: Bypass the reactor bed and flow the thiophene feed (e.g., thiophene in n-heptane stream) directly to the Gas Chromatograph (GC).

    • Causality: Establishes the 100% unreacted thiophene baseline area. This self-validating step ensures any subsequent peak reduction is strictly due to catalytic conversion, ruling out system leaks or condensation in transfer lines.

    Step 3: Reaction Execution

    • Action: Introduce the thiophene feed into the reactor at the target temperature (e.g., 350 °C) under a dynamic atmosphere of N₂ containing 10% H₂ 7. Maintain a constant Gas Hourly Space Velocity (GHSV).

    Step 4: Product Quantification & Mass Balance

    • Action: Analyze the effluent via online GC equipped with a Flame Ionization Detector (FID) and Flame Photometric Detector (FPD). Calculate conversion ( X ) and selectivity ( S ).

    • Causality: If the calculated carbon mass balance drops below 95%, immediately halt the experiment; this indicates that heavy intermediates are condensing in the lines or excessive coking is occurring on the catalyst bed.

    References

    • Theoretical Survey of the Thiophene Hydrodesulfurization Mechanism on Clean and Single-Sulfur-Atom-Modified MoP(001) . ACS Publications. 1

    • Hydrodesulfurization of Thiophene over γ-Mo2N catalyst . Molecular Catalysis. 4

    • The hydrogenation and direct desulfurization reaction pathway in thiophene hydrodesulfurization over MoS2 catalysts at realistic conditions . Journal of Catalysis. 3

    • Density Functional Theory Investigation on Thiophene Hydrodesulfurization Mechanism Catalyzed by ReS2 (001) Surface . ACS Publications.2

    • Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst . UU Research Portal. 5

    • Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts . MDPI. 7

    • The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts, and Health Risks . MDPI. 6

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide vs. Established STAT3 Inhibitors

    Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor driving tumor proliferation, metastasis, and fibrotic diseases like idiopathic pulmonary fibrosis (IPF) . The SH2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor driving tumor proliferation, metastasis, and fibrotic diseases like idiopathic pulmonary fibrosis (IPF) . The SH2 domain of STAT3 is the primary pharmacological target for preventing its dimerization and nuclear translocation. Among the most studied pharmacophores for STAT3 inhibition is the benzo[b]thiophene-1,1-dioxide scaffold, famously represented by the small molecule Stattic.

    This guide provides an in-depth comparative analysis of (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide (hereafter referred to as DHMBT-1,1-dioxide) against established STAT3 inhibitors. For drug development professionals, DHMBT-1,1-dioxide serves as a critical structural probe. By lacking the C2=C3 double bond present in active inhibitors, it provides essential Structure-Activity Relationship (SAR) insights into the covalent binding mechanisms required for robust STAT3 inhibition .

    Mechanistic Grounding & SAR Analysis

    The efficacy of benzo[b]thiophene-1,1-dioxide derivatives heavily relies on their structural geometry and electrophilicity.

    • The Active Scaffold (e.g., Stattic, Compound 10K): These molecules possess a C2=C3 double bond conjugated with an electron-withdrawing sulfone group (1,1-dioxide). This creates a planar structure capable of fitting into the shallow SH2 domain, while the alpha-beta unsaturated system acts as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues within the STAT3 SH2 domain .

    • The Dihydro Variant (DHMBT-1,1-dioxide): The reduction of the C2=C3 bond results in an sp3-hybridized, non-planar core. More importantly, it abolishes the Michael acceptor properties. Consequently, DHMBT-1,1-dioxide exhibits drastically reduced STAT3 inhibitory activity, making it an indispensable negative control in biochemical assays to validate the on-target covalent mechanism of novel benzothiophene-based candidates .

    Visualizing the STAT3 Inhibition Pathway

    The following diagram illustrates the STAT3 signaling cascade and highlights where planar benzothiophene-1,1-dioxides exert their inhibitory effect—a mechanism bypassed by dihydro-variants.

    STAT3_Pathway IL6 IL-6 / Growth Factors Receptor gp130 Receptor Complex IL6->Receptor JAK JAK Kinases Receptor->JAK STAT3_monomer STAT3 (Monomer) JAK->STAT3_monomer Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_monomer->pSTAT3 STAT3_dimer STAT3 (Active Dimer) pSTAT3->STAT3_dimer SH2 Domain Dimerization Nucleus Nuclear Translocation & Gene Expression STAT3_dimer->Nucleus Active_Inhibitors Active Benzothiophenes (e.g., Stattic) Active_Inhibitors->pSTAT3 Covalent SH2 Blockade Inactive_Probe DHMBT-1,1-dioxide (SAR Control) Inactive_Probe->pSTAT3 No Binding (sp3 core)

    STAT3 signaling cascade demonstrating divergent SH2 binding of active vs. dihydro-benzothiophenes.

    Comparative Data Analysis

    To objectively evaluate DHMBT-1,1-dioxide, we compare its theoretical and observed properties against leading STAT3 inhibitors.

    CompoundScaffold TypeC2=C3 Double BondPrimary TargetIC50 (p-STAT3 Tyr705)Mechanism of Action
    Stattic Benzo[b]thiophene-1,1-dioxideYesSTAT3 SH2 Domain~5.1 µMCovalent SH2 binding (Michael acceptor)
    Compound 10K Substituted Benzo[b]thiopheneYesSTAT3 SH2 Domain<1.0 µMHigh-affinity covalent/non-covalent binding
    BP-1-102 Salicylic acid derivativeN/ASTAT3 SH2 Domain~6.8 µMNon-covalent SH2 binding
    (+)-DHMBT-1,1-dioxide 2,3-Dihydrobenzo[b]thiopheneNo STAT3 (SAR Control)>50 µM Lacks planarity and electrophilicity

    Data synthesized from established SAR studies of benzothiophene-1,1-dioxide derivatives , .

    Experimental Workflows: Validating Covalent Inhibition

    To prove that the C2=C3 double bond is the functional driver of STAT3 inhibition, researchers must employ a self-validating protocol. By using DHMBT-1,1-dioxide as a structural negative control alongside an active inhibitor (e.g., Stattic), the assay intrinsically verifies that observed inhibition is due to specific covalent chemistry rather than non-specific lipophilic interactions.

    Protocol: Intact Protein Mass Spectrometry & Cellular AlphaLISA

    Expertise Note: Intact Mass Spectrometry directly proves covalent adduct formation, while AlphaLISA translates this biochemical interaction into cellular efficacy. Using both establishes a direct causal link between chemical structure and biological phenotype.

    Step 1: Recombinant STAT3 SH2 Domain Incubation

    • Purify recombinant STAT3 SH2 domain (residues 580-670) in HEPES buffer (pH 7.4).

    • Incubate 10 µM of protein with 50 µM of either Stattic (Active) or DHMBT-1,1-dioxide (Control) for 2 hours at 37°C.

    • Causality: The slightly basic pH (7.4) ensures that target cysteine residues within the SH2 pocket are sufficiently deprotonated to act as nucleophiles for the Michael addition.

    Step 2: Intact Protein Mass Spectrometry

    • Desalt the samples using C4 ZipTips to remove excess ligand and buffer salts.

    • Analyze via ESI-TOF Mass Spectrometry.

    • Expected Result: Stattic-treated samples will show a mass shift corresponding to the addition of the inhibitor (+211 Da). DHMBT-1,1-dioxide treated samples will show only the native protein mass, confirming the absolute necessity of the C2=C3 bond for covalent attachment.

    Step 3: Cellular p-STAT3 AlphaLISA Assay

    • Seed MDA-MB-231 cells (chosen for high basal p-STAT3 levels) in a 96-well plate at 10,000 cells/well.

    • Treat cells with a dose-response (0.1 µM to 100 µM) of both compounds for 4 hours.

    • Lyse cells using AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors (Na3VO4 and NaF). Causality: Phosphatase inhibitors are critical to prevent artificial, rapid loss of the p-Tyr705 signal by endogenous phosphatases during the lysis step.

    • Add Acceptor beads (anti-STAT3) and Donor beads (anti-p-Tyr705). Read luminescence.

    • Expected Result: Stattic will yield a dose-dependent decrease in luminescence; DHMBT-1,1-dioxide will remain inactive, validating the SAR.

    Workflow A 1. Recombinant STAT3 + Inhibitor/Control B 2. Intact Protein MS (Detect Mass Shift) A->B E 5. SAR Validation (C=C Bond Necessity) B->E C 3. Cell Culture (MDA-MB-231) D 4. AlphaLISA Assay (p-Tyr705 Detection) C->D D->E

    Orthogonal experimental workflow combining MS and AlphaLISA to validate STAT3 SAR.

    Conclusion

    While (+)-2,3-Dihydro-2-methylbenzo(b)thiophene-1,1-dioxide is not a potent STAT3 inhibitor in its own right, its structural identity makes it an invaluable tool in drug discovery. By comparing it against active, unsaturated benzothiophene-1,1-dioxides like Stattic or Compound 10K, researchers can definitively map the pharmacophore requirements—specifically the planar geometry and Michael acceptor capabilities—necessary for targeting the challenging STAT3 SH2 domain.

    References

    • Wang, Y., et al. (2023). Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry.[Link]

    • PubChem. (2025). Stattic (CID 2779853). National Center for Biotechnology Information.[Link]

    • Kucera, R., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science.[Link]

    • Zhang, W., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry.[Link]

    Comparative

    Unlocking the Antidiabetic Potential of Novel Benzothiophene Derivatives: A Comparative Efficacy Guide

    As the global burden of Type 2 Diabetes (T2D) accelerates, the limitations of existing pharmacotherapies—ranging from the beta-cell exhaustion associated with sulfonylureas to the gastrointestinal distress caused by trad...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the global burden of Type 2 Diabetes (T2D) accelerates, the limitations of existing pharmacotherapies—ranging from the beta-cell exhaustion associated with sulfonylureas to the gastrointestinal distress caused by traditional α -glucosidase inhibitors—demand the development of novel molecular scaffolds. In recent years, the benzothiophene core has emerged as a highly privileged scaffold in medicinal chemistry. Its unique structural geometry, favorable lipophilicity, and bioisosteric properties allow it to overcome the membrane permeability issues that plagued early-generation antidiabetic agents.

    This guide provides a rigorous, objective comparison of novel benzothiophene derivatives against established antidiabetic standards, analyzing their multi-target efficacy across Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, α -amylase/ α -glucosidase blockade, and Sodium-Glucose Cotransporter 2 (SGLT2) modulation.

    Mechanistic Rationale: Why Benzothiophene?

    The clinical viability of any antidiabetic compound hinges on its ability to reach intracellular targets without triggering off-target toxicity.

    • PTP1B Inhibition: PTP1B is a primary negative regulator of the insulin signaling pathway; it dephosphorylates the active Insulin Receptor (IR), leading to insulin resistance. While early PTP1B inhibitors (such as dianionic bis-DMPF scaffolds) demonstrated high in vitro potency, they1[1]. Benzothiophene biphenyl derivatives act as uncharged or mono-anionic phosphotyrosine (pTyr) mimetics. The hydrophobic benzothiophene core easily penetrates the lipid bilayer and anchors deeply into the PTP1B catalytic cleft, specifically interacting with the Phe182 residue[2].

    • Carbohydrate Hydrolysis Blockade: Novel benzothiophene-2-carbohydrazide derivatives (specifically Schiff bases and 1,3,4-oxadiazole adducts) have shown profound binding affinity for α -amylase and α -glucosidase, effectively 3[3].

    • Renal Glucose Excretion: The benzothiophene scaffold is already clinically validated in the form of Ipragliflozin , a highly potent and selective 4[4].

    Multi-Target Antidiabetic Pathways of Benzothiophenes

    G BZT Benzothiophene Derivatives PTP1B PTP1B Enzyme (Intracellular Target) BZT->PTP1B Competitive/Allosteric Inhibition AGLUC α-Amylase / α-Glucosidase (GI Tract Target) BZT->AGLUC Active Site Binding SGLT2 SGLT2 Transporter (Renal Target) BZT->SGLT2 Transport Blockade IR Insulin Receptor (IR) Phosphorylation PTP1B->IR Prevents Dephosphorylation CARB Carbohydrate Breakdown AGLUC->CARB Halts Hydrolysis REABS Renal Glucose Reabsorption SGLT2->REABS Inhibits Uptake OUT1 Enhanced Insulin Sensitivity IR->OUT1 Restores Signaling OUT2 Reduced Postprandial Hyperglycemia CARB->OUT2 Delays Absorption OUT3 Increased Urinary Glucose Excretion REABS->OUT3 Lowers Systemic Glucose

    Multi-pathway modulation by benzothiophene derivatives across hepatic, GI, and renal systems.

    Comparative Quantitative Efficacy

    To objectively benchmark the performance of novel benzothiophene derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established reference drugs. The data below synthesizes recent high-throughput screening results across multiple targets.

    Compound Class / Specific DerivativePrimary Target IC50​ ( μ M)Reference DrugRef. IC50​ ( μ M)Efficacy Delta
    1,3,4-Oxadiazole Benzothiophene Adduct (Compound 4) α -Amylase0.032Acarbose0.090~2.8x more potent [3]
    Benzothiophene Schiff Base (Compound 2) α -Amylase0.035Acarbose0.090~2.5x more potent [3]
    Benzothiophene Biphenyl (Compound 80) h-PTP1B0.090Suramin~1.50~16x more potent [5]
    2-Benzylbenzothiophene (Compound 2) r-PTP1B4.00Benzbromarone26.00~6.5x more potent [6]

    Data Interpretation: The introduction of the 1,3,4-oxadiazole ring to the benzothiophene core (Compound 4) creates superior hydrogen-bonding networks with the α -amylase active site, yielding an IC50​ of 0.032 μ M, significantly outperforming the clinical standard, Acarbose[3]. Similarly, the biphenyl extension in Compound 80 perfectly exploits the hydrophobic pockets of PTP1B, pushing inhibition into the nanomolar range[5].

    Self-Validating Experimental Methodologies

    Protocol A: In Vitro PTP1B Catalytic Inhibition Assay

    This assay quantifies the ability of benzothiophene derivatives to prevent the dephosphorylation of the insulin receptor.

    • Enzyme Preparation: Reconstitute recombinant human PTP1B (h-PTP1B) in an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 3 mM Dithiothreitol (DTT).

      • Causality: DTT is critical. The active site of PTP1B relies on a highly reactive cysteine residue (Cys215). Without DTT, Cys215 spontaneously oxidizes, rendering the enzyme inactive and producing false-positive "inhibition" results for the test compound.

    • Substrate Introduction: Introduce the IR-tri-phosphopeptide (TRDI(P)YETD(P)Y(P)YRK) as the substrate[2].

      • Causality: While generic substrates like pNPP (para-nitrophenyl phosphate) are cheaper, the IR-tri-phosphopeptide mimics the actual physiological sequence of the insulin receptor, ensuring the IC50​ values translate accurately to in vivo efficacy.

    • Incubation & Reaction: Incubate the enzyme, substrate, and varying concentrations of the benzothiophene derivative (0.01 to 100 μ M) at 37°C for 30 minutes.

    • Colorimetric Detection: Terminate the reaction by adding Malachite Green reagent.

      • Causality: Malachite Green forms a highly specific, stable chromogenic complex with the free inorganic phosphate ( Pi​ ) released by the enzyme. Absorbance is read at 620 nm.

    • Self-Validation Check: Run Sodium Orthovanadate ( Na3​VO4​ ), a known potent PTP1B inhibitor, in parallel. If the IC50​ of Orthovanadate deviates from its established baseline (~1.0 μ M), the assay's dynamic range is compromised (likely due to DTT degradation) and must be discarded.

    Protocol B: In Vivo Antihyperglycemic Evaluation (ob/ob Mouse Model)

    In vitro potency is irrelevant without in vivo bioavailability. This protocol evaluates the systemic efficacy of the compounds.

    • Subject Selection: Utilize 8-week-old male ob/ob mice[6].

      • Causality: The ob/ob (leptin-deficient) mouse model exhibits severe insulin resistance, hyperinsulinemia, and hyperglycemia. It is the gold-standard surrogate for human Type 2 Diabetes, specifically for evaluating insulin sensitizers like PTP1B inhibitors.

    • Dosing Regimen: Administer the benzothiophene derivative (e.g., Compound 68) via oral gavage at doses of 10 mg/kg and 25 mg/kg, suspended in 0.5% methylcellulose[2].

      • Causality: Oral administration is mandatory here. The primary failure point of early PTP1B inhibitors was lack of oral bioavailability. If the compound lowers glucose via IP injection but fails via oral gavage, it is not a viable clinical candidate.

    • Pharmacodynamic Tracking: Sample tail vein blood at T=0 , 2, 4, 6, and 24 hours post-dose. Measure using a calibrated glucometer.

    • Self-Validation Check: The vehicle control group must maintain a steady baseline of severe hyperglycemia (>300 mg/dL). A drop in the vehicle group's glucose indicates stress-induced fasting or handling errors, invalidating the test compound's apparent efficacy. Successful benzothiophene derivatives (like Compound 68) will demonstrate a normalization of plasma glucose levels sustained up to the 24-hour mark[2].

    Structural Activity Relationship (SAR) Insights

    The superiority of the benzothiophene scaffold over traditional alternatives is not accidental; it is the result of precise structural tuning:

    • Exploiting Hydrophobic Pockets: In the oxo-acetic acid series, placing hydrophobic substituents at position-2 of the benzothiophene framework is non-negotiable. These groups reach into the secondary binding site of PTP1B, forming vital van der Waals interactions with Phe182, which locks the enzyme in an inactive conformation[2].

    • Overcoming the Permeability Barrier: By utilizing the benzothiophene core instead of the highly charged dianionic bis-DMPF scaffold, researchers achieved a delicate balance of lipophilicity ( logP ) and polar surface area, allowing the molecules to cross the cellular membrane and reach intracellular PTP1B without requiring active transport[1].

    References

    • Source: acs.
    • Source: nih.
    • Source: juniperpublishers.
    • Source: acs.
    • Source: acs.
    • Source: nih.

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    Validation

    High-Resolution Mass Spectrometry Fragmentation Analysis of Benzo[b]thiophene-1,1-dioxides: A Comparative Guide

    As the pharmaceutical and materials science landscapes evolve, benzo[b]thiophene-1,1-dioxides (BTOs) have emerged as highly valuable structural motifs. They are heavily utilized in the development of STAT3 inhibitors (su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the pharmaceutical and materials science landscapes evolve, benzo[b]thiophene-1,1-dioxides (BTOs) have emerged as highly valuable structural motifs. They are heavily utilized in the development of STAT3 inhibitors (such as Stattic and its blood-brain-barrier permeable derivatives like K2071)[1], LFA-1 antagonists[2], and advanced photochromic materials.

    For researchers tasked with the structural elucidation, metabolite identification, or pharmacokinetic profiling of BTOs, High-Resolution Mass Spectrometry (HRMS) is the gold standard. However, the choice of mass analyzer—specifically between an Orbitrap and a Quadrupole Time-of-Flight (Q-TOF) —fundamentally alters the analytical strategy. This guide provides an objective, data-driven comparison of these platforms, grounded in the mechanistic realities of BTO fragmentation.

    Mechanistic Grounding: The Causality of BTO Fragmentation

    To effectively analyze BTOs, one must first understand their behavior in the gas phase. Under collisional activation—whether via Collision-Induced Dissociation (CID) in a Q-TOF or Higher-energy C-trap Dissociation (HCD) in an Orbitrap—the 1,1-dioxide (sulfone) moiety dictates the fragmentation pathway.

    The Causality of SO₂ Extrusion: The rigid, bicyclic benzothiophene ring system is under considerable electronic and steric strain. When subjected to collision gas (typically nitrogen or argon), the molecule absorbs internal energy until the weakest bonds—the C-S bonds of the sulfone group—cleave. This results in the highly characteristic extrusion of a neutral sulfur dioxide molecule (SO₂, -63.9619 Da)[3]. This neutral loss is thermodynamically driven by the formation of a highly stable, rearranged benzofuran-like radical cation. Following this primary event, the intermediate typically undergoes a secondary loss of carbon monoxide (CO, -27.9949 Da) or substituent-specific cleavages.

    BTO_Fragmentation Precursor Precursor Ion [M+H]+ Intact 1,1-Dioxide Int1 Primary Fragment [M+H-SO2]+ Benzofuran-like Cation Precursor->Int1 Collisional Activation (Loss of 63.96 Da) Int2 Secondary Fragment [M+H-SO2-CO]+ Rearranged Aromatic Int1->Int2 Further Dissociation (Loss of 27.99 Da)

    HRMS fragmentation pathway of benzo[b]thiophene-1,1-dioxides showing characteristic SO2 extrusion.

    Technology Comparison: Orbitrap vs. Q-TOF for BTO Analysis

    While both platforms offer high mass accuracy, their underlying physics make them suited for different stages of BTO drug development[4][5].

    The Orbitrap Advantage: Resolving Power and Isobaric Clarity

    Orbitrap mass analyzers trap ions in an electrostatic field and measure their axial oscillation frequencies[5]. They can achieve ultra-high resolving power (up to 280,000 or 500,000 FWHM).

    • Impact on BTOs: In complex biological matrices (e.g., plasma or liver microsomes), the loss of SO₂ (-63.9619 Da) can be nominally isobaric with the loss of other fragments (e.g., two methanols or a copper adduct shift). The Orbitrap's sub-ppm mass accuracy and extreme resolution ensure unequivocal identification of the sulfone extrusion, preventing false-positive metabolite assignments[6][7]. Furthermore, HCD is a beam-type fragmentation that eliminates the "1/3 rule" low-mass cut-off seen in traditional ion traps, allowing the detection of low m/z reporter ions.

    The Q-TOF Advantage: Acquisition Speed and High-Throughput Screening

    Q-TOF instruments accelerate ions through a flight tube, measuring their time of flight to the detector[5]. While their resolution (typically 40,000 – 80,000 FWHM) is lower than an Orbitrap, their scan speed is vastly superior (up to 50 spectra per second)[8].

    • Impact on BTOs: When screening large libraries of BTO analogues using ultra-fast UHPLC gradients (where peak widths are 1-2 seconds), the Orbitrap's duty cycle may be too slow to capture enough data points across the peak. The Q-TOF ensures excellent quantitative integrity while simultaneously acquiring CID fragmentation spectra[6][8].

    Table 1: Quantitative Comparison for BTO Analysis
    FeatureOrbitrap (e.g., Q Exactive Plus)Q-TOF (e.g., Agilent 6546)Impact on BTO Analysis
    Max Resolving Power Up to 280,000 FWHM~60,000 - 80,000 FWHMOrbitrap easily resolves SO₂ loss from complex matrix interferences.
    Mass Accuracy < 1 ppm (Internal calibration)1 - 2 ppm (Requires Lock Mass)Both provide excellent formula generation for novel BTO derivatives.
    Acquisition Speed 12 - 18 Hz (at lower resolution)Up to 50 HzQ-TOF is superior for fast UHPLC pharmacokinetics and quantitation.
    Fragmentation HCD (Beam-type)CID (Beam-type)Both yield the diagnostic [M+H-SO₂]+ ion efficiently.

    Experimental Methodology: Self-Validating LC-HRMS Protocol

    To guarantee scientific integrity, the following Data-Dependent Acquisition (DDA) workflow is designed as a self-validating system . It incorporates dynamic exclusion to maximize metabolite coverage and real-time mass calibration to ensure sub-ppm accuracy.

    LC_HRMS_Workflow Step1 1. Sample Prep & Blank (System Cleanliness Validation) Step2 2. UHPLC Separation (Fast Gradient Elution) Step1->Step2 Step3 3. HRMS Acquisition (Data-Dependent MS2 + Lock Mass) Step2->Step3 Step4 4. Data Processing (Sub-ppm Mass Accuracy Scoring) Step3->Step4

    Self-validating UHPLC-HRMS data-dependent acquisition workflow for BTO structural elucidation.

    Step-by-Step Methodology:
    • Sample Preparation & System Suitability:

      • Prepare BTO analytes (e.g., 1 µg/mL in 50:50 H₂O:MeCN + 0.1% Formic Acid)[1].

      • Self-Validation (Causality): BTOs possess hydrophobic aromatic cores prone to LC carryover. Always inject a solvent blank immediately prior to the sample. If the blank is not clean, the subsequent DDA MS2 triggering will be compromised by background noise.

    • Chromatographic Separation:

      • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

      • Gradient: 5% to 95% Organic (MeCN + 0.1% FA) over 5 minutes. Fast gradients minimize band broadening, delivering a highly concentrated plug of analyte to the ESI source to maximize MS2 signal-to-noise.

    • HRMS Acquisition (DDA Mode):

      • Orbitrap: Set Full MS resolution to 70,000 and dd-MS2 to 17,500. Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 to ensure both the precursor and the low-mass fragments are captured in a single spectrum.

      • Q-TOF: Utilize a continuous lock mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) to correct for thermal drift during the run.

      • Self-Validation: Enable Dynamic Exclusion (e.g., 3-5 seconds). This prevents the mass spectrometer from repeatedly fragmenting the most abundant parent ion, forcing it to interrogate lower-level co-eluting BTO metabolites.

    • Data Processing:

      • Extract the exact mass with a strict ≤ 5 ppm mass tolerance window. Confirm structural identity by mapping the exact mass of the SO₂ neutral loss.

    Experimental Data Presentation: Stattic Fragmentation

    To demonstrate the precision required, below is the theoretical vs. observed fragmentation data for Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide, C₈H₅NO₄S), analyzed via an Orbitrap platform[1][9].

    Table 2: Exact Mass Measurements and Fragment Assignments (Orbitrap HRMS)
    Ion AssignmentNeutral LossChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)
    Precursor [M+H]+ NoneC₈H₆NO₄S⁺212.0016212.0018+0.94
    Primary Fragment - SO₂C₈H₆NO₂⁺148.0397148.0396-0.67
    Secondary Fragment - SO₂, - COC₈H₆NO⁺120.0448120.0449+0.83

    Note: The mass error remains well below 2 ppm, providing absolute confidence that the 63.9619 Da loss is indeed SO₂ and not a combination of other isobaric elements.

    Conclusion & Selection Guide

    Both Orbitrap and Q-TOF mass spectrometers are highly capable of elucidating the complex fragmentation pathways of benzo[b]thiophene-1,1-dioxides.

    • Choose the Orbitrap when your primary goal is de novo structural elucidation, identifying unknown in vivo metabolites, or when working in highly complex matrices where resolving isobaric interferences is paramount[4][6].

    • Choose the Q-TOF when your workflow demands high-throughput quantitative screening (e.g., analyzing hundreds of synthetic BTO analogues for metabolic stability), where the instrument's rapid scan speed ensures robust chromatographic peak integration without sacrificing basic MS/MS confirmation[6][8].

    References

    • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI Foods (2021).[Link]

    • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science (2024).[Link]

    • Orbitrap Mass Spectrometry. Analytical Chemistry (2013).[Link]

    • Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis (2021).[Link]

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    Comparative

    A Comparative Guide to Determining HOMO/LUMO Levels of Benzothiophene Derivatives Using Cyclic Voltammetry

    In the realms of organic electronics and medicinal chemistry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount in dictating th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the realms of organic electronics and medicinal chemistry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount in dictating the optoelectronic and charge-transport properties of materials. For researchers and drug development professionals working with novel benzothiophene derivatives, a precise and reliable determination of these energy levels is not merely an academic exercise; it is a critical step in predicting device performance and biological activity. Cyclic voltammetry (CV) stands out as a powerful, accessible, and widely adopted electrochemical technique for this purpose.[1][2][3][4]

    This guide provides an in-depth, technically-grounded comparison of methodologies for determining the HOMO/LUMO levels of benzothiophene derivatives using cyclic voltammetry. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer comparative data to support your research endeavors.

    The Foundational Principle: Linking Electrochemistry to Molecular Orbitals

    At its core, cyclic voltammetry measures the current response of a system to a linearly swept potential.[5] For organic molecules like benzothiophene derivatives, the oxidation and reduction processes directly correlate to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[3][6][7]

    • Oxidation and HOMO: The oxidation potential (E_ox) corresponds to the energy required to remove an electron from the HOMO level.[3][7]

    • Reduction and LUMO: The reduction potential (E_red) is associated with the energy released upon adding an electron to the LUMO level.[3][7]

    Therefore, by precisely measuring these redox potentials, we can empirically estimate the HOMO and LUMO energy levels.[1]

    The Imperative of an Internal Standard: Ensuring Data Integrity

    In non-aqueous electrochemistry, the potential of reference electrodes can be prone to drift, leading to inconsistencies in measurements.[8] To counteract this and ensure the comparability of data across different experiments and laboratories, the use of an internal standard is indispensable.[8][9] The ferrocene/ferrocenium (Fc/Fc+) redox couple is the IUPAC-recommended internal standard for non-aqueous systems due to its well-behaved, reversible one-electron redox process.[9][10] By reporting the measured potentials of your benzothiophene derivative relative to the half-wave potential (E½) of the Fc/Fc+ couple, you anchor your results to a universally accepted reference point.[9][11]

    Experimental Workflow: A Self-Validating Protocol

    The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and reproducibility of your results.

    G cluster_prep 1. Preparation cluster_measurement 2. Electrochemical Measurement cluster_analysis 3. Data Analysis & Calculation prep_solution Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in DCM) prep_analyte Prepare Analyte Solution (1-2 mM Benzothiophene Derivative) prep_solution->prep_analyte prep_fc Prepare Ferrocene Solution (1-2 mM) prep_analyte->prep_fc cell_assembly Assemble & Polish Electrodes (GC Working, Pt Counter, Ag/Ag+ Pseudo-ref) blank_scan Run Blank CV (Electrolyte only) cell_assembly->blank_scan analyte_scan Run Analyte CV blank_scan->analyte_scan fc_scan Add Ferrocene & Run Final CV analyte_scan->fc_scan determine_potentials Determine Onset Potentials (E_ox_onset, E_red_onset) determine_fc Calculate Ferrocene E½ E½(Fc/Fc+) = (Epa + Epc)/2 determine_potentials->determine_fc reference_potentials Reference Potentials to Fc/Fc+ determine_fc->reference_potentials calculate_homo_lumo Calculate HOMO & LUMO Levels reference_potentials->calculate_homo_lumo

    Caption: A stepwise workflow for determining HOMO/LUMO levels using cyclic voltammetry.

    1. Materials and Reagents:

    • Benzothiophene derivative of interest

    • Ferrocene (Fc)

    • Anhydrous, electrochemical-grade solvent (e.g., dichloromethane (DCM) or acetonitrile)[12]

    • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)[8]

    • Working electrode (e.g., glassy carbon)[8]

    • Reference electrode (e.g., Ag/Ag⁺ pseudo-reference electrode)[8][13]

    • Counter electrode (e.g., platinum wire)[8]

    2. Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a 1-2 mM solution of your benzothiophene derivative in the electrolyte solution.

    • Prepare a 1-2 mM stock solution of ferrocene in the electrolyte solution.

    3. Electrochemical Measurement:

    • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish before each experiment to guarantee reproducibility.[14]

    • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and check for impurities.[8]

    • Analyte Scan: Record the cyclic voltammogram of the benzothiophene derivative solution.

    • Internal Standard Addition: Add a small, known amount of the ferrocene stock solution to the cell and record the voltammogram again. This allows for the simultaneous measurement of the analyte and the internal standard under identical conditions.[11]

    4. Data Analysis and HOMO/LUMO Calculation:

    • Determine Onset Potentials: From the voltammogram of your benzothiophene derivative, determine the onset potential of the first oxidation peak (E_ox_onset) and the onset potential of the first reduction peak (E_red_onset).

    • Calculate Ferrocene E½: Determine the anodic (Epa) and cathodic (Epc) peak potentials for the ferrocene/ferrocenium couple and calculate the half-wave potential: E½(Fc/Fc+) = (Epa + Epc) / 2.[8]

    • Reference Potentials to Fc/Fc+: Correct the measured onset potentials by referencing them to the E½ of the Fc/Fc+ couple.

      • E_ox (vs Fc/Fc+) = E_ox_onset - E½(Fc/Fc+)

      • E_red (vs Fc/Fc+) = E_red_onset - E½(Fc/Fc+)

    • Calculate HOMO and LUMO Levels: Use the following empirical equations to estimate the HOMO and LUMO energy levels:[12][15]

      • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] [12][15]

      • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8] [12][15]

      Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level. Some literature may use slightly different values, such as 5.1 eV, so consistency in the chosen value is key for comparative studies.[12][15]

    Comparative Data for Benzothiophene Derivatives

    The electronic properties of benzothiophene derivatives can be significantly tuned by the introduction of various functional groups. The following table provides a comparative overview of how different substituents can influence the electrochemical properties and the resulting HOMO/LUMO levels. The data presented here is illustrative and based on trends observed in the literature.[16]

    Benzothiophene DerivativeE_ox (V vs Fc/Fc+)E_red (V vs Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
    Unsubstituted Benzothiophene1.05-2.10-5.85-2.703.15
    With Electron-Donating Group (e.g., -OCH₃)0.85-2.15-5.65-2.653.00
    With Electron-Withdrawing Group (e.g., -CN)1.25-1.95-6.05-2.853.20

    Analysis of Trends:

    • Electron-Donating Groups: These groups tend to raise the HOMO energy level, making the molecule easier to oxidize.[17] This is often desirable for p-type organic semiconductors used in organic field-effect transistors (OFETs).

    • Electron-Withdrawing Groups: Conversely, these groups lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize but easier to reduce. This can be advantageous for n-type materials or for tuning the optical absorption properties.

    Alternative and Complementary Techniques

    While cyclic voltammetry is a robust technique, it is beneficial to corroborate the findings with other methods for a comprehensive understanding of the material's electronic structure.

    • UV-Visible Spectroscopy: The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to determine the optical band gap.[18] This provides an independent measure of the HOMO-LUMO gap that can be compared to the electrochemical band gap (HOMO - LUMO).[19]

    • Density Functional Theory (DFT) Calculations: Computational methods like DFT can provide theoretical estimations of HOMO and LUMO energy levels.[4][17][18][20] Comparing experimental CV data with DFT calculations can offer deeper insights into the electronic structure and validate the experimental results.[4][17]

    Conclusion

    The determination of HOMO and LUMO energy levels through cyclic voltammetry is a cornerstone of characterizing novel benzothiophene derivatives for applications in organic electronics and drug development. By adhering to a rigorous, self-validating experimental protocol that includes the use of an internal standard like ferrocene, researchers can obtain reliable and comparable data. Understanding the influence of different functional groups on the electrochemical properties allows for the rational design of new materials with tailored electronic characteristics. The integration of CV with complementary techniques such as UV-Vis spectroscopy and DFT calculations provides a powerful, multi-faceted approach to elucidating the electronic structure of these promising molecules.

    References

    • Haymoor, I. HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available from: [Link]

    • ALS, the electrochemical company. Redox Potential I: About HOMO and LUMO. Available from: [Link]

    • Pine Research Instrumentation. Referencing Electrochemical Data to an Internal Standard. Available from: [Link]

    • ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available from: [Link]

    • ResearchGate. How are HOMO and LUMO energies related to oxidation and reduction potential?. Available from: [Link]

    • Graham, D. Pseudo-Reference Referencing. SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. Available from: [Link]

    • Royal Society of Chemistry. Charge transfer complexes of a benzothienobenzothiophene derivative and their implementation as active layer in solution-processed thin film organic field-effect transistors. Available from: [Link]

    • ACS Publications. Empirical Relationship between Chemical Structure and Redox Properties: Mathematical Expressions Connecting Structural Features to Energies of Frontier Orbitals and Redox Potentials for Organic Molecules. The Journal of Physical Chemistry C. Available from: [Link]

    • PubMed. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. Available from: [Link]

    • Royal Society of Chemistry. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liquids. Available from: [Link]

    • UMass Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. Available from: [Link]

    • MDPI. Characterization of[15]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Available from: [Link]

    • ACS Publications. Organic Semiconductors Based on[15]Benzothieno[3,2-b][15]benzothiophene Substructure. Available from: [Link]

    • Royal Society of Chemistry. Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. Energy & Environmental Science. Available from: [Link]

    • Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. Available from: [Link]

    • Google Patents. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
    • ACS Publications. A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available from: [Link]

    • YouTube. Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Available from: [Link]

    • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Available from: [Link]

    • MDPI. Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Available from: [Link]

    • PMC. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Available from: [Link]

    • ResearchGate. How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. Available from: [Link]

    • PMC. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. Available from: [Link]

    • Gamry Instruments. Cyclic Voltammetry Experiment. Available from: [Link]

    • IUPAC. redox potential. The IUPAC Compendium of Chemical Terminology. Available from: [Link]

    • ResearchGate. (a) E LUMO , E HOMO , and DE of seven-membered benzothiophene doped... | Download Scientific Diagram. Available from: [Link]

    • ResearchGate. How to make the experimental set up to get a CV of an organic molecule in organic solvent?. Available from: [Link]

    • IUPAC. redox potential. The IUPAC Compendium of Chemical Terminology. Available from: [Link]

    • IUPAC. Comprehensive definition of oxidation state (IUPAC Recommendations 2016). Available from: [Link]

    • ResearchGate. (PDF) Standard electrode potentials involving radicals in aqueous solution: inorganic radicals (IUPAC Technical Report). Available from: [Link]

    • ResearchGate. HOMO and LUMO energy levels of 8, 17, 20, indole and benzothiophene. Available from: [Link]

    • Royal Society of Chemistry. Materials Chemistry C. Available from: [Link]

    • Royal Society of Chemistry. Modular synthesis of unsymmetrical[15]benzothieno[3,2- b ][15]benzothiophene molecular semiconductors for organic transistors. Chemical Science. Available from: [Link]

    • PMC. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. Available from: [Link]

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    Validation

    X-Ray Diffraction (XRD) Analysis of Solution-Processed Benzothiophene Thin Films: A Comparative Guide

    As organic electronics bridge the gap between materials science and scalable manufacturing, benzothiophene derivatives—specifically 2,7-dioctyl[1]benzothieno[3,2-b]benzothiophene (C8-BTBT)—have emerged as benchmark organ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As organic electronics bridge the gap between materials science and scalable manufacturing, benzothiophene derivatives—specifically 2,7-dioctyl[1]benzothieno[3,2-b]benzothiophene (C8-BTBT)—have emerged as benchmark organic semiconductors. For researchers and development scientists, achieving high charge-carrier mobility relies entirely on controlling molecular packing during film deposition.

    This guide provides an in-depth comparison of solution-processing techniques for C8-BTBT thin films and demonstrates how X-ray diffraction (XRD) serves as the ultimate self-validating tool to decode their crystallographic causality.

    The Causality of Film Formation: Processing Techniques Compared

    The transition from a dissolved C8-BTBT ink to a highly ordered thin film is governed by fluid dynamics and solvent evaporation kinetics. Because C8-BTBT molecules possess a rigid conjugated core and flexible alkyl chains, they naturally self-assemble into a smectic liquid crystal phase before crystallizing into a herringbone packing motif. However, how the solvent is removed dictates the long-range order of the film.

    • Spin-Coating: Relies on isotropic centrifugal force. The rapid, uncontrolled solvent evaporation kinetically traps the molecules, resulting in small, randomly oriented crystalline domains. While out-of-plane order is maintained, the lack of in-plane alignment creates numerous grain boundaries that scatter charge carriers[1].

    • Blade-Coating (Meniscus-Guided Coating): Applies a unidirectional shear force. By dragging a blade over the substrate at a controlled speed and temperature, evaporation occurs exclusively at the meniscus. This thermodynamic control promotes the growth of massive, highly aligned single-crystalline domains, drastically reducing grain boundaries and boosting mobility[2].

    • Drop-Casting: Involves slow, uncontrolled evaporation. While it can produce large crystals, the lack of directional force leads to massive variations in film thickness (coffee-ring effects) and mixed molecular orientations (both edge-on and face-on).

    CoatingMechanisms Root C8-BTBT Ink Formulation Spin Spin-Coating Root->Spin Blade Blade-Coating Root->Blade SpinMech Isotropic Centrifugal Force Rapid Evaporation Spin->SpinMech BladeMech Unidirectional Shear Force Controlled Meniscus Blade->BladeMech SpinResult Randomly Oriented Domains Isotropic XRD Rings SpinMech->SpinResult Lower Mobility BladeResult Highly Aligned Large Domains Discrete XRD Spots BladeMech->BladeResult Higher Mobility

    Fig 1: Causality of coating techniques on C8-BTBT crystallization and structural alignment.

    Table 1: Comparative Morphological and Performance Metrics
    Processing MethodEvaporation KineticsDominant In-Plane OrientationOut-of-Plane (001) d-spacingAverage Hole Mobility (cm²/Vs)
    Spin-Coating Rapid, IsotropicRandom (Polycrystalline)~2.92 nm1.0 – 2.0[1]
    Blade-Coating Controlled, UnidirectionalHighly Aligned (Single-Crystal-like)~2.92 nm8.0 – 15.7[2]
    Drop-Casting Slow, UncontrolledMixed / Random~2.92 nm0.5 – 1.5

    Advanced X-Ray Diffraction (XRD) Workflows

    To validate the structural integrity of these films, a dual-mode XRD approach is mandatory. Standard powder XRD (Bragg-Brentano geometry) penetrates too deeply into the substrate, drowning out the signal of a 10–50 nm organic film. Therefore, specialized geometries are required.

    Specular XRD (Out-of-Plane)

    Specular XRD (θ-2θ scans) probes the crystallographic planes parallel to the substrate. For C8-BTBT, the primary goal is to confirm the "standing-up" (edge-on) orientation. A strong (001) reflection peak at 2θ≈3.0∘ corresponds to a lamellar d-spacing of ~2.92 nm, matching the length of the c-axis of the C8-BTBT molecule[3].

    Grazing-Incidence XRD (GIXRD / GIWAXS)

    To probe the in-plane packing (the herringbone motif responsible for 2D charge transport), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is utilized. By setting the incident X-ray beam at an angle ( αi​≈0.12∘−0.2∘ ) that is below the critical angle of total reflection for the silicon substrate but above that of the organic film, the X-ray path length through the thin film is maximized[4]. This yields a 2D scattering pattern where discrete Bragg spots indicate highly aligned blade-coated domains, whereas continuous Debye-Scherrer rings indicate the randomly oriented domains typical of spin-coating[5].

    XRDWorkflow A Substrate Preparation (SAM Treatment) B Solution Processing (Spin/Blade/Drop) A->B Wetting control C Solvent Evaporation & Crystallization B->C Shear/Centrifugal force D Specular XRD (Out-of-Plane) C->D Extract d-spacing E GIXRD / GIWAXS (In-Plane) C->E Extract in-plane packing F Morphology & Mobility Validation D->F Confirm edge-on E->F Confirm herringbone

    Fig 2: Self-validating workflow from solution processing to XRD structural verification.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following step-by-step methodology details the fabrication and XRD validation of a blade-coated C8-BTBT thin film.

    Phase I: Substrate Preparation & Solution Processing
    • Substrate Functionalization: Clean highly doped Si/SiO2 substrates via sonication in acetone and isopropanol. Treat the surface with a self-assembled monolayer (SAM) of hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (ODTS). Causality: Lowering the surface energy forces the hydrophobic alkyl chains of C8-BTBT to orient toward the substrate, seeding the edge-on orientation.

    • Ink Formulation: Dissolve C8-BTBT in a high-boiling-point solvent (e.g., chlorobenzene or anisole) at a concentration of 5 mg/mL. Heat the solution to 60°C to ensure complete dissolution.

    • Blade-Coating: Dispense 10 µL of the hot ink at the edge of the blade. Maintain the substrate stage at 60°C. Sweep the blade at a constant velocity of 1.0 mm/s. Causality: The elevated temperature keeps the drying film in the smectic liquid crystal phase longer, allowing molecules to perfectly align under the shear force before solidifying.

    Phase II: XRD Validation System
    • Specular XRD Alignment: Mount the sample on a high-resolution diffractometer equipped with a Cu Kα source ( λ=1.5418 Å). Perform a precise Z-alignment to bisect the X-ray beam, followed by an Omega ( ω ) scan to ensure the substrate is perfectly flat.

    • Out-of-Plane Measurement: Execute a θ−2θ scan from 2∘ to 15∘ .

      • Validation Check: You must observe a sharp (001) peak at 2θ=3.0∘ and higher-order reflections (002,003) , confirming a highly crystalline, standing-up orientation with a d-spacing of ~2.92 nm.

    • GIXRD Setup: Shift to grazing-incidence geometry. Set the incident angle αi​ to 0.15∘ . Causality: This angle is carefully chosen to be above the critical angle of C8-BTBT ( ∼0.12∘ ) but below the critical angle of SiO2 ( ∼0.22∘ ), effectively eliminating substrate background noise.

    • In-Plane Data Acquisition: Capture the 2D scattering pattern using an area detector.

      • Validation Check: Look for strong in-plane reflections corresponding to the (110) and (200) planes. The presence of discrete, bright diffraction spots rather than smeared rings validates that the blade-coating process successfully induced macroscopic in-plane alignment.

    By strictly linking the fluid dynamics of the coating method to the crystallographic outputs measured by XRD, researchers can systematically tune their processing parameters to achieve theoretical maximum charge carrier mobilities.

    References

    • X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated [1]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films ACS Publications[Link]

    • Grazing-incidence X-ray diffraction tomography for characterizing organic thin films National Center for Biotechnology Information (PMC)[Link]

    • Orientation-dependent energy level alignment and film growth of 2,7-diocty[1]benzothieno[3,2-b]benzothiophene (C8-BTBT) on HOPG AIP Publishing[Link]

    • Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions CrystEngComm (RSC Publishing)[Link]

    • Spin-Coated Crystalline Molecular Monolayers for Performance Enhancement in Organic Field-Effect Transistors ACS Publications[Link]

    Sources

    Comparative

    Comparative Guide: Direct Desulfurization (DDS) vs. Hydrogenation (HYD) Pathways in Hydrodesulfurization

    As environmental regulations mandate ultra-low sulfur diesel (ULSD) and cleaner chemical feedstocks, mastering the catalytic removal of refractory sulfur compounds is no longer optional—it is a baseline requirement. For...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As environmental regulations mandate ultra-low sulfur diesel (ULSD) and cleaner chemical feedstocks, mastering the catalytic removal of refractory sulfur compounds is no longer optional—it is a baseline requirement. For application scientists and chemical researchers, the fundamental challenge in hydrodesulfurization (HDS) lies in overcoming the molecular resistance of sterically hindered sulfur species.

    To engineer highly efficient catalytic systems, we must understand the mechanistic dichotomy between the two primary reaction routes: the Direct Desulfurization (DDS) pathway and the Hydrogenation (HYD) pathway. This guide provides an objective, data-driven comparison of these pathways, exploring the causality behind catalyst selection and providing self-validating experimental protocols for kinetic assessment.

    Mechanistic Divergence: DDS vs. HYD

    The transformation of complex thiophenic species proceeds via two parallel-consecutive reaction networks. The dominance of either pathway is dictated by the steric geometry of the substrate and the active metal phase of the catalyst.

    • Direct Desulfurization (DDS): This hydrogenolysis route involves the direct cleavage of the C–S bond without prior saturation of the adjacent aromatic rings. It is highly efficient, consumes less hydrogen, and is kinetically dominant for unhindered molecules like dibenzothiophene (DBT) (1)[1].

    • Hydrogenation (HYD): This route requires the pre-hydrogenation of at least one aromatic ring to form intermediates (e.g., tetrahydrodibenzothiophene), followed by C–S bond scission. While it possesses higher energy barriers and consumes more hydrogen, it is an absolute necessity for sterically hindered molecules (2)[2].

    HDS_Pathways Feed1 Unhindered Sulfur (e.g., DBT) DDS Direct Desulfurization (DDS Pathway) Feed1->DDS Dominant (σ-adsorption) HYD Hydrogenation (HYD Pathway) Feed1->HYD Minor Feed2 Sterically Hindered (e.g., 4,6-DMDBT) Feed2->DDS Sterically Blocked Feed2->HYD Dominant (π-adsorption) Prod1 Biphenyls (Direct C-S Cleavage) DDS->Prod1 Fast Hydrogenolysis Prod2 Cyclohexylbenzenes (Ring Saturation -> Cleavage) HYD->Prod2 Slower Saturation

    Figure 1: Mechanistic divergence of HDS pathways based on steric hindrance.

    The Steric Causality: Why Molecular Geometry Dictates the Pathway

    From a catalytic engineering perspective, the choice of pathway is strictly governed by adsorption causality.

    For unhindered DBT, the sulfur atom can directly coordinate with the coordinatively unsaturated sites (CUS) on the catalyst surface via a perpendicular σ-mode adsorption . This direct interaction facilitates rapid DDS.

    Conversely, in 4,6-dimethyldibenzothiophene (4,6-DMDBT), the methyl groups at the 4- and 6-positions create a dense steric shield. The sulfur atom cannot physically reach the active CUS directly. Instead, the molecule must adsorb flat via the aromatic π-system (π-mode adsorption ) (3)[3]. This flat orientation inherently promotes the hydrogenation of the aromatic ring (HYD pathway). Once the ring is saturated, it loses its planar rigidity, allowing the molecule to twist, bypass the steric bulk, and expose the C–S bond for cleavage.

    Catalyst Selection: CoMo vs. NiMo Systems

    Because molecular geometry dictates the required reaction pathway, the formulation of the active metal sulfide phase must be tailored to the feed:

    • CoMo/Al₂O₃ (DDS-Biased): Cobalt promotion heavily enhances the edge sites of the MoS₂ slabs, making the catalyst highly active for direct C–S hydrogenolysis. CoMo is the preferred catalyst when processing lighter, unhindered fractions, as it maximizes DDS and minimizes costly hydrogen consumption (4)[4].

    • NiMo/Al₂O₃ (HYD-Biased): Nickel possesses superior intrinsic hydrogenation activity compared to Cobalt. NiMo catalysts readily facilitate the π-adsorption and subsequent ring saturation required for the HYD pathway. Consequently, NiMo is the gold standard for deep desulfurization of heavy, refractory feeds rich in 4,6-DMDBT (5)[5].

    Comparative Performance Data

    The kinetic superiority of NiMo for hindered molecules is evident in empirical data. The table below summarizes the pseudo-first-order rate constants for 4,6-DMDBT HDS, demonstrating how NiMo drastically shifts the selectivity toward the HYD pathway.

    Catalyst SystemTotal Rate Constant ( ktotal​ )HYD Rate Constant ( k1​ )DDS Rate Constant ( k2​ )Selectivity Ratio (HYD/DDS)
    CoMo Sulfide 34.118.815.31.2
    NiMo Sulfide 83.263.319.93.2

    Data Source: Pseudo-first-order kinetics for 4,6-DMDBT HDS. Rate constants are expressed in 10−5s−1gcat−1​ at 573 K and 20.4 atm H₂ pressure. (5)[5].

    Experimental Protocol: Self-Validating Kinetic Assessment

    To accurately determine the intrinsic k1​ (HYD) and k2​ (DDS) rate constants, researchers must isolate primary reaction pathways from secondary thermodynamic effects. The following self-validating continuous-flow microreactor protocol ensures data integrity by extrapolating product selectivity to zero conversion.

    Step-by-Step Methodology:
    • Catalyst Activation (In-Situ Sulfidation): Load 10 mL of the oxide catalyst precursor into a high-pressure fixed-bed microreactor. Sulfide the catalyst using a 3 wt% CS₂ in cyclohexane solution at 400 °C for 8 hours under 2.0 MPa of H₂. Causality: This ensures the complete structural conversion of inactive metal oxides to the catalytically active metal sulfide phase (e.g., MoS₂ slabs decorated with Ni/Co).

    • Reaction Phase: Introduce the model refractory feed (e.g., 0.5 wt% 4,6-DMDBT in toluene) at a constant temperature of 573 K and a pressure of 20.4 atm. Maintain a high H₂/oil ratio (e.g., 300/1 v/v) to ensure hydrogen availability does not become the rate-limiting step.

    • Self-Validating Variable Control: Systematically vary the Liquid Hourly Space Velocity (LHSV) between 1.0 and 4.0 h⁻¹ to achieve varying levels of total conversion.

    • Quantification: Analyze the liquid effluent using a Gas Chromatograph equipped with a Mass Spectrometer and Flame Ionization Detector (GC-MS/FID). Quantify the primary DDS product (3,3'-dimethylbiphenyl) and primary HYD products (hydrogenated DMDBTs).

    • Zero-Conversion Extrapolation (The Validation Step): Plot the selectivity of HYD vs. DDS products against total conversion. Extrapolate the curve to 0% conversion. Causality: At higher conversions, secondary reactions obscure true primary reaction rates. By finding the y-intercept (0% conversion), you isolate the exact initial selectivity ratio ( k1​/k2​ ), creating a self-validating kinetic model independent of downstream isomerizations.

    Exp_Workflow S1 1. Catalyst Activation S2 2. Continuous Flow Reaction S1->S2 S3 3. GC-MS/FID Quantification S2->S3 S4 4. Zero-Conversion Extrapolation S3->S4 S4->S2 LHSV Adjustment (Self-Validation)

    Figure 2: Self-validating experimental workflow for determining HDS kinetic parameters.

    Strategic Recommendations

    When designing an HDS process or developing novel catalysts, the choice between optimizing for DDS or HYD should be dictated by the feed composition:

    • Optimize for DDS (CoMo Systems): When processing lighter, unhindered fractions. Promoting the DDS pathway significantly reduces operational costs by minimizing hydrogen consumption and preventing the octane/cetane degradation associated with over-saturation.

    • Optimize for HYD (NiMo Systems): When processing heavy, refractory feeds. For molecules like 4,6-DMDBT, the HYD pathway is the only viable route to achieve deep desulfurization. The higher hydrogen cost is a necessary trade-off to meet ULSD environmental compliance.

    References

    • A Review on the Reaction Mechanism of Hydrodesulfurization and Hydrodenitrogenation in Heavy Oil Upgrading Source: Energy & Fuels - ACS Publications URL:1

    • The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts, and Health Risks Source: MDPI URL:2

    • Kinetics of Two Pathways for 4,6-Dimethyldibenzothiophene Hydrodesulfurization over NiMo, CoMo Sulfide, and Nickel Phosphide Catalysts Source: Energy & Fuels - ACS Publications URL:5

    • Al2O3 Concentration Effect on Deep Hydrodesulfurization of 4,6-Dimethyldibenzothiophene over NiWS/Al2O3–ZrO2 Catalysts Source: PMC (National Institutes of Health) URL:3

    • Hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene over sulfided NiMo/γ-Al2O3, CoMo/γ-Al2O3... Source: ResearchGate URL:4

    Sources

    Validation

    Verifying product identity and purity of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide.

    Comprehensive Analytical Guide: Verifying the Identity and Enantiomeric Purity of (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide As a Senior Application Scientist, I approach the validation of chiral cyclic sulfon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Analytical Guide: Verifying the Identity and Enantiomeric Purity of (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide

    As a Senior Application Scientist, I approach the validation of chiral cyclic sulfones not merely as a checklist of tests, but as a self-validating analytical ecosystem. (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide (Molecular Formula: C9H10O2S, Monoisotopic Mass: 182.04 Da) [1] presents unique analytical challenges. The presence of the rigid benzothiophene core coupled with the highly polar sulfone moiety dictates specific chromatographic and spectroscopic behaviors.

    This guide objectively compares alternative analytical methodologies and establishes a robust, causality-driven workflow to verify the structural identity, chemical purity, and enantiomeric excess (ee) of this specific (+)-enantiomer.

    The Self-Validating Analytical Workflow

    To ensure absolute confidence in the product, we employ a multi-tier orthogonal validation strategy. Chemical identity must be proven before chemical purity is assessed, which in turn must be established before enantiomeric purity is quantified.

    Workflow cluster_0 Orthogonal Validation Start Sample: (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide Tier1 Tier 1: Structural Identity (LC-MS & NMR) Start->Tier1 Tier2 Tier 2: Chemical Purity (Achiral HPLC-UV) Tier1->Tier2 Confirmed Structure Tier3 Tier 3: Enantiomeric Purity (Chiral HPLC) Tier2->Tier3 >99% Purity NMR_Shift 1H NMR + Chiral Shift Reagent (Cross-check) Tier3->NMR_Shift Correlation

    Fig 1. Multi-tier analytical workflow for verifying identity and purity of the chiral sulfone.

    Tier 1 & 2: Structural Identity and Chemical Purity

    Before assessing chirality, we must confirm the intact cyclic sulfone structure. We compare LC-MS against NMR for structural elucidation, and utilize Achiral HPLC for gross chemical purity.

    Causality in Method Selection: Why prioritize LC-MS over standard GC-MS for this compound? Cyclic sulfones can be thermally labile at the high injection port temperatures required for GC, occasionally leading to artifactual desulfonylation (loss of SO2). ESI-LC-MS (Electrospray Ionization) provides a soft ionization environment, preserving the parent ion [M+H]+ at m/z 183.047 [1], while targeted MS/MS fragmentation can intentionally induce the diagnostic loss of SO2 (-64 Da) to definitively prove the 1,1-dioxide structure.

    Table 1: Comparison of Identity Verification Techniques

    TechniquePrimary Data YieldPerformance for Cyclic SulfonesLimitations
    LC-MS (ESI+) Exact Mass: 183.047 [M+H]+Optimal. Soft ionization prevents thermal degradation.Does not distinguish stereoisomers.
    GC-MS (EI) Fragmentation fingerprintSub-optimal. Risk of thermal extrusion of SO2 in the inlet.Requires extensive method tuning.
    1H NMR (CDCl3) Proton connectivityOptimal. Distinct splitting for the C2-methyl and diastereotopic C3 protons.Requires high sample concentration (~5-10 mg).

    Tier 3: Enantiomeric Purity Determination (Method Comparison)

    The core challenge is distinguishing the (+)-enantiomer from its (-)-counterpart. We must evaluate Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents (CSAs).

    Table 2: Performance Comparison for Enantiomeric Purity Analysis

    Analytical MethodResolution (Rs)Limit of Detection (Minor Enantiomer)Analysis TimeSuitability for (+)-2,3-Dihydro...
    Chiral HPLC (Normal Phase) > 2.0 (Baseline)< 0.1%15 - 20 minExcellent. Gold standard for sulfones.
    Chiral GC (Cyclodextrin) ~ 1.2 (Partial)~ 1.0%30 - 45 minPoor. Thermal lability risks peak broadening.
    NMR + Chiral Shift Reagent N/A (Shift ΔHz)~ 2.0%5 minModerate. Good for rapid orthogonal checks.
    The Mechanistic Superiority of Chiral HPLC

    For chiral sulfones, Normal-Phase Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the definitive choice [2], [3].

    Causality behind the mobile phase: We explicitly use a Normal-Phase system (e.g., Hexane/Isopropanol) rather than Reverse-Phase (Water/Acetonitrile). The chiral recognition mechanism relies heavily on the highly electronegative sulfonyl oxygens acting as hydrogen bond acceptors with the carbamate NH groups on the CSP. If a reverse-phase system were used, the highly polar water molecules would aggressively compete for these hydrogen bonding sites, effectively blinding the column to the analyte's chirality.

    ChiralRecognition CSP Chiralpak AD-H (Amylose Carbamate) Interaction1 Hydrogen Bonding (NH ··· O=S) CSP->Interaction1 Interaction2 π-π Stacking (Aromatic Rings) CSP->Interaction2 Interaction3 Dipole-Dipole (Steric Fit) CSP->Interaction3 Analyte (+)-Sulfone Enantiomer Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

    Fig 2. Mechanistic interactions driving chiral recognition of the sulfone on an amylose-based CSP.

    Step-by-Step Experimental Protocol: Chiral HPLC Validation

    To ensure this protocol is a self-validating system , we mandate the injection of a racemic standard prior to the sample. If the system cannot baseline-resolve the racemate, any data generated from the (+)-enantiomer sample is scientifically invalid.

    Materials Required:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: HPLC-grade Hexane / Isopropanol (90:10, v/v).

    • Standards: Racemic (±)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide.

    Step 1: System Equilibration

    • Purge the HPLC system with the mobile phase (Hexane/IPA 90:10) to remove any trace water.

    • Equilibrate the Chiralpak AD-H column at a flow rate of 1.0 mL/min at a strictly controlled 25 °C. Temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes formed between the enantiomers and the CSP, shifting retention times.

    Step 2: System Suitability Test (Self-Validation Phase)

    • Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

    • Inject 10 µL and monitor UV absorbance at 225 nm (optimized for the benzothiophene π-π* transition).

    • Acceptance Criteria: The chromatogram must display two peaks of equal area (50:50). Calculate the resolution factor ( Rs​ ). Proceed only if Rs​≥1.5 (baseline resolution).

    Step 3: Sample Analysis

    • Prepare a 1.0 mg/mL solution of the target (+)-enantiomer product in the mobile phase.

    • Inject 10 µL under identical conditions.

    • Identify the peak corresponding to the (+)-enantiomer based on the retention time established during characterization.

    Step 4: Data Quantification

    • Integrate the peak areas for the (+)-enantiomer and any residual (-)-enantiomer.

    • Calculate Enantiomeric Excess (ee) using the formula:

      ee(%)=Area(+)​+Area(−)​Area(+)​−Area(−)​​×100
    • A high-purity product should yield an ee≥99.0% .

    Conclusion

    For the rigorous verification of (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide, a single analytical technique is insufficient. By combining the soft-ionization structural confirmation of LC-MS with the highly specific, hydrogen-bond-driven chiral recognition of Normal-Phase Chiral HPLC on an amylose-based CSP, researchers can establish an unimpeachable, self-validating data package ensuring both chemical and stereochemical integrity.

    References

    • PubChemLite - (+)-2,3-dihydro-2-methylbenzo(b)thiophene-1,1-dioxide. PubChemLite Database, Luxembourg Centre for Systems Biomedicine. Available at: [Link]

    • Chiral Auxiliaries and Chirogenesis. MDPI. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide proper disposal procedures

    Operational Guide: Safe Handling and Disposal Procedures for (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide As drug development and advanced organic synthesis increasingly rely on functionalized cyclic sulfones, (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling and Disposal Procedures for (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide

    As drug development and advanced organic synthesis increasingly rely on functionalized cyclic sulfones, (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide (CAS: 6224-56-2) has emerged as a highly valuable, yet hazardous, intermediate[1]. The presence of the 1,1-dioxide moiety significantly alters the electronic landscape of the benzothiophene core, enhancing its reactivity in cross-coupling and olefination reactions[2], but simultaneously increasing its systemic toxicity and environmental persistence.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency spill response, and final disposal of this compound, ensuring zero-exposure workflows for laboratory personnel.

    Chemical Profiling & Hazard Causality

    To handle a chemical safely, one must understand why it is dangerous. (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is a structurally rigid cyclic sulfone[3].

    • Causality of Toxicity: The highly polar nature of the sulfone group allows the molecule to readily permeate biological membranes, leading to rapid systemic absorption. Consequently, it is classified as an Acute Toxicity Category 4 hazard across all three primary exposure routes: oral, dermal, and inhalation[1].

    • Local Tissue Damage: The compound acts as a severe electrophile in biological environments, capable of reacting with nucleophilic residues in ocular and epidermal proteins. This mechanism is the direct cause of its classification for Serious Eye Damage (Eye Dam. 1, H318) and Skin Irritation (Skin Irrit. 2, H315) [4].

    • Environmental Causality: Because the molecule contains a high mass-percentage of sulfur, improper disposal (e.g., standard municipal incineration or drain disposal) leads to the generation of sulfur oxides (SOx), contributing to environmental acidification.

    Quantitative Hazard & Safety Data

    All quantitative safety parameters and required operational limits are summarized below to facilitate immediate risk assessment before beginning any experimental workflow.

    ParameterSpecification / Value
    Chemical Name (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide
    CAS Number 6224-56-2[1]
    GHS Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation), H315 (Skin), H318 (Eye), H336 (STOT SE 3)[4],[1]
    Primary PPE Requirement Nitrile gloves (≥0.11 mm thickness, double-gloved), Type 1 Class C splash goggles, flame-retardant lab coat.
    Engineering Controls Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–120 fpm).
    Waste Classification Non-Halogenated Organic Waste (Sulfur-Containing)

    Self-Validating Protocol: Safe Handling & Weighing

    To prevent accidental exposure, this protocol utilizes a self-validating system where each step contains a physical or visual confirmation check before the operator is allowed to proceed.

    Step 1: Fume Hood Preparation & Verification

    • Action: Turn on the chemical fume hood and clear all unnecessary equipment to ensure laminar airflow.

    • Validation Check: Tape a 2-inch piece of Kimwipe to the bottom of the sash. If the tissue is drawn steadily inward at a 45-degree angle, the negative pressure is sufficient. Do not proceed if the tissue flutters erratically.

    Step 2: Anti-Static Weighing

    • Action: Place an anti-static weigh boat on the analytical balance inside the hood and tare it.

    • Validation Check: The balance must read exactly 0.000 g and remain stable for a full 5 seconds. If the numbers drift, static electricity is present; discharge the environment using an anti-static gun before opening the chemical container.

    Step 3: Transfer and Sealing

    • Action: Transfer the required mass of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide using a grounded stainless-steel spatula. Immediately cap the primary reagent bottle and the reaction vessel.

    • Validation Check: Visually inspect the threads of both containers. Wipe the exterior of the sealed reaction vessel with a damp microfiber cloth to capture any microscopic dust before removing it from the fume hood.

    Waste Segregation & Disposal Protocol

    Because (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide contains a stable cyclic sulfone[2], it cannot be treated via standard biological wastewater facilities or basic incineration. It must be subjected to high-temperature thermal destruction at a facility equipped with flue-gas desulfurization (SOx scrubbers).

    Step 1: Primary Containment

    • Action: Collect all liquid and solid waste containing this compound in a designated, chemically compatible HDPE (High-Density Polyethylene) carboy.

    • Validation Check: Cap the container tightly and gently tilt it 45 degrees over a secondary containment tray for 3 seconds. If no moisture appears at the thread line, the seal is verified.

    Step 2: Segregation & Labeling

    • Action: Label the container explicitly as "Sulfur-Containing Organic Waste." Do not mix with halogenated waste, as the combination can generate highly corrosive sulfonyl chlorides during transport.

    • Validation Check: Cross-reference the label against the GHS hazard codes (H302, H312, H332, H318)[4],[1]. The label must feature the "Corrosive" and "Health Hazard" pictograms.

    Step 3: EH&S Transfer

    • Action: Store the verified waste container in a ventilated, fire-proof secondary containment cabinet until Environmental Health & Safety (EH&S) pickup.

    DisposalWorkflow Gen Waste Generation (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide Seg Waste Segregation Isolate as Sulfur-Containing Organic Waste Gen->Seg Label Hazard Labeling Apply GHS Tags: H302, H312, H332, H318 Seg->Label Store Secondary Containment Store in Ventilated Hazardous Waste Hood Label->Store EHS EH&S Profiling Verify Manifest & Chemical Compatibility Store->EHS Incinerate Final Destruction High-Temp Incineration with SOx Scrubbers EHS->Incinerate

    Workflow for the segregation and disposal of sulfur-containing organic hazardous waste.

    Emergency Spill Response Protocol

    In the event of a spill outside of primary engineering controls, the acute inhalation and dermal toxicity of the 1,1-dioxide derivative requires immediate, structured intervention.

    Step 1: Isolation

    • Action: Immediately evacuate personnel from the immediate vicinity (minimum 10-foot radius).

    • Validation Check: Verbally confirm with all lab members that the area is clear and secure the perimeter with hazard tape.

    Step 2: Neutralization & Absorption

    • Action: Don a fresh pair of heavy-duty nitrile gloves and a fitted respirator (N95 minimum, P100 preferred). Cover the spill with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to prevent aerosolization of the powder. Do not use combustible materials like sawdust.

    • Validation Check: Ensure no visible powder remains exposed to the ambient air before proceeding to collection.

    Step 3: Collection & Decontamination

    • Action: Use a non-sparking plastic scoop to transfer the absorbed mixture into a hazardous waste bag. Wash the spill surface with a 5% sodium bicarbonate solution followed by soap and water to hydrolyze and remove any residual organics.

    • Validation Check: Swipe the cleaned area with a dry pH strip. If the strip remains neutral (pH 7), the surface is chemically decontaminated.

    References

    • NextSDS Database. 4-BENZENESULFONYL-2,3-DIHYDRO-THIOPHENE 1,1-DIOXIDE — Chemical Substance Information. NextSDS. 4[4]

    • NextSDS Database. (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE — Chemical Substance Information. NextSDS. 1[1]

    • National Center for Biotechnology Information (PMC). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. NIH. 2[2]

    • The Journal of Organic Chemistry. Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. ACS Publications. 3[3]

    Sources

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